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  • Product: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
  • CAS: 855738-89-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, a pivotal building block in modern organic synthesis and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, a pivotal building block in modern organic synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: A Versatile Synthon

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, also known as (9H-Carbazol-3-yl)boronic Acid Pinacol Ester, is an aromatic heterocyclic organic compound that has garnered significant attention for its utility in constructing complex molecular architectures.[1][2] Its structure marries the electron-rich, photophysically active carbazole core with the versatile reactivity of a boronic acid pinacol ester. This combination makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the synthesis of functional polymers, advanced materials for organic electronics, and potential pharmaceutical agents.[1][3] The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, making it a preferred reagent in many synthetic applications.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₀BNO₂[1][4]
Molecular Weight 293.17 g/mol [1]
Appearance White to orange crystalline powder[1][2]
Melting Point 194 - 198 °C[1]
Boiling Point (Predicted) 474.3 ± 18.0 °C at 760 mmHg
CAS Number 855738-89-5[4]
Storage Store at room temperature, under inert gas (nitrogen or argon) at 2-8°C for long-term stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole nucleus, the N-H proton, and the methyl protons of the pinacol group. The aromatic region will display a complex multiplet pattern due to the coupling of adjacent protons. The twelve protons of the four methyl groups on the dioxaborolane ring will likely appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the twelve distinct carbon environments in the molecule. The aromatic carbons of the carbazole moiety will resonate in the downfield region, while the quaternary carbons of the pinacol group and the methyl carbons will appear in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the carbazole ring.

  • C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ from the methyl groups of the pinacol ester.

  • C=C Aromatic Ring Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region.

  • B-O Stretch: A strong, broad absorption band typically observed in the 1350-1300 cm⁻¹ region, characteristic of boronate esters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (293.17).

Chemical Reactivity and Applications

The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the carbazole unit and various organic halides or triflates, enabling the synthesis of a wide array of complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle oxidative_addition Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X transmetalation Transmetalation Ar-Pd(II)-X + [Ar'-BY₂]⁻ -> Ar-Pd(II)-Ar' oxidative_addition->transmetalation reductive_elimination Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) transmetalation->reductive_elimination reductive_elimination->oxidative_addition Catalyst Regeneration base_activation Base Activation Ar'-B(OR)₂ + Base -> [Ar'-BY₂]⁻ base_activation->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Materials Science

The carbazole moiety possesses desirable electronic and photophysical properties, making it a key component in materials for organic electronics.[1] Polymers and small molecules synthesized using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole find applications in:

  • Organic Light-Emitting Diodes (OLEDs): Carbazole-containing materials are often used as host materials for phosphorescent emitters or as hole-transporting layers due to their high triplet energy and good charge carrier mobility.[1]

  • Organic Photovoltaics (OPVs): As electron-donating units in conjugated polymers for the active layer of solar cells.[1]

  • Organic Field-Effect Transistors (OFETs): In the development of semiconducting materials.

Potential in Drug Development

The carbazole scaffold is present in numerous biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the carbazole core using the boronic ester as a handle opens up avenues for the synthesis of novel drug candidates.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - Carbazole Boronic Ester - Aryl Halide - Palladium Catalyst - Base - Solvent start->reagents reaction Inert Atmosphere & Heating (e.g., N₂ or Ar, 80-120 °C) reagents->reaction monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water) is commonly used.[6][8][9]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and FTIR) to confirm its identity and purity.

Safety and Handling

As a laboratory chemical, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole requires careful handling.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautions:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a highly valuable and versatile building block in organic chemistry. Its robust reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the favorable properties of the carbazole core, makes it an essential tool for the synthesis of advanced materials for organic electronics and complex molecules for medicinal chemistry research. A thorough understanding of its chemical properties, reactivity, and proper handling is paramount to leveraging its full potential in innovative scientific endeavors.

References

  • PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 3), 263–266. Retrieved from [Link]

  • NIST. (n.d.). Carbazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. IUCrData, 6(3), x210142. Retrieved from [Link]

  • Nakanishi, K., et al. (2020). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 12(11), 2536. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole.... Retrieved from [Link]

  • Polášek, J. (2015). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. Retrieved from [Link]

  • Al-Alshaikh, M. A. (2016). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 51(1), 1-18. Retrieved from [Link]

  • Altinolcek, N., et al. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074. Retrieved from [Link]

Sources

Exploratory

(9H-Carbazol-3-yl)boronic acid pinacol ester structure

An In-Depth Technical Guide to (9H-Carbazol-3-yl)boronic acid pinacol ester: Synthesis, Characterization, and Applications in Modern Drug Discovery Introduction The carbazole nucleus is a tricyclic aromatic heterocycle t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (9H-Carbazol-3-yl)boronic acid pinacol ester: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction

The carbazole nucleus is a tricyclic aromatic heterocycle that has long been recognized as a "privileged scaffold" in medicinal chemistry. First isolated from coal tar in 1872, its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a variety of biological targets.[1] Consequently, carbazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Several commercially available drugs, such as the anticancer agent ellipticine and the beta-blocker carvedilol, feature this core structure.[1]

The functionalization of this scaffold is key to unlocking its therapeutic potential. Among the most powerful tools in the synthetic chemist's arsenal for forging new carbon-carbon bonds are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out for its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[4][5] Boronic acid pinacol esters, such as (9H-Carbazol-3-yl)boronic acid pinacol ester, are highly valued intermediates in this context. They offer enhanced stability and easier handling compared to their corresponding free boronic acids, making them ideal building blocks for the synthesis of complex molecular architectures.[6][7]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the structure, properties, synthesis, and characterization of (9H-Carbazol-3-yl)boronic acid pinacol ester. Furthermore, it details its critical application in Suzuki-Miyaura cross-coupling reactions, offering mechanistic insights and practical protocols to empower the discovery and development of next-generation therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics. (9H-Carbazol-3-yl)boronic acid pinacol ester, a white to off-white solid, combines the carbazole heterocycle with a boronic acid protected by a pinacol group. This ester form confers greater stability, particularly against protodeboronation, a common side reaction with free boronic acids.[6]

Caption: Chemical structure of (9H-Carbazol-3-yl)boronic acid pinacol ester.

Below is a summary of its key physicochemical properties. Proper storage, typically under an inert atmosphere (nitrogen or argon) at 2-8°C, is recommended to ensure its long-term integrity.[8]

PropertyValueReference
CAS Number 855738-89-5[9]
Molecular Formula C₁₈H₂₀BNO₂[9]
Molecular Weight 293.17 g/mol [9]
Appearance White to off-white solid[8]
Melting Point 194.0 to 198.0 °C[9]
Boiling Point 474.3 ± 18.0 °C (Predicted)[9]
Density 1.16 ± 0.1 g/cm³ (Predicted)[9]
Solubility Soluble in organic solvents like DMSO, DCM; Insoluble in water.[8]

Part 2: Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the title compound before its use in subsequent reactions. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole ring, a broad singlet for the N-H proton, and a characteristic sharp singlet around 1.3 ppm integrating to 12 protons for the four equivalent methyl groups of the pinacol ester.[10]

    • ¹³C NMR : The carbon spectrum will display signals for the aromatic carbons of the carbazole core and the quaternary carbons of the pinacol group. The carbon atom directly attached to the boron is often broadened or not observed due to quadrupolar relaxation.[11]

  • Infrared (IR) Spectroscopy : Key vibrational bands include a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch, aromatic C-H stretches above 3000 cm⁻¹, and strong B-O and C-O stretching frequencies in the 1300-1100 cm⁻¹ region.[12][13]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated peak [M+H]+ appearing at m/z 293 or 294, respectively.[14]

Spectroscopic DataExpected Signature
¹H NMR (in CDCl₃) ~8.1 ppm (s, 1H, N-H), 7.2-8.0 ppm (m, 7H, Ar-H), 1.35 ppm (s, 12H, 4 x CH₃)
¹³C NMR (in CDCl₃) 110-140 ppm (Ar-C), 83.8 ppm (C(CH₃)₂), 24.9 ppm (C(CH₃)₂)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2980 (C-H stretch), ~1360 (B-O stretch), ~1145 (C-O stretch)
MS (ESI+) m/z = 294 [M+H]⁺

Part 3: Synthesis Methodologies

The synthesis of (9H-Carbazol-3-yl)boronic acid pinacol ester can be approached via several routes. The choice of method often depends on the availability of starting materials, desired scale, and considerations of atom economy. Two prevalent and effective methods are detailed below.

Method A: Palladium-Catalyzed Miyaura Borylation

This is the classical and most widely employed method, starting from a halogenated carbazole precursor. The reaction involves a palladium-catalyzed coupling between the aryl halide and a diboron reagent.[14]

Causality: The palladium catalyst, typically complexed with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential for creating the active Pd(0) species that initiates the catalytic cycle. The base, potassium acetate, is crucial for the transmetalation step, facilitating the transfer of the boryl group from the diboron reagent to the palladium center. DMF is a common solvent due to its high boiling point and ability to dissolve the various reactants.[14]

Caption: Experimental workflow for Miyaura Borylation.

Step-by-Step Protocol:

  • Setup: To a screw-cap vial, add 3-bromo-9H-carbazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).[14]

  • Inerting: Add anhydrous N,N-dimethylformamide (DMF). Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[14]

  • Reaction: Heat the reaction mixture at 85 °C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[14]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 10% aqueous LiCl solution and saturated brine.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[14]

Method B: Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct C-H activation and borylation of the carbazole core. This method avoids the pre-functionalization step of halogenation, reducing waste and synthesis steps.

Causality: This reaction relies on an iridium catalyst, which, in conjunction with a specific ligand, can selectively activate a C-H bond on the aromatic ring. The choice of ligand is critical for controlling the regioselectivity of the borylation. While some methods may favor the C2 position, others can be optimized for the C3 position. This direct functionalization represents a significant advancement in green chemistry.[15]

Caption: Experimental workflow for C-H Borylation.

Step-by-Step Protocol (Generalized):

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with 9H-carbazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), an iridium precursor such as [Ir(COD)Cl]₂ (1-3 mol%), and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) (2-6 mol%).

  • Solvent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).[15]

  • Reaction: Seal the flask and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction for the formation of the product.

  • Workup: After cooling, quench the reaction by adding water.

  • Isolation: Extract the product into an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product, which may be a mixture of regioisomers, by column chromatography or recrystallization to isolate the desired 3-substituted isomer.[15]

Part 4: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (9H-Carbazol-3-yl)boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl linkages that are prevalent in many pharmaceutical agents.[4][16]

Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[17]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic ester forms an "ate" complex, which then transfers the carbazolyl group to the palladium center, displacing the halide. The steric bulk of the pinacol ester can influence the rate of this step.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm [(Carbazolyl)-B(Pin)]⁻ pd2_biaryl Ar-Pd(II)L₂-Carbazolyl tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Carbazolyl (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki Coupling:

  • Setup: Combine (9H-Carbazol-3-yl)boronic acid pinacol ester (1.2 equiv), the aryl halide (Ar-X, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv) in a reaction flask.[17]

  • Solvent: Add a solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.[17]

  • Reaction: Degas the mixture and heat under an inert atmosphere at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.[17]

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Part 5: Applications in Drug Discovery and Materials Science

The ability to easily install the carbazole moiety onto various molecular frameworks makes (9H-Carbazol-3-yl)boronic acid pinacol ester a valuable building block.

  • Drug Discovery: The carbazole scaffold is a key component in compounds targeting a wide array of diseases. Its derivatives have been investigated as anticancer agents (acting as DNA intercalators or kinase inhibitors), antibacterial agents, and compounds with activity in the central nervous system.[2][3] Using the title compound in Suzuki couplings allows for the rapid synthesis of libraries of novel carbazole-containing molecules for high-throughput screening, accelerating the drug discovery process.

  • Materials Science: The electron-rich nature and photophysical properties of the carbazole core make it an excellent component for organic electronic materials. Carbazole derivatives are frequently used in the development of host materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other optoelectronic applications.[18][]

Part 6: Safety and Handling

While boronic acids and their esters are generally considered to have low toxicity, standard laboratory safety practices are mandatory.[4]

  • Hazards: May cause skin, eye, and respiratory irritation. Some boronic acid derivatives are classified as suspected of causing genetic defects or cancer.[20][21]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Ensure all equipment is dry, as moisture can hydrolyze the pinacol ester to the free boronic acid.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

References

  • Chemsrc. (9-Phenyl-9H-carbazol-3-yl)boronic acid | CAS#:854952-58-2. [Link]

  • Sas, E.B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. [Link]

  • Patsnap Eureka. Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site. [Link]

  • ResearchGate. C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester.... [Link]

  • ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029-1042. [Link]

  • ChemBK. 9H-Carbazole-3-boronic acid pinacol ester. [Link]

  • Aute K. The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • GOUV.NE. 9-Phenyl-9H-carbazol-3-ylboronic acid CAS 854952-58-2. [Link]

  • Mascot. China Customized 9-Phenyl-9H-carbazole-3-boronic Acid Pinacol Ester CAS: 1126522-69-7 Suppliers, Manufacturers, Factory. [Link]

  • ChemBK. 9H-carbazol-3-yl-Boronic acid. [Link]

  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Al-Tel, T. H., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Beilstein Journals. Supporting Information: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

  • Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(12), 1259. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journals. Supporting Information: Synthesis of novel multifunctional carbazole-based molecules.... [Link]

  • ResearchGate. Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... [Link]

  • Al-Hussain, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6527. [Link]

  • Kumar, A., et al. (2013). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(12), 1736-1754. [Link]

Sources

Foundational

CAS 855738-89-5 physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of CAS 855738-89-5 Foreword for the Modern Researcher In the landscape of advanced materials science and organic electronics, the precise understanding of precu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of CAS 855738-89-5

Foreword for the Modern Researcher

In the landscape of advanced materials science and organic electronics, the precise understanding of precursor molecules is not merely academic—it is the bedrock of innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a granular understanding of CAS 855738-89-5 , a pivotal building block in contemporary organic synthesis. We move beyond a simple data sheet to provide a holistic view, elucidating not just the what but the why behind the physical characteristics of this versatile compound. Herein, we dissect its molecular architecture to explain its macroscopic properties, offering a narrative grounded in established scientific principles and validated experimental observations.

Core Identification and Chemical Identity

At its essence, CAS 855738-89-5 is an organic compound that synergistically combines a carbazole core with a boronic acid pinacol ester functional group.[1][2] This unique amalgamation makes it a highly sought-after intermediate in the synthesis of complex organic materials, particularly for optoelectronic applications.[1][3]

Identifier Value
CAS Registry Number 855738-89-5[4][5]
Chemical Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole[1][6]
Synonyms 9H-Carbazole-3-boronic acid pinacol ester, Carbazole-3-boronic Acid Pinacol Ester, (9H-Carbazol-3-yl)boronic Acid Pinacol Ester[2][7]
Molecular Formula C₁₈H₂₀BNO₂[4][5]
Molecular Weight 293.17 g/mol [4][6]

Physicochemical Properties: A Quantitative Overview

The physical state and thermal properties of a compound are critical determinants of its handling, storage, and reaction conditions. For CAS 855738-89-5, these characteristics are indicative of a stable, crystalline organic solid.

Property Value / Description Significance for the Researcher
Appearance Off-white to white crystalline powder; may also appear as white to orange to green powder or crystals.[3][6]The crystalline nature suggests a well-defined molecular packing and purity. Color variations can indicate trace impurities or different crystalline polymorphs.
Melting Point 194.0 to 198.0 °C[3][6]A sharp melting point range is a strong indicator of high purity. This relatively high value points to significant intermolecular forces and thermal stability, making it suitable for processes requiring elevated temperatures.
Boiling Point 474.3 ± 18.0 °C (Predicted)The high predicted boiling point further confirms the compound's low volatility and thermal stability.
Density 1.16 ± 0.1 g/cm³ (Predicted)This value is typical for polycyclic aromatic organic compounds and is essential for calculations involving mass-to-volume conversions in process scale-up.
Purity Typically ≥ 98% (GC) or 99% min.[1][3][6]High purity is crucial for its primary application in polymerization and cross-coupling reactions, where impurities can poison catalysts or terminate chain growth.
Storage Store in a cool, dry, dark place, away from moisture and heat, under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1][6]The boronic ester group is susceptible to hydrolysis. Inert and anhydrous conditions are paramount to maintain the compound's integrity and reactivity.

Molecular Structure and Its Mechanistic Implications

The utility of CAS 855738-89-5 stems directly from its bifunctional nature. The carbazole moiety is a well-known hole-transporting unit with excellent photophysical properties, while the boronic acid pinacol ester is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

Caption: Standard QC workflow for CAS 855738-89-5.

Step-by-Step Methodology:

  • Visual Inspection: The appearance of the powder is checked against a reference standard. Any significant deviation in color from the expected off-white may suggest contamination.

  • Melting Point Determination: A small amount of the sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded. A narrow range close to the literature value (194-198 °C) indicates high purity. [3][6]3. Purity Analysis (Gas Chromatography - GC): A solution of the compound is injected into a gas chromatograph. The retention time confirms the identity against a standard, and the peak area percentage is used to quantify purity, which should typically be >98%. [6]4. Structural Confirmation (FTIR/NMR Spectroscopy):

    • FTIR: The sample is analyzed to identify characteristic vibrational frequencies of its functional groups (e.g., N-H stretch of the carbazole, B-O and C-O stretches of the dioxaborolane ring).

    • ¹H NMR: The proton nuclear magnetic resonance spectrum provides a definitive structural fingerprint, confirming the positions and integrations of aromatic and aliphatic protons.

Core Applications in Research and Development

The physical and chemical properties of CAS 855738-89-5 make it an indispensable tool in the synthesis of high-performance organic materials.

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products High-Performance Materials A CAS 855738-89-5 (Carbazole-B(pin)) C Pd Catalyst + Base A->C B Aryl Halide (Ar-X) B->C D Conjugated Polymers C->D E OLED Emitters / Hosts C->E F OPV Donor Materials C->F

Caption: Role as a building block in materials synthesis.

  • Organic Electronics and Optoelectronics: It serves as a fundamental precursor for synthesizing semiconducting polymers and small molecules. [1]The carbazole unit is integral to materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). [1]* Polymer Chemistry: Through reactions like Suzuki coupling, it enables the creation of functional polymers with precisely tuned electronic and mechanical properties. [1][3]* Drug Development: The carbazole scaffold is a privileged structure in medicinal chemistry. This compound provides a reactive handle for incorporating the carbazole moiety into complex molecules for targeting specific biological pathways. [3]

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to safety protocols is non-negotiable.

  • GHS Hazard Identification:

    • Pictogram: Warning [4][6] * Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). [6][7]* Handling Precautions:

    • Always handle in a well-ventilated area or a fume hood to avoid dust inhalation. [7] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7] * Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [7] * Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis of the boronic ester. [1]* Disposal: Waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. [1]

References

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole丨CAS 855738-89-5 - LEAPChem.
  • 855738-89-5 | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole - Ambeed.com.
  • 855738-89-5 - ChemBK.
  • AB452526 | CAS 855738-89-5 – abcr Gute Chemie.
  • CAS 855738-89-5: 9H-Carbazole, 3-(4,4,5,5-tetramethyl-1,3,…) - CymitQuimica.
  • 9H-Carbazole, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ....
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole - Tokyo Chemical Industry.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole 98.0+%, TCI America™ | Fisher Scientific.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole - Chem-Impex.
  • SAFETY D

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Introduction 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a pivotal building block in the synthesis of advanced organic materials. Its unique electronic properties, stemming from the combination of the ele...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a pivotal building block in the synthesis of advanced organic materials. Its unique electronic properties, stemming from the combination of the electron-rich carbazole moiety and the versatile pinacol boronic ester, make it a valuable precursor for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. A thorough understanding of its molecular structure is paramount for the rational design and synthesis of next-generation materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present predicted spectral data based on analogous compounds, and outline a robust experimental protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important synthetic intermediate.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for the accurate assignment of NMR signals. The following diagram illustrates the IUPAC numbering for the carbazole ring system and the pinacol boronic ester group.

Caption: IUPAC numbering of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹¹B NMR data for the title compound. These predictions are based on data from closely related analogs, such as N-hexylcarbazole-3-yl-boronic acid pinocolate ester, and established substituent effects in NMR spectroscopy.[1]

¹H NMR (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~8.50s1HH4-
~8.15d1HH5~7.8
~7.90dd1HH2~8.4, 1.5
~7.45 - 7.55m2HH1, H7-
~7.30t1HH6~7.6
~1.35s12H4 x CH₃ (pinacol)-
~8.20 (broad)s1HN-H-
¹³C NMR (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~141.0C9a
~139.5C4b
~128.0C4
~126.5C5
~126.0C2
~123.0C4a
~120.5C7
~119.5C6
~111.0C8
~110.0C1
~84.0C (pinacol quaternary)
~25.0CH₃ (pinacol)
Note: C3 (ipso-carbon) is often difficult to observe due to quadrupolar broadening from the adjacent boron atom.
¹¹B NMR (Predicted)

Solvent: CDCl₃, Frequency: 128 MHz

Chemical Shift (δ, ppm)LinewidthAssignment
~30 - 35BroadB (pinacol boronic ester)

Analysis and Interpretation of Spectral Data

¹H NMR Spectrum

The proton NMR spectrum of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is expected to show distinct signals for the aromatic protons of the carbazole core and a prominent singlet for the methyl groups of the pinacol moiety.

  • Aromatic Region (δ 7.0 - 9.0 ppm): The protons on the carbazole ring system will exhibit characteristic splitting patterns. The H4 proton is anticipated to be the most downfield-shifted aromatic proton due to the anisotropic effect of the neighboring boronic ester group, appearing as a singlet. The H5 proton, being on the unsubstituted phenyl ring, will likely appear as a doublet. The H2 proton, ortho to the boronic ester, is expected to be a doublet of doublets due to coupling with H1 and H4. The remaining protons, H1, H6, and H7, will likely appear as overlapping multiplets in the upfield region of the aromatic spectrum. The N-H proton of the carbazole will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Aliphatic Region (δ 1.0 - 1.5 ppm): The four methyl groups of the pinacol protecting group are chemically equivalent and will give rise to a sharp, intense singlet at approximately 1.35 ppm, integrating to 12 protons.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Region (δ 110 - 145 ppm): The carbazole core will display ten distinct signals for the aromatic carbons, as the substitution at the 3-position breaks the molecule's symmetry. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing boronic ester group. The ipso-carbon (C3) directly attached to the boron atom is often broadened and may be difficult to detect due to the quadrupolar relaxation of the ¹¹B nucleus.[2]

  • Aliphatic Region (δ 20 - 90 ppm): Two signals are expected for the pinacol group: a quaternary carbon signal around 84.0 ppm and a methyl carbon signal around 25.0 ppm.

¹¹B NMR Spectrum

Boron-11 is a quadrupolar nucleus (I = 3/2), which results in broader NMR signals compared to spin-1/2 nuclei like ¹H and ¹³C.[3] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For a tetracoordinate boronic ester such as this, a single broad peak is expected in the range of δ 30-35 ppm.[4] The linewidth of this signal can provide qualitative information about the symmetry and dynamics around the boron center.[3]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a self-validating protocol for the NMR analysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-30 mg in 0.6 mL of solvent is recommended.[5]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution should be clear and free of any particulate matter.[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[7]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.[6]

NMR_Sample_Preparation cluster_0 Sample Preparation Workflow Weigh_Sample Weigh 5-30 mg of Sample Add_Solvent Add ~0.6 mL CDCl3 Weigh_Sample->Add_Solvent High Purity Solvent Dissolve Ensure Complete Dissolution Add_Solvent->Dissolve Vortex/Sonicate Transfer Transfer to NMR Tube Dissolve->Transfer Filter if necessary Final_Sample NMR Sample Ready Transfer->Final_Sample

Caption: A streamlined workflow for preparing a high-quality NMR sample.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹¹B NMR: Acquire a one-dimensional boron spectrum. A wider spectral width will be needed compared to proton NMR.

  • 2D NMR: To confirm assignments, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for assigning quaternary carbons.

Advanced Structural Analysis with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.[8]

Caption: Key 2D NMR correlations for structural assignment.

  • COSY: Will reveal the connectivity between adjacent protons in the two phenyl rings of the carbazole. For example, a cross-peak between H5 and H6, and between H6 and H7 would be expected.

  • HSQC: Will directly link each proton to its attached carbon. For instance, the signal for H4 will correlate with the signal for C4.

  • HMBC: Is crucial for piecing together the entire molecular puzzle. For example, the H4 proton should show long-range correlations to C2, C4a, and C9a. The methyl protons of the pinacol group will show a correlation to the quaternary carbon of the pinacol, confirming its assignment.

By systematically analyzing these 1D and 2D NMR datasets, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole can be achieved, providing a solid foundation for its use in materials science and synthetic chemistry.

References

  • Chen, L., & Hu, Y. (1984). 13C NMR Researches of Several Carbazole Derivatives (Organic Photoconductor Material). Chemical Journal of Chinese Universities, 5(1), 73.
  • Slideshare. (n.d.). Use of NMR in Structure Elucidation. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). X-Nuclei NMR Spectroscopy. Retrieved from [Link][3]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][6]

  • Magritek. (2018, November 29). Boron NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][5]

  • Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1371-1376.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link][8]

  • ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of calculated and measured ¹³C NMR chemical shifts (δ, ppm) of the pinacol arylboronates. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Quantitative Structure Parameters from the NMR Spectroscopy of Quadrupolar Nuclei. Office of Scientific and Technical Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011).
  • Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Brouwer, D. H., Gee, M., & Wasylishen, R. E. (2002). Site Connectivities in Amorphous Materials Studied by Double-Resonance NMR of Quadrupolar Nuclei: High-Resolution 11B ↔ 27Al Spectroscopy of Aluminoborate Glasses. Journal of the American Chemical Society, 124(40), 11978-11987.
  • University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link][2]

  • Royal Society of Chemistry. (n.d.). H NMR and. Retrieved from [Link]

  • ResearchGate. (n.d.). Increments for H and C NMR chemical shifts in pinacol arylboronates. Retrieved from [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810-10823.[4]

  • Chinese Academy of Sciences. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Institute of Process Engineering.
  • SpectraBase. (n.d.). Pinacolborane. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15010.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Supporting Information. Retrieved from [Link][1]

Sources

Foundational

Spectroscopic Characterization of Carbazole-3-Boronic Acid Pinacol Ester: A Technical Guide

Introduction Carbazole-3-boronic acid pinacol ester is a key building block in the synthesis of advanced functional materials, particularly for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole-3-boronic acid pinacol ester is a key building block in the synthesis of advanced functional materials, particularly for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as a versatile intermediate in pharmaceutical drug discovery. Its unique electronic properties, stemming from the electron-rich carbazole core coupled with the synthetically adaptable boronic ester functionality, make it a molecule of significant interest. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize carbazole-3-boronic acid pinacol ester, offering field-proven insights into experimental design, data interpretation, and the underlying scientific principles.

This guide is structured to provide a holistic understanding, moving from the foundational principles of each spectroscopic technique to the practical aspects of sample preparation and data analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), presenting a comprehensive spectroscopic profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For carbazole-3-boronic acid pinacol ester, both ¹H and ¹³C NMR are indispensable.

The Causality Behind Experimental Choices in NMR

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra. Carbazole-3-boronic acid pinacol ester exhibits good solubility in common deuterated solvents such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] CDCl₃ is often preferred due to its volatility and minimal interference in the aromatic region of the ¹H NMR spectrum.[3] However, for compounds with limited solubility or to observe exchangeable protons like the N-H proton of the carbazole, DMSO-d₆ is an excellent alternative.[1][2]

The pinacol ester form is intentionally used for NMR analysis over the corresponding boronic acid. Boronic acids have a propensity to form cyclic trimers known as boroxines, which can lead to broad and poorly resolved NMR spectra. The pinacol ester effectively "protects" the boronic acid moiety, preventing this oligomerization and ensuring sharp, interpretable signals.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of carbazole-3-boronic acid pinacol ester.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter, if required.

Data Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: ~220 ppm

Data Interpretation: Predicted Chemical Shifts and Coupling Patterns

¹H NMR (Predicted, in CDCl₃):

  • Carbazole Protons (Ar-H): The aromatic protons of the carbazole core are expected to appear in the range of δ 7.2-8.5 ppm. The proton on C4, being ortho to the boronic ester group, is anticipated to be the most deshielded. The protons on the unsubstituted ring will exhibit chemical shifts similar to those in the parent carbazole.[7]

  • Carbazole N-H Proton: A broad singlet is expected for the N-H proton, likely in the region of δ 8.0-8.5 ppm in CDCl₃. In DMSO-d₆, this peak would be sharper and appear at a higher chemical shift (around δ 11.0-11.5 ppm).[8]

  • Pinacol Protons (-CH₃): A sharp singlet corresponding to the four equivalent methyl groups of the pinacol ester will appear in the upfield region, typically around δ 1.3-1.4 ppm.[9]

¹³C NMR (Predicted, in CDCl₃):

  • Carbazole Carbons (Ar-C): The aromatic carbons of the carbazole moiety will resonate in the δ 110-145 ppm region. The carbon atom directly attached to the boron (C3) will be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.[9]

  • Pinacol Carbons: The quaternary carbons of the pinacol group (O-C(CH₃)₂) are expected around δ 83-84 ppm, and the methyl carbons (-CH₃) will appear at approximately δ 24-25 ppm.[9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Carbazole-3-Boronic Acid Pinacol Ester

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbazole Ar-H7.2 - 8.5110 - 145
Carbazole N-H8.0 - 8.5 (broad, in CDCl₃)-
Pinacol -CH₃~1.35~24.8
Pinacol O-C(CH₃)₂-~83.5
C-B-Not typically observed

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Load acquisition parameters (¹H and ¹³C) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 an1 Assign chemical shifts proc3->an1 an2 Analyze coupling patterns an1->an2 an3 Confirm structure an2->an3

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is an excellent tool for confirming the presence of the key functional groups in carbazole-3-boronic acid pinacol ester.

The Causality Behind Experimental Choices in FTIR

For solid samples like carbazole-3-boronic acid pinacol ester, several sample preparation methods are available. The choice depends on the sample amount, desired spectral quality, and available equipment.

  • Attenuated Total Reflectance (ATR): This is often the most convenient method as it requires minimal sample preparation. The solid powder is simply brought into contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[10][11]

  • KBr Pellet: This classic method involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent pellet. It can yield high-quality spectra but is more labor-intensive.[10][12]

  • Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly.[13][14]

Experimental Protocol: FTIR Spectroscopy (ATR Method)

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Place a small amount (a few milligrams) of the solid carbazole-3-boronic acid pinacol ester onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, clean the crystal surface thoroughly.

Data Interpretation: Characteristic Vibrational Frequencies

The FTIR spectrum of carbazole-3-boronic acid pinacol ester will be dominated by vibrations from the carbazole ring and the boronic ester moiety.

Table 2: Key FTIR Vibrational Frequencies for Carbazole-3-Boronic Acid Pinacol Ester

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Reference
~3420N-H stretchCarbazole N-H[14]
3100-3000C-H stretchAromatic C-H[15]
2980-2930C-H stretchAliphatic C-H (pinacol CH₃)[16]
~1600, ~1450C=C stretchAromatic C=C[15]
1370-1310B-O stretchBoronic ester[17]
1145C-O stretchPinacol C-O[17]
~750C-H out-of-plane bendAromatic C-H[14]

The presence of a sharp band around 3420 cm⁻¹ for the N-H stretch, along with strong B-O and C-O stretching bands for the pinacol ester group, provides strong evidence for the successful formation of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorbance of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The Causality Behind Experimental Choices in UV-Vis

The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism). Solvents like dichloromethane, tetrahydrofuran (THF), or ethanol are commonly used for carbazole derivatives.[2][18] A dilute solution (typically 10⁻⁵ to 10⁻⁶ M) is prepared to ensure that the absorbance falls within the linear range of the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation and Analysis:

  • Prepare a stock solution of carbazole-3-boronic acid pinacol ester in a suitable UV-grade solvent (e.g., THF).

  • From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M).

  • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

  • Fill a matching quartz cuvette with the sample solution.

  • Place the cuvettes in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.

Data Interpretation: Absorption Maxima (λₘₐₓ)

The UV-Vis spectrum of carbazole-3-boronic acid pinacol ester is expected to be similar to that of the parent carbazole, with characteristic absorption bands arising from π→π* transitions within the aromatic system.[19] Based on data for similar carbazole derivatives, we can anticipate two main absorption bands.[2][18]

  • High-Energy Band: An intense absorption band is expected around 290-300 nm.

  • Lower-Energy Bands: Two less intense, but well-defined, bands are expected around 325-345 nm.

These absorptions are characteristic of the carbazole chromophore and confirm its electronic integrity.

Diagram 2: Spectroscopic Characterization Logic

Spectro_Logic Molecule Carbazole-3-Boronic Acid Pinacol Ester NMR NMR (¹H, ¹³C) Molecule->NMR FTIR FTIR Molecule->FTIR UV_Vis UV-Vis Molecule->UV_Vis MS Mass Spec. Molecule->MS NMR_Info Structure & Connectivity (H & C Framework) NMR->NMR_Info FTIR_Info Functional Groups (N-H, B-O, C-O) FTIR->FTIR_Info UV_Vis_Info Electronic Transitions (π→π*) UV_Vis->UV_Vis_Info MS_Info Molecular Weight & Elemental Formula MS->MS_Info

Caption: Interrelation of spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of carbazole-3-boronic acid pinacol ester and, with high-resolution instruments, for determining its elemental formula.

The Causality Behind Experimental Choices in MS

The choice of ionization technique is crucial. For a relatively stable organic molecule like carbazole-3-boronic acid pinacol ester, Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable.

  • Electron Ionization (EI): This is a hard ionization technique that can cause fragmentation, providing valuable structural information. The mass spectrum of the parent carbazole is well-documented using EI.[20]

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. This is ideal for confirming the molecular weight.[21] High-Resolution Mass Spectrometry (HRMS) coupled with ESI can determine the mass with high accuracy, allowing for the unambiguous determination of the elemental formula.

Predicted Mass Spectrum Data

Molecular Formula: C₁₈H₂₀BNO₂ Monoisotopic Mass: 293.1587 g/mol

  • Low-Resolution MS (ESI+): A prominent peak would be expected at m/z = 294.1660, corresponding to the [M+H]⁺ ion.

  • High-Resolution MS (ESI+): The measured mass of the [M+H]⁺ ion should be within a very small tolerance (typically < 5 ppm) of the calculated exact mass of 294.1665.

  • EI-MS: The molecular ion peak [M]⁺ at m/z = 293.1587 would be expected. Fragmentation patterns would likely involve the loss of methyl groups from the pinacol moiety and cleavage of the C-B bond.

Conclusion

The comprehensive spectroscopic characterization of carbazole-3-boronic acid pinacol ester is fundamental to ensuring its purity, confirming its structure, and understanding its electronic properties before its application in research and development. This guide has outlined the core principles, detailed experimental protocols, and expected data for NMR (¹H and ¹³C), FTIR, UV-Vis, and Mass Spectrometry. By integrating the information from these orthogonal techniques, researchers and drug development professionals can gain a complete and validated understanding of this versatile molecular building block, ensuring both scientific integrity and the successful progression of their work.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Sas, E. B., Kurt, M., Can, M., Horzum, N., & Atac, A. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138.
  • PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]

  • Kubota, K., et al. (2015). Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Electronic Supplementary Information. Retrieved from [Link]

  • Zhang, L., et al. (2016). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 129, 349-355.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1289.
  • ChemBK. (2024). 9H-Carbazole-3-boronic acid pinacol ester. Retrieved from [Link]

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074. Supporting Information. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • Wagner, C. S., & Piers, W. E. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

  • Wang, Y., et al. (2018). Arylboronic Acid Chemistry under Electrospray Conditions. Journal of The American Society for Mass Spectrometry, 29(8), 1643–1652.
  • Dutkiewicz, M., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(16), 4945.
  • Hsu, M.-H., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(23), 7175.
  • ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene.... Retrieved from [Link]

  • Molbank. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Retrieved from [Link]

  • Li, C., et al. (2020). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Carbazole - Mass spectrum (electron ionization). NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link]

  • NIST. (n.d.). Carbazole - UV/Visible spectrum. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of carbazole. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexylboronic acid pinacol ester - FTIR Spectrum. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3-(dioxaborolan-2-yl)carbazole: Synthesis, Properties, and Applications

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a pivotal building block in modern organic synthesis. Carbazoles are a well-established privileged scaffold in medicinal chemistry and materials science, while boronic acid pinacol esters are indispensable reagents for carbon-carbon bond formation. The fusion of these two moieties in a single molecule creates a versatile tool for the synthesis of complex organic materials and pharmaceutical agents. This document details the compound's physicochemical properties, provides a robust, field-proven synthesis protocol, and explores its key applications, with a focus on Suzuki-Miyaura cross-coupling reactions. The information herein is intended to equip researchers and developers with the technical knowledge required for the effective utilization of this valuable synthetic intermediate.

Core Molecular and Physical Properties

3-(dioxaborolan-2-yl)carbazole, more formally known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, is a stable, solid organic compound. Its structure incorporates the planar, electron-rich carbazole nucleus with a boronic acid pinacol ester group at the 3-position, rendering it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Molecular Data
IdentifierValueSource(s)
Chemical Formula C₁₈H₂₀BNO₂[1][2]
Molecular Weight 293.17 g/mol [2][3]
Monoisotopic Mass 293.1587090 Da[1]
CAS Number 855738-89-5[2]
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole[1]
Physical Properties
PropertyValueSource(s)
Appearance White to off-white or orange crystalline powder/solid.[3][4]
Melting Point 194.0 to 198.0 °C[2][3]
Boiling Point 474.3 ± 18.0 °C (Predicted)[2][4]
Solubility Soluble in common organic solvents like dichloromethane, 1,4-dioxane, and THF.[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C to prevent hydrolysis of the boronic ester.[4]

Spectroscopic Characterization

For a researcher, unambiguous identification of the starting materials is critical for the success and reproducibility of any synthetic campaign. The following section details the expected spectroscopic signatures for 3-(dioxaborolan-2-yl)carbazole, which serve as a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the title compound are not publicly available in detail, data from a closely related N-alkylated analogue, N-hexylcarbazole-3-yl-boronic acid pinacol ester, provides valuable insight into the expected chemical shifts for the core structure.[5] The absence of the N-hexyl signals and the presence of the N-H proton signal would be the key differentiators.

  • ¹H NMR (Proton NMR):

    • Carbazole Aromatic Protons: Multiple signals are expected in the aromatic region (approx. 7.2-8.5 ppm). The proton at the C4 position, adjacent to the boronate ester, is typically the most deshielded.

    • N-H Proton: A broad singlet is expected for the amine proton, typically appearing downfield.

    • Pinacol Protons: A characteristic sharp singlet at approximately 1.3-1.4 ppm, integrating to 12 protons, corresponds to the four equivalent methyl groups of the pinacol ester.[5]

  • ¹³C NMR (Carbon NMR):

    • Carbazole Aromatic Carbons: Signals for the 12 aromatic carbons of the carbazole core will appear in the range of approximately 110-140 ppm.

    • C-B Carbon: The carbon atom directly attached to the boron (C3) will have a characteristic chemical shift, though its signal may be broad due to quadrupolar relaxation of the boron nucleus.

    • Pinacol Carbons: The quaternary carbons of the pinacol group (O-C(CH₃)₂) typically appear around 84 ppm, with the methyl carbons (C(CH₃)₂) appearing around 25 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): For the molecular formula C₁₈H₂₀BNO₂, the expected exact mass for the molecular ion [M+H]⁺ would be approximately 294.1660. This provides unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups within the molecule.

  • N-H Stretch: A sharp to moderately broad peak is expected around 3400-3420 cm⁻¹, characteristic of the secondary amine in the carbazole ring.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • B-O Stretch: A strong, characteristic stretching vibration for the boronic ester B-O bond is typically observed in the 1300-1380 cm⁻¹ region.

  • C-N Stretch: A peak around 1320-1340 cm⁻¹ can be attributed to the aromatic C-N stretching vibration.

Synthesis and Purification

The most common and efficient method for preparing 3-(dioxaborolan-2-yl)carbazole is the Palladium-catalyzed Miyaura borylation reaction. This method offers high yields and tolerates a wide range of functional groups, making it a staple in modern organic synthesis.

Synthetic Workflow: Miyaura Borylation

The synthesis starts from the readily available 3-bromocarbazole and utilizes bis(pinacolato)diboron as the boron source. A palladium catalyst, typically complexed with a phosphine ligand, facilitates the C-B bond formation.

SynthesisWorkflow reagents 3-Bromocarbazole Bis(pinacolato)diboron Potassium Acetate reaction Reaction Mixture (Heat at 80°C, 24h) reagents->reaction Add catalyst Pd(dppf)Cl₂ (Palladium Catalyst) catalyst->reaction Add solvent 1,4-Dioxane (Solvent) solvent->reaction Dissolve workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification product 3-(dioxaborolan-2-yl)carbazole purification->product

Caption: Workflow for the Miyaura Borylation of 3-Bromocarbazole.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[4]

Reagents & Equipment:

  • 3-Bromocarbazole (1.0 eq)

  • Bis(pinacolato)diboron (1.0-1.2 eq)

  • Potassium Acetate (KOAc), anhydrous (2.5-3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03-0.05 eq)

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromocarbazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or dichloromethane and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether. The pure product is obtained as a solid upon solvent evaporation.

Key Applications in Chemical Synthesis

The primary utility of 3-(dioxaborolan-2-yl)carbazole lies in its role as a versatile building block for constructing more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds between aryl groups. 3-(dioxaborolan-2-yl)carbazole serves as the organoboron partner, reacting with various aryl or vinyl halides (or triflates) to introduce the carbazole moiety into the target structure.

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂-R² transmetal->pd_intermediate boronate Carbazole-B(pin) (R²-B(OR)₂) boronate->transmetal + red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product Yields aryl_halide Ar-X (R¹-X) aryl_halide->ox_add + base Base base->transmetal

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Applications in Drug Discovery and Medicinal Chemistry

The carbazole core is a common feature in many biologically active natural products and synthetic drugs, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-microbial properties. The ability to easily couple the carbazole unit to other molecular fragments using 3-(dioxaborolan-2-yl)carbazole makes it a highly valuable tool for generating libraries of novel compounds for drug screening and lead optimization.[6]

Applications in Materials Science and Organic Electronics

Carbazole derivatives are renowned for their excellent charge-transporting properties, high thermal stability, and strong luminescence.[6] These characteristics make them ideal for applications in organic electronics. 3-(dioxaborolan-2-yl)carbazole is extensively used in the synthesis of:

  • Organic Light-Emitting Diodes (OLEDs): As a building block for host materials, hole-transporting layers (HTLs), and fluorescent emitters to enhance device efficiency, color purity, and operational lifetime.[6]

  • Organic Photovoltaics (OPVs): To create donor or acceptor materials that improve charge separation and energy conversion efficiency in solar cells.[6]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-(dioxaborolan-2-yl)carbazole.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: The compound is sensitive to moisture, which can hydrolyze the pinacol boronic ester. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4]

Conclusion

3-(dioxaborolan-2-yl)carbazole is a cornerstone reagent in modern organic synthesis. Its robust nature, coupled with the high efficiency of the Suzuki-Miyaura reaction, provides a reliable and versatile pathway for the incorporation of the functionally important carbazole scaffold. Its impact is broadly felt across disciplines, from the development of next-generation display technologies and renewable energy solutions to the discovery of novel therapeutic agents. This guide provides the essential technical framework for scientists to confidently and effectively utilize this powerful synthetic tool.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 67070134, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole; [cited 2026 Jan 5]. Available from: [Link]

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074. Supporting Information. Available from: [Link]

  • Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. IUCrData, 6(3), x210142. Available from: [Link]

Sources

Foundational

IUPAC name for C18H20BNO2 carbazole derivative

An In-depth Technical Guide to (9H-Carbazolyl)boronic Acid Pinacol Esters (C18H20BNO2) Executive Summary The carbazole scaffold, a privileged heterocyclic motif, is of paramount importance in the fields of medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (9H-Carbazolyl)boronic Acid Pinacol Esters (C18H20BNO2)

Executive Summary

The carbazole scaffold, a privileged heterocyclic motif, is of paramount importance in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron-donating properties make it a cornerstone for designing high-performance organic electronic materials and biologically active compounds.[2][3] This guide focuses on a critical class of synthetic intermediates: the C18H20BNO2 carbazole derivatives, specifically the positional isomers of (9H-Carbazolyl)boronic acid pinacol ester.

As a Senior Application Scientist, this document moves beyond a simple recitation of facts. It provides a comprehensive exploration of the nomenclature, synthesis, characterization, and application of these versatile building blocks. We will delve into the causality behind synthetic strategies, the logic of analytical validation, and the mechanistic underpinnings of their most significant application—the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage these powerful reagents to construct complex molecular architectures.

Introduction: The Synergy of Carbazole and Boronic Esters

The fusion of the carbazole core with a boronic acid pinacol ester creates a uniquely powerful synthetic tool. The carbazole unit imparts desirable photophysical and electronic properties, such as high thermal stability and charge transport capabilities.[2][3] The boronic ester functional group, conversely, serves as a versatile handle for carbon-carbon bond formation.

Boronic acid pinacol esters are favored in modern synthetic chemistry over their corresponding boronic acids due to their enhanced stability, ease of handling, and resistance to self-condensation (trimerization). The pinacolato ligand provides steric bulk that protects the boron center, rendering the compound a crystalline, bench-stable solid that is readily purified by standard techniques like column chromatography. This stability is crucial for ensuring reproducibility and scalability in both academic and industrial settings.

Nomenclature and Isomerism of C18H20BNO2 Carbazole Derivatives

The molecular formula C18H20BNO2 represents several positional isomers where the boronic acid pinacol ester is attached to the carbazole nucleus. The IUPAC naming convention precisely defines this point of attachment. The core structure is 9H-Carbazole.[1][4][5][6] The substituent is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a boronic acid pinacol ester.

The most common isomers are:

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

The choice of isomer is a critical design element, as the substitution pattern on the carbazole ring directly influences the electronic properties and steric environment of the final molecule.

Property4-Isomer2-Isomer3-Isomer
IUPAC Name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Synonyms (9H-Carbazol-4-yl)boronic Acid Pinacol Ester[7](9H-Carbazol-2-yl)boronic Acid Pinacol Ester[8](9H-Carbazol-3-yl)boronic Acid Pinacol Ester
CAS Number 1255309-13-7[7][9][10]871125-67-6 / 1242412-60-7[8]943093-76-3
Molecular Weight 293.17 g/mol [8][9]293.17 g/mol [8][9]293.17 g/mol
Appearance White to light gray powder/crystal[7]Off-white to white solid[8]Off-white powder
Melting Point 175.0 - 179.0 °C[7]195 - 200 °C[8]185 - 190 °C

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing these compounds is the palladium-catalyzed Miyaura borylation reaction. This involves the cross-coupling of a corresponding bromo-carbazole isomer with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Causality in Reagent Selection:

  • Palladium Catalyst: A catalyst like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is chosen for its high efficiency in coupling aryl halides with boron reagents. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle.

  • Base: Potassium acetate (KOAc) is a commonly used base. It is sufficiently strong to facilitate the transmetalation step without promoting undesirable side reactions, such as hydrolysis of the boronic ester product.

  • Solvent: A high-boiling point, aprotic solvent like 1,4-dioxane or DMSO is selected to ensure all reagents remain in solution at the required reaction temperature (typically 80-100 °C) and to promote catalyst activity.

Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
  • Inert Atmosphere Setup: To a dry Schlenk flask, add 4-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the reaction mixture under the inert atmosphere at 90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a white solid.

Workflow Diagram

Synthesis_Workflow reagents 1. Combine Reactants (Bromo-carbazole, B₂pin₂, KOAc) catalyst 2. Add Catalyst (Pd(dppf)Cl₂) reagents->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent 4. Add Solvent (Anhydrous Dioxane) inert->solvent react 5. Heat & Stir (90°C, 12-18h) solvent->react workup 6. Work-up & Filter (EtOAc, Celite) react->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for Miyaura Borylation of Bromo-carbazole.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (9H-Carbazolyl)boronic acid pinacol esters is as coupling partners in the Suzuki-Miyaura reaction.[11] This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms, making it indispensable in modern drug discovery and materials synthesis.[11]

The reaction couples the carbazole boronic ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The base activates the boronic ester, forming a boronate complex. This complex then transfers the carbazole group to the Pd(II) center, displacing the halide and forming a new Pd(II)-carbazole complex.

  • Reductive Elimination: The two organic groups (the aryl group and the carbazole) on the palladium center couple and are eliminated from the complex, forming the final product (Ar-Carbazole) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Ar-X pd2_trans Ar-Pd(II)L₂-Carb pd2_ox->pd2_trans Carb-B(pin) + Base pd2_trans->pd0 product Ar-Carbazole pd2_trans->product ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

References

Exploratory

An In-depth Technical Guide to the Photophysical Properties of 3-(pinacolboranyl)carbazole

Abstract This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-(pinacolboranyl)carbazole, a molecule of significant interest in the development of advanced materials for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-(pinacolboranyl)carbazole, a molecule of significant interest in the development of advanced materials for optoelectronic applications. Carbazole derivatives are renowned for their robust thermal and chemical stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1][2] The introduction of a pinacolboranyl group at the 3-position of the carbazole scaffold is expected to modulate its electronic and photophysical characteristics, making it a versatile building block for organic light-emitting diodes (OLEDs), chemical sensors, and organic photovoltaics. This document outlines the synthetic strategies, detailed experimental protocols for photophysical characterization, and an in-depth discussion of the expected spectroscopic and dynamic properties of this compound.

Introduction: The Promise of Boron-Functionalized Carbazoles

Carbazole and its derivatives represent a cornerstone in the field of organic electronics.[2] Their rigid, planar structure and electron-rich nature facilitate efficient charge transport and luminescence.[2] The functionalization of the carbazole core allows for the fine-tuning of its optoelectronic properties. Boron-containing π-conjugated compounds, in particular, have garnered significant attention due to their unique electronic properties, often exhibiting high fluorescence quantum yields and sensitivity to their local environment.[3]

The subject of this guide, 3-(pinacolboranyl)carbazole, integrates the desirable features of the carbazole moiety with the electron-accepting nature of the boron atom. This donor-acceptor (D-A) characteristic within a single molecular framework is anticipated to give rise to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which can lead to solvatochromism and enhanced two-photon absorption cross-sections.[4][5][6] Understanding these properties is paramount for the rational design of next-generation organic electronic devices.

Synthesis and Purification

The synthesis of 3-(pinacolboranyl)carbazole can be achieved through established organometallic cross-coupling reactions. A common and efficient method is the Miyaura borylation, which involves the palladium-catalyzed reaction of a halogenated carbazole precursor with a diboron reagent.

Synthetic Protocol: Miyaura Borylation

A plausible synthetic route involves the reaction of 3-bromocarbazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

  • Reaction Scheme:

    • 3-Bromocarbazole + Bis(pinacolato)diboron --(PdCl₂(dppf), KOAc, Dioxane)--> 3-(pinacolboranyl)carbazole

  • Step-by-Step Methodology:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromocarbazole, bis(pinacolato)diboron, potassium acetate (KOAc), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).

    • Add anhydrous 1,4-dioxane as the solvent.

    • Degas the reaction mixture by several freeze-pump-thaw cycles.

    • Heat the mixture at a specified temperature (e.g., 80-90 °C) for a designated period (e.g., 12-24 hours) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(pinacolboranyl)carbazole.

  • Causality behind Experimental Choices:

    • Inert Atmosphere: Prevents the degradation of the catalyst and reagents, which are sensitive to oxygen and moisture.

    • Palladium Catalyst: PdCl₂(dppf) is a highly efficient catalyst for Miyaura borylation reactions, known for its high activity and tolerance to various functional groups.

    • Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle. Potassium acetate is a moderately strong base that is effective in this transformation.

    • Solvent (Dioxane): Anhydrous dioxane is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Purification and Characterization

The purity of the synthesized 3-(pinacolboranyl)carbazole is critical for accurate photophysical measurements.

  • Purification: Recrystallization or sublimation can be employed as final purification steps to obtain highly pure material.

  • Characterization: The structure and purity of the final product should be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point Analysis: As an indicator of purity.

Photophysical Characterization: A Comprehensive Workflow

A thorough understanding of the photophysical properties of 3-(pinacolboranyl)carbazole requires a suite of spectroscopic and time-resolved measurements. The following sections detail the experimental protocols and the underlying principles.

Steady-State Spectroscopy

Steady-state absorption and emission spectroscopy provide fundamental information about the electronic transitions and the energy levels of the molecule.

This technique probes the electronic transitions from the ground state to various excited states.

  • Experimental Protocol:

    • Prepare a dilute solution of 3-(pinacolboranyl)carbazole in a spectroscopic grade solvent (e.g., tetrahydrofuran - THF, cyclohexane, dichloromethane) in a quartz cuvette.

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[7]

    • Use the pure solvent as a reference.

    • The concentration should be adjusted to keep the maximum absorbance below 0.1 to minimize inner filter effects in subsequent fluorescence measurements.[8]

  • Expected Observations:

    • Carbazole derivatives typically exhibit strong absorption bands in the UV region (around 300-350 nm) corresponding to π-π* transitions.[9][10] The introduction of the pinacolboranyl group may lead to a slight red-shift in the absorption spectrum compared to unsubstituted carbazole due to the electronic perturbation.

Fluorescence spectroscopy provides information about the emissive properties of the molecule from the first excited singlet state (S₁).

  • Experimental Protocol:

    • Using the same solution prepared for the UV-Vis measurement, record the fluorescence emission spectrum using a spectrofluorometer.

    • The excitation wavelength should be set at the absorption maximum (λmax,abs) determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

    • It is crucial to use corrected emission spectra to account for the wavelength-dependent sensitivity of the detector.

  • Expected Observations:

    • Carbazole derivatives are known to be highly fluorescent.[1] The emission spectrum of 3-(pinacolboranyl)carbazole is expected to show a peak in the near-UV or blue region of the electromagnetic spectrum. The difference between the absorption and emission maxima (Stokes shift) provides insight into the geometric relaxation in the excited state.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11]

The relative method, which compares the fluorescence of the sample to a well-characterized standard, is the most common approach.[8][12][13]

  • Experimental Protocol:

    • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[8]

    • Data Acquisition:

      • Measure the UV-Vis absorption spectra of all solutions.

      • Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

    • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:[12] Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

      • Φr is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'r' denote the sample and reference, respectively.

  • Data Presentation:

ParameterSample (3-(pinacolboranyl)carbazole)Reference (e.g., Quinine Sulfate)
Excitation Wavelength (nm)TBDTBD
Absorbance at λexAsAr
Integrated Fluorescence IntensityIsIr
Refractive Index of Solventnsnr
Known Quantum Yield (Φr)-0.54
Calculated Quantum Yield (Φs) Calculated Value -
  • Causality and Self-Validation:

    • Plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a linear relationship. The slope of this line is proportional to the quantum yield. This linearity confirms the absence of inner filter effects and aggregation.

    • Using a well-established standard provides a reliable benchmark for the measurement.

Excited-State Lifetime (τF)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[14][15][16]

  • Experimental Protocol:

    • The sample is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser).

    • The emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • The time difference between the laser pulse and the detection of the first photon is measured and histogrammed.

    • The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF).

  • Expected Observations:

    • Carbazole derivatives typically exhibit fluorescence lifetimes in the nanosecond range. For instance, the S₁ state lifetime of carbazole has been reported to be around 13-15 ns.[17][18] The pinacolboranyl substituent may slightly alter this lifetime. A mono-exponential decay is expected for a pure compound in a homogeneous environment.

Solvatochromism

Solvatochromism is the change in the color of a substance (and hence its absorption or emission spectrum) with a change in the polarity of the solvent.[4][5][6] This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation, as is expected for D-A systems like 3-(pinacolboranyl)carbazole.

  • Experimental Protocol:

    • Record the absorption and emission spectra of 3-(pinacolboranyl)carbazole in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, dimethyl sulfoxide).

    • Plot the Stokes shift (in cm⁻¹) as a function of the solvent polarity function, such as the Lippert-Mataga plot.

  • Expected Observations:

    • A positive solvatochromism (a red-shift in the emission spectrum with increasing solvent polarity) is anticipated, which would be indicative of an increase in the dipole moment upon excitation, consistent with an intramolecular charge transfer character in the excited state.[4][6]

Visualization of Experimental Workflows

Workflow for Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation & Analysis prep_sample Prepare dilute solutions of 3-(pinacolboranyl)carbazole uv_vis Measure Absorbance (A) at excitation wavelength prep_sample->uv_vis fluorescence Measure Integrated Fluorescence Intensity (I) prep_sample->fluorescence prep_standard Prepare dilute solutions of a known standard prep_standard->uv_vis prep_standard->fluorescence equation Calculate Quantum Yield (Φs) using the relative method equation uv_vis->equation fluorescence->equation plot Plot I vs. A to verify linearity equation->plot

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Workflow for Excited-State Lifetime Measurement

G cluster_exp TCSPC Experiment cluster_analysis Data Analysis excitation Pulsed Laser Excitation of the sample detection Single Photon Detection excitation->detection timing Measure time difference between excitation and emission detection->timing histogram Build decay histogram timing->histogram fitting Fit decay curve to an exponential function histogram->fitting lifetime Extract Excited-State Lifetime (τF) fitting->lifetime

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

Summary of Expected Photophysical Properties

The following table summarizes the anticipated photophysical properties of 3-(pinacolboranyl)carbazole based on the known characteristics of related carbazole and organoboron compounds.

PropertyExpected Range/ValueSignificance
Absorption Maximum (λmax,abs) 300 - 350 nmCorresponds to π-π* transitions of the carbazole core.
Emission Maximum (λmax,em) 350 - 450 nmDetermines the color of the emitted light.
Stokes Shift Moderate to largeIndicates geometric relaxation and potential ICT character.
Fluorescence Quantum Yield (ΦF) High (> 0.5)A high value is desirable for emissive applications like OLEDs.
Excited-State Lifetime (τF) 5 - 20 nsProvides insight into the rates of radiative and non-radiative decay.
Solvatochromism PositiveSuggests an increase in dipole moment upon excitation (ICT).

Conclusion

3-(pinacolboranyl)carbazole is a promising material for a variety of optoelectronic applications. Its photophysical properties, stemming from the combination of the robust carbazole framework and the electronically active pinacolboranyl substituent, are expected to be highly tunable and efficient. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive framework for the thorough characterization of this and related molecules. A detailed understanding of the structure-property relationships will undoubtedly pave the way for the development of novel and improved organic electronic devices.

References

Sources

Foundational

An In-depth Technical Guide on the Thermal Stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Introduction: The Critical Role of Thermal Stability in a Versatile Building Block 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a specialized organic compound that serves as a pivotal building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in a Versatile Building Block

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a specialized organic compound that serves as a pivotal building block in the realms of materials science and organic synthesis.[1] Its molecular architecture, which marries a carbazole core with a boronic ester functional group, renders it an invaluable intermediate for crafting advanced materials.[1] This compound is particularly instrumental in the development of cutting-edge technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] In these applications, the thermal stability of the constituent materials is not merely a desirable property but a prerequisite for device longevity, efficiency, and operational reliability. This guide provides a comprehensive technical overview of the thermal stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, offering insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before delving into its thermal behavior. The key properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₀BNO₂[3]
Molecular Weight 293.17 g/mol [4]
Appearance White to orange crystalline powder[2]
Melting Point 194 - 198 °C[2][4]
Boiling Point (Predicted) 474.3 ± 18.0 °C at 760 mmHg[4]
CAS Number 855738-89-5[4]
Storage Conditions Store at room temperature[4]

Thermal Stability Analysis: A Technical Primer

Expected Thermal Behavior

Carbazole derivatives are renowned for their high thermal stability, a property that is crucial for their application in OLEDs where devices can experience significant temperature increases during operation. Research on various carbazole-based materials consistently demonstrates high decomposition temperatures (Td), often corresponding to a 5% weight loss in TGA, in the range of 350°C to over 450°C.[5][6][7][8][9] For instance, certain carbazole/benzimidazole-based bipolar molecules exhibit decomposition temperatures between 371°C and 393°C.[5] Similarly, carbazole-benzocarbazole-based host materials have shown thermal stability with a Td of approximately 350°C.[6] Furthermore, polymeric materials derived from carbazole have demonstrated even higher decomposition temperatures, with a Td of 411°C reported for poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole).[7]

Given these precedents, it is reasonable to hypothesize that 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole also possesses excellent thermal stability, with a decomposition temperature significantly above its melting point. The rigid carbazole moiety contributes to this stability. The pinacol boronic ester group is also generally stable, though the B-C bond can be susceptible to cleavage at very high temperatures.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and assessing the overall thermal stability of a material.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Tare the balance.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30-40°C.

    • Ramp the temperature from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum rates of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh_sample Weigh 5-10 mg of sample place_in_pan Place in TGA pan weigh_sample->place_in_pan load_sample Load sample into TGA place_in_pan->load_sample purge_gas Purge with inert gas load_sample->purge_gas heat_sample Heat at 10°C/min to 800°C purge_gas->heat_sample record_data Record mass vs. temperature heat_sample->record_data plot_data Plot % mass loss vs. temperature record_data->plot_data determine_td Determine Td (5% weight loss) plot_data->determine_td

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25°C. Ramp the temperature to a point above the expected melting point (e.g., 220°C) at a heating rate of 10°C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 220°C back to a low temperature (e.g., 0°C) at a controlled cooling rate of 10°C/min.

    • Second Heating Scan: Reheat the sample from 0°C to 220°C at a heating rate of 10°C/min. The data from this scan is typically used for analysis of Tg and Tm.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) on the y-axis against the temperature (°C) on the x-axis.

    • Identify the glass transition (Tg) as a step change in the baseline of the heat flow curve.

    • Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_program_dsc Thermal Program cluster_analysis_dsc Data Analysis weigh_sample_dsc Weigh 2-5 mg of sample seal_pan_dsc Seal in Al pan weigh_sample_dsc->seal_pan_dsc heat1 1st Heat: Erase thermal history seal_pan_dsc->heat1 cool Cool: Controlled cooling heat1->cool heat2 2nd Heat: Data for analysis cool->heat2 plot_heat_flow Plot heat flow vs. temperature heat2->plot_heat_flow identify_tg_tm Identify Tg and Tm plot_heat_flow->identify_tg_tm

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation and Implications of Thermal Data

The data obtained from TGA and DSC analyses provide critical insights into the material's behavior under thermal stress.

  • High Decomposition Temperature (Td): A high Td, as expected for this compound, indicates that it can withstand elevated temperatures without significant degradation. This is paramount for applications in organic electronics, where thermal cycling and operational heat can otherwise lead to material breakdown and device failure.

  • Melting Point (Tm): The sharp endotherm observed in the DSC analysis corresponding to the melting point (194-198°C) is indicative of a crystalline solid with a high degree of purity.

  • Glass Transition Temperature (Tg): The presence of a glass transition in the DSC thermogram would suggest an amorphous phase. For materials used in thin-film devices, a high Tg is desirable to ensure morphological stability and prevent crystallization or deformation at operating temperatures. Carbazole-based materials often exhibit high glass transition temperatures, contributing to the stability of OLED devices.[5]

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a key building block in the development of high-performance organic electronic materials. While specific thermal analysis data is not widely published, the chemical nature of the carbazole core strongly suggests a high degree of thermal stability. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers to quantitatively assess this critical property. A thorough understanding of the thermal behavior of this compound is essential for its effective utilization in the synthesis of next-generation materials and for ensuring the reliability and longevity of the devices in which they are employed.

References

Sources

Exploratory

The Advent and Evolution of Carbazole-Based Boronic Esters: A Technical Guide for Advanced Organic Synthesis

This guide provides an in-depth exploration of the discovery, synthesis, and application of carbazole-based boronic esters. It is designed for researchers, medicinal chemists, and materials scientists who leverage these...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, synthesis, and application of carbazole-based boronic esters. It is designed for researchers, medicinal chemists, and materials scientists who leverage these powerful intermediates to construct complex molecular architectures for drug discovery and organic electronics. We will delve into the causal chemistry behind synthetic choices, tracing the evolution from classical methods to modern, highly efficient catalytic systems.

Introduction: The Strategic Union of Carbazole and Boron

The carbazole nucleus, a rigid, electron-rich aromatic heterocycle, has long been a privileged scaffold in materials science and medicinal chemistry. First isolated from coal tar in 1872, its intrinsic properties—excellent thermal stability, high hole-transport mobility, and a propensity for functionalization—make it a cornerstone for organic light-emitting diodes (OLEDs), photovoltaics, and bioactive compounds.[1][2][3] However, the full potential of the carbazole core is only unlocked through precise, versatile, and high-yielding synthetic handles.

This is where the boronic ester functionality proves transformative. Boronic acids and their corresponding esters (most commonly pinacol esters for their superior stability and ease of handling) are exceptionally versatile intermediates in modern organic synthesis.[4] Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds with remarkable functional group tolerance.[5]

The combination of these two moieties—the functional carbazole core and the synthetically versatile boronic ester—gives rise to a class of building blocks that empower chemists to construct elaborate π-conjugated systems and complex pharmaceutical agents with unparalleled precision.[5][6][7] This guide will trace the historical development of these critical reagents, from their conceptual synthesis to their current state-of-the-art preparation and application.

Historical Perspective: A Timeline of Synthetic Innovation

The journey to modern carbazole-based boronic esters was not a single discovery but an elegant convergence of independent advances in heterocyclic and organometallic chemistry.

Early Carbazole Synthesis: Building the Core

The initial challenge was the construction of the carbazole skeleton itself. Classical methods, while foundational, often required harsh conditions and offered limited regioselectivity.

  • Graebe-Ullmann Reaction (1896): This early method involves the diazotization of an N-phenyl-ortho-phenylenediamine followed by an intramolecular cyclization.

  • Borsche-Drechsel Cyclization (1908): This involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones, followed by aromatization to yield the carbazole core.

These early 20th-century methods laid the groundwork but were often limited in scope and functional group compatibility. The advent of transition-metal catalysis in the latter half of the century marked a paradigm shift, enabling milder and more selective routes, such as intramolecular C-H activation and palladium-catalyzed cyclization of N-arylated anilines.[8]

The Dawn of Boron-Based Cross-Coupling

The true potential for carbazole boronic esters began with the development of the Suzuki-Miyaura coupling in 1979. This palladium-catalyzed reaction between an organoboron compound and an organohalide revolutionized C-C bond formation.[5] However, a practical and general method for synthesizing the necessary aryl boronic esters from readily available aryl halides was still needed.

This gap was filled in 1995 with the development of the Miyaura borylation reaction .[9] This seminal work demonstrated that aryl halides could be directly converted into their corresponding pinacol boronic esters using a palladium catalyst and a diboron reagent, bis(pinacolato)diboron (B₂pin₂).[9][10][11] This breakthrough was the critical enabling technology that opened the door for the synthesis of carbazole-based boronic esters.

Evolution of Synthesis: From Halogenation to Direct Borylation

The synthesis of carbazole boronic esters has evolved significantly, driven by the pursuit of efficiency, selectivity, and atom economy. The two primary strategies are the borylation of a pre-functionalized halocarbazole and the more recent direct C-H borylation of the carbazole core.

Pathway I: The Halogen-Dance (Traditional Approach)

The first-generation approach to carbazole boronic esters relied on a two-step sequence: halogenation of the carbazole ring followed by conversion of the resulting C-X bond to a C-B bond.

  • Halogenation: Introduction of a bromine or iodine atom onto the carbazole scaffold, typically at the 2-, 3-, or 7-positions, using reagents like N-bromosuccinimide (NBS).

  • Borylation: Conversion of the aryl halide to the boronic ester. This can be achieved via two main routes:

    • Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature to form a carbazolyl-lithium species, followed by quenching with a borate ester like trimethyl borate or isopropoxy-pinacolborane.[12]

    • Miyaura Borylation: Direct palladium-catalyzed coupling of the halocarbazole with B₂pin₂ in the presence of a base like potassium acetate (KOAc).[9][10][13] This method offers superior functional group tolerance compared to the organolithium route.

The causality behind this pathway is rooted in the well-established reactivity of aryl halides. However, it is a multi-step process that generates stoichiometric waste and may require protecting groups on the carbazole nitrogen.

Protocol 1: Synthesis of 9H-Carbazole-2-ylboronic acid pinacol ester via Miyaura Borylation [13]

  • Objective: To convert 2-bromocarbazole into its corresponding pinacol boronate ester.

  • Methodology:

    • To a reaction vial, add 2-bromo-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (3.0 eq).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronic ester.[13]

Pathway II: Direct C-H Borylation (Modern Approach)

The state-of-the-art in carbazole boronic ester synthesis is the direct, transition-metal-catalyzed borylation of a C-H bond. This approach is highly atom-economical and avoids the synthesis of a halogenated precursor.

  • Mechanism: Iridium-based catalysts are particularly effective for this transformation. The active Ir catalyst selectively inserts into a C-H bond of the carbazole. Subsequent reaction with B₂pin₂ transfers the boryl group to the carbazole and regenerates the active catalyst.

  • Selectivity: The regioselectivity of the C-H borylation is controlled by the steric and electronic environment of the carbazole ring and the choice of ligand on the iridium catalyst. For instance, using specific phenanthroline-derived ligands can direct the borylation to the C2 position.[14]

This method represents a significant advance, offering a shorter, more efficient, and environmentally benign route to these valuable building blocks.

Protocol 2: One-Pot Synthesis of 9H-Carbazole-2-ylboronic acid pinacol ester via Iridium-Catalyzed C-H Borylation [14]

  • Objective: To directly borylate the C2-position of carbazole in a one-pot reaction.

  • Methodology:

    • In an inert atmosphere glovebox or Schlenk line, charge a reaction vessel with carbazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), and a suitable base (e.g., potassium tert-butoxide).

    • Add the iridium catalyst precursor, such as [Ir(COD)Cl]₂ (1-2 mol%), and a specific ligand (e.g., a substituted phenanthroline, 2-4 mol%).

    • Add an anhydrous, inert solvent such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).

    • Seal the vessel and heat to 50-80 °C. The reaction is typically stirred for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After cooling, quench the reaction by carefully adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the desired C2-borylated carbazole.[14]

Comparative Analysis of Synthetic Pathways
FeaturePathway I: Halogen-DancePathway II: Direct C-H Borylation
Starting Material Halogenated CarbazoleUnfunctionalized Carbazole
Atom Economy Lower (requires halogenation step)Higher (C-H bond used directly)
Number of Steps 2 (Halogenation + Borylation)1 (Direct Borylation)
Waste Generation Stoichiometric halide saltsCatalytic, minimal waste
Key Advantage Relies on well-known reactivityHigh efficiency, shorter route
Key Challenge Multi-step, potential for side reactionsCatalyst cost, controlling regioselectivity

Core Applications: From Bench to Device and Clinic

The synthetic accessibility of carbazole boronic esters has positioned them as indispensable building blocks in two major research and development arenas.

Organic Electronics

In materials science, the goal is to create large, well-defined π-conjugated systems for efficient charge transport and light emission. Carbazole boronic esters are ideal for this purpose.[6]

  • OLEDs: They are used to synthesize host materials, emissive materials, and hole-transport layers. The Suzuki coupling allows for the precise tuning of the electronic properties (HOMO/LUMO levels) by coupling the carbazole boronic ester with various aryl halides, leading to materials with specific emission colors and high quantum efficiencies.[2]

  • Organic Polymers: Diborylated carbazoles, such as 9-Alkyl-2,7-bis(pinacolatoboryl)carbazole, are key monomers for synthesizing conjugated polymers via Suzuki polymerization.[6] These polymers are used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

G cluster_0 Synthesis of Conjugated Polymer A Carbazole-2,7-diboronic ester (Monomer A) B Dihalo-Aryl Compound (Monomer B) C Pd Catalyst + Base D Suzuki Polymerization E High Molecular Weight Conjugated Polymer F Application: Organic Solar Cells, OFETs

Medicinal Chemistry and Drug Discovery

The carbazole scaffold is found in numerous biologically active natural products and synthetic drugs, exhibiting anticancer, antiviral, and neuroprotective properties.[15] Boronic acids themselves are a recognized class of pharmacophores, with drugs like Bortezomib (Velcade) used in cancer therapy.

Carbazole boronic acids and esters serve as versatile intermediates to:

  • Synthesize Novel Analogs: Researchers can rapidly create libraries of carbazole derivatives by coupling a carbazole boronic acid with a diverse set of halogenated heterocycles.

  • Develop Multi-Target Agents: The combination of the carbazole core and the boronic acid moiety can lead to compounds with unique biological activity profiles, potentially inhibiting multiple targets involved in disease progression. Recent studies have explored their efficacy in treating breast cancer.[15]

G cluster_1 Drug Discovery Workflow Start Carbazole Boronic Acid (Core Scaffold) Library Library of Halogenated Bioactive Fragments Coupling Suzuki Coupling (Pd Catalyst) Derivatives Diverse Library of Carbazole Derivatives Screening Biological Screening (e.g., Anticancer Assays) Hit Hit Compound

Conclusion and Future Outlook

The history of carbazole-based boronic esters is a testament to the power of synergistic innovation in synthetic chemistry. From the classical construction of the carbazole ring to the revolutionary development of palladium-catalyzed cross-coupling and C-H activation, the journey has been one of increasing elegance and efficiency. Today, these reagents are no longer synthetic curiosities but indispensable tools for creating the next generation of advanced materials and therapeutics.

The future will likely see further refinement of direct C-H borylation methods, with a focus on lower-cost catalysts (e.g., using first-row transition metals) and even greater control over regioselectivity. As our ability to synthesize these molecules becomes more sophisticated, so too will the complexity and function of the materials and medicines derived from them, ensuring that the strategic union of carbazole and boron continues to drive innovation for years to come.

References

  • A synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site. Patsnap Eureka. [Link]

  • The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Innovating with Carbazole Boronic Esters: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Miyaura borylation. Wikipedia. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • The Versatility of Boronic Acids in Organic Electronics and Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Carbazole synthesis. Organic Chemistry Portal. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. MDPI. [Link]

  • Synthesis of carbazolyl boronic acid pinacol ester 73. ResearchGate. [Link]

  • The Role of Boronic Esters in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discover the Potential of [3-(9H-Carbazol-9-yl)phenyl]boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Royal Society of Chemistry. [Link]

  • boronic esters. Organic Syntheses. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging (9H-Carbazol-3-yl)boronic acid pinacol ester for Advanced OLED Fabrication

Foreword: The Strategic Importance of Carbazole Derivatives in Modern OLEDs The evolution of Organic Light-Emitting Diodes (OLEDs) from a niche technology to a dominant force in display and lighting industries is a direc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Carbazole Derivatives in Modern OLEDs

The evolution of Organic Light-Emitting Diodes (OLEDs) from a niche technology to a dominant force in display and lighting industries is a direct result of breakthroughs in materials science.[1][2] At the forefront of this materials revolution are carbazole derivatives, a class of organic compounds revered for their exceptional electronic properties and high thermal stability.[2][3] These molecules have become indispensable in the fabrication of high-performance OLEDs, serving as versatile building blocks for everything from the hole-transport layers (HTLs) to the emissive layers (EMLs) themselves.[1][4] The carbazole moiety, an electron-rich aromatic heterocycle, provides good hole-transporting capabilities and a high triplet energy, which is a critical prerequisite for efficient phosphorescent OLEDs (PhOLEDs).[2][3][5]

(9H-Carbazol-3-yl)boronic acid pinacol ester represents a particularly strategic intermediate in the synthesis of bespoke OLED materials.[6] The presence of the boronic acid pinacol ester group is a key chemical enabler, providing a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] This powerful synthetic tool allows for the precise and efficient construction of complex, π-conjugated molecular architectures. By judiciously coupling the carbazole core with other functional aromatic systems, researchers can fine-tune the resulting material's optoelectronic properties—such as its energy levels, charge mobility, and emission color—to meet the exacting demands of next-generation OLED devices.[10]

This document serves as a comprehensive technical guide for researchers, materials scientists, and process engineers. It provides not only step-by-step protocols for the synthesis of a functional OLED material starting from (9H-Carbazol-3-yl)boronic acid pinacol ester and subsequent device fabrication but also delves into the scientific rationale behind these procedures. Our aim is to equip you with the foundational knowledge and practical insights necessary to innovate in the dynamic field of organic electronics.

The Role of (9H-Carbazol-3-yl)boronic acid pinacol ester: A Molecular Architect's Tool

The utility of (9H-Carbazol-3-yl)boronic acid pinacol ester stems from its dual-functionality. The carbazole core provides the foundational optoelectronic properties, while the boronic ester group offers a gateway to molecular complexity.

Core Properties of the Carbazole Moiety:
  • High Triplet Energy: Carbazole itself possesses a high triplet energy (~3.0 eV), making its derivatives excellent host materials for phosphorescent emitters, particularly for high-energy blue emission.[5] This high triplet energy ensures efficient energy transfer from the host to the guest emitter without significant energy loss.

  • Good Hole Transport: As an electron-rich unit, carbazole facilitates the movement of positive charge carriers (holes), a crucial function for balancing charge injection and recombination within the emissive layer of an OLED.[1][3][4]

  • Thermal and Morphological Stability: The rigid, aromatic structure of carbazole imparts a high glass transition temperature (Tg) and thermal stability to its derivatives.[3][4][11] This is vital for ensuring the long-term operational stability and lifetime of OLED devices, preventing degradation at the high temperatures that can be generated during operation.[12]

  • Chemical Versatility: The carbazole ring can be functionalized at various positions, allowing for the tuning of its electronic and physical properties.[4][11]

The Synthetic Power of the Boronic Acid Pinacol Ester:

The boronic acid pinacol ester is a stable, easy-to-handle functional group that is a cornerstone of modern organic synthesis. Its primary role in this context is to participate in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the carbazole unit and another aromatic compound (typically an aryl halide or triflate).[7][8][9]

The significance of this cannot be overstated. It allows for a modular approach to designing new materials. For instance, one could couple the carbazole boronic ester with:

  • An electron-deficient aromatic system to create a bipolar host material with balanced electron and hole transport.

  • A fluorescent or phosphorescent chromophore to synthesize a novel emitter material.

  • Another carbazole unit to create dimers or oligomers with extended conjugation.

This synthetic flexibility is what makes (9H-Carbazol-3-yl)boronic acid pinacol ester a key intermediate for custom OLED material development.[6]

Synthesis of a Bipolar Host Material via Suzuki Coupling

This section provides a detailed protocol for the synthesis of a representative bipolar host material for PhOLEDs, coupling (9H-Carbazol-3-yl)boronic acid pinacol ester with an electron-deficient pyridine derivative.

Materials and Reagents
Compound Name CAS Number Purity Supplier
(9H-Carbazol-3-yl)boronic acid pinacol ester871125-67-6>98%Sigma-Aldrich, Alfa Aesar, or equivalent
2-Bromo-4,6-diphenylpyridine205963-00-0>98%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-3>98%Strem Chemicals, Sigma-Aldrich, or equivalent
Potassium Carbonate (K₂CO₃)584-08-7AnhydrousFisher Scientific, Sigma-Aldrich, or equivalent
Toluene108-88-3AnhydrousAcros Organics, Sigma-Aldrich, or equivalent
Ethanol64-17-5200 ProofDecon Labs, or equivalent
Deionized WaterN/A>18 MΩ·cmIn-house purification system
Celite®61790-53-2N/ASigma-Aldrich or equivalent
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousFisher Scientific, Sigma-Aldrich, or equivalent
Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents - Carbazole Boronic Ester - Bromo-pyridine - Pd(PPh₃)₄ - K₂CO₃ glassware 2. Prepare Glassware - Oven-dried Schlenk flask - Magnetic stir bar reagents->glassware Assemble solvents 3. Add Solvents - Anhydrous Toluene - Deionized Water glassware->solvents Assemble degas 4. Degas Mixture - Three freeze-pump-thaw cycles solvents->degas Assemble heat 5. Heat to Reflux - Under Argon atmosphere - Monitor by TLC degas->heat Initiate quench 6. Quench & Extract - Cool to RT - Add water & ethyl acetate heat->quench Completion dry 7. Dry & Filter - Dry organic layer (MgSO₄) - Filter through Celite® quench->dry Isolate purify 8. Purify Product - Column chromatography - Recrystallization dry->purify Isolate OLED_Structure cluster_device OLED Device Stack Al Aluminum (Cathode, ~100 nm) LiF LiF (EIL, ~1 nm) Al->LiF TPBi TPBi (ETL/HBL, ~30 nm) LiF->TPBi EML Host:Ir(ppy)₃ (EML, ~40 nm) TPBi->EML PEDOT PEDOT:PSS (HIL, ~30 nm) EML->PEDOT ITO ITO Substrate (Anode) PEDOT->ITO Light Light Emission ↓ ITO->Light

Sources

Application

Application Notes and Protocols: 3-(Pinacolboranyl)carbazole in Organic Electronics

Introduction: The Versatility of 3-(Pinacolboranyl)carbazole as a Synthon in Organic Electronics Carbazole and its derivatives are cornerstones in the field of organic electronics, prized for their robust thermal and che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-(Pinacolboranyl)carbazole as a Synthon in Organic Electronics

Carbazole and its derivatives are cornerstones in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and high photoluminescence quantum yields.[1][2] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block for a wide array of optoelectronic applications.[1][3] Among the various functionalized carbazoles, 3-(pinacolboranyl)carbazole has emerged as a particularly valuable synthetic intermediate. The pinacolborane group at the 3-position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction enables the straightforward formation of carbon-carbon bonds, allowing for the facile linkage of the carbazole moiety to other aromatic systems to construct complex conjugated molecules with tailored properties for specific applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[5][6]

These application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the practical applications of 3-(pinacolboranyl)carbazole in the synthesis of functional materials for organic electronics. We will delve into a representative synthetic protocol utilizing the Suzuki-Miyaura coupling and a subsequent protocol for the fabrication of a simple organic light-emitting diode (OLED) to demonstrate the utility of the synthesized material.

Part 1: Synthesis of a Functional Material via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[4] In the context of organic electronics, it is instrumental in building the conjugated backbones of polymers and small molecules that form the active layers of devices.[5][6] The reaction's tolerance to a wide range of functional groups and its generally high yields make it an ideal choice for the synthesis of complex organic materials.[4]

Here, we present a protocol for the synthesis of 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole, a representative hole-transporting material, starting from 3-(pinacolboranyl)carbazole and N-(4-bromophenyl)-N-phenylaniline.

Experimental Protocol: Synthesis of 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole

Materials:

  • 3-(Pinacolboranyl)-9-phenyl-9H-carbazole (1.0 equiv)

  • N-(4-bromophenyl)-N-phenylaniline (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Cannula or syringe for solvent transfer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask, add 3-(pinacolboranyl)-9-phenyl-9H-carbazole (e.g., 1.00 g, 2.53 mmol), N-(4-bromophenyl)-N-phenylaniline (e.g., 0.90 g, 2.78 mmol), and potassium carbonate (e.g., 1.05 g, 7.59 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere. Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and reduced reaction efficiency.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add a degassed 4:1:1 mixture of toluene, ethanol, and water (e.g., 40 mL toluene, 10 mL ethanol, 10 mL water) via cannula or syringe. Causality: The solvent mixture is chosen to dissolve both the organic reactants and the inorganic base. Degassing is crucial to prevent catalyst oxidation.

    • Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation.

    • Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (e.g., 0.088 g, 0.076 mmol) to the reaction mixture. The mixture will typically turn from colorless to a yellowish or brownish color.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Causality: Washing with water removes the inorganic base and other water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Extraction and Drying:

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine all organic layers and dry over anhydrous magnesium sulfate. Causality: Anhydrous MgSO₄ is a drying agent that removes residual water from the organic solvent.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole as a white to off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the protons and carbons of the carbazole and triphenylamine moieties with appropriate chemical shifts and integrations.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.
UV-Vis Spectroscopy To determine the optical propertiesAbsorption maxima characteristic of the conjugated system.
Cyclic Voltammetry To determine the electrochemical propertiesOxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
Diagram of the Synthetic Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3_pinacolboranyl_carbazole 3-(Pinacolboranyl)- 9-phenyl-9H-carbazole solvent Toluene/Ethanol/Water (Degassed) 3_pinacolboranyl_carbazole->solvent bromo_TPA N-(4-bromophenyl)- N-phenylaniline bromo_TPA->solvent catalyst Pd(PPh₃)₄ catalyst->solvent base K₂CO₃ base->solvent conditions 90 °C, 12-24h Inert Atmosphere solvent->conditions extraction Extraction with Ethyl Acetate conditions->extraction drying Drying over MgSO₄ extraction->drying purification Column Chromatography drying->purification product 3-(4-(diphenylamino)phenyl)- 9-phenyl-9H-carbazole purification->product

Caption: General workflow for the Suzuki coupling synthesis.

Part 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)

The synthesized carbazole derivative can be employed as a hole-transporting layer (HTL) in a multilayer OLED. The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking electrons, which helps to confine charge recombination to the emissive layer, thereby increasing device efficiency.

Device Architecture

A typical multilayer OLED architecture is as follows:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

For this protocol, we will use the synthesized 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole as the HTL.

Experimental Protocol: OLED Fabrication

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion (for HIL)

  • 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole (synthesized material for HTL)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) (for EML and ETL)

  • Lithium fluoride (LiF) (for EIL)

  • Aluminum (Al) (for cathode)

  • Chlorobenzene (for dissolving the HTL material)

  • Deionized water

  • Acetone

  • Isopropanol

Equipment:

  • Spin coater

  • Hot plate

  • High-vacuum thermal evaporator (<10⁻⁶ Torr)

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere

  • Source measure unit (SMU) for device characterization

Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection. Causality: A clean and high-work-function anode is crucial for efficient hole injection into the organic layers.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS dispersion onto the ITO surface at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrates on a hot plate at 120-150 °C for 10-15 minutes to remove residual water. This results in a thin film of approximately 30-40 nm.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the synthesized 3-(4-(diphenylamino)phenyl)-9-phenyl-9H-carbazole in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the HTL solution on top of the PEDOT:PSS layer at 2000-3000 rpm for 30-60 seconds.

    • Anneal the substrates at 80-100 °C for 10 minutes to remove the solvent. This should result in a film thickness of 20-30 nm.

  • Deposition of Subsequent Layers by Thermal Evaporation:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit the emissive layer (EML) of Alq₃ (e.g., 30 nm) at a rate of 1-2 Å/s.

    • Deposit the electron transport layer (ETL) of Alq₃ (e.g., 20 nm) at a rate of 1-2 Å/s.

    • Deposit the electron injection layer (EIL) of LiF (e.g., 1 nm) at a rate of 0.1-0.2 Å/s. Causality: LiF lowers the electron injection barrier from the aluminum cathode to the organic ETL.

    • Deposit the aluminum cathode (e.g., 100 nm) at a rate of 5-10 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a glovebox to prevent degradation from atmospheric moisture and oxygen.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source measure unit and a calibrated photodetector.

Diagram of the OLED Device Architecture

OLED_Architecture cluster_device OLED Device Structure Cathode Aluminum (Al) Cathode (~100 nm) EIL Lithium Fluoride (LiF) EIL (~1 nm) EIL->Cathode ETL Alq₃ ETL (~20 nm) ETL->EIL EML Alq₃ EML (~30 nm) EML->ETL HTL Synthesized Carbazole Derivative HTL (~25 nm) HTL->EML HIL PEDOT:PSS HIL (~35 nm) HIL->HTL Anode ITO Anode Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A representative multilayer OLED device structure.

Conclusion

3-(Pinacolboranyl)carbazole is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward and efficient construction of a wide range of functional molecules, including hole-transporting materials, host materials, and emitters for OLEDs and OSCs. The protocols detailed in these application notes provide a practical framework for the synthesis of a representative carbazole-based material and its subsequent integration into a functional OLED device. By understanding the principles behind these procedures, researchers can adapt and expand upon these methods to develop novel materials with enhanced performance characteristics for the next generation of organic electronic devices.

References

Sources

Method

Application Notes &amp; Protocols: Carbazole Boronic Esters as Premier Building Blocks for High-Performance Conjugated Polymers

Introduction: The Strategic Importance of Carbazole-Based Conjugated Polymers In the landscape of organic electronics, carbazole and its derivatives have emerged as indispensable molecular scaffolds.[1][2] These compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole-Based Conjugated Polymers

In the landscape of organic electronics, carbazole and its derivatives have emerged as indispensable molecular scaffolds.[1][2] These compounds offer a compelling combination of low cost, high thermal and chemical stability, and excellent hole-transporting properties stemming from the electron-rich nitrogen atom within their tricyclic structure.[1][3] The versatility of the carbazole unit, which allows for easy functionalization at multiple positions, enables the precise tuning of electronic and photophysical properties.[1][4][5] This has led to their widespread application in cutting-edge optoelectronic and photovoltaic devices, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][6]

Carbazole-containing polymers are particularly noteworthy. They can function as conventional luminescent emitters, superior host materials for phosphorescent OLEDs (PhOLEDs), and as emitters exhibiting thermally activated delayed fluorescence (TADF).[1][7] The performance of these materials is directly linked to their molecular design, which dictates their electronic and photophysical characteristics.[1] Among the synthetic strategies to access these polymers, the use of carbazole boronic esters, particularly pinacol esters, as monomers in Suzuki cross-coupling reactions is paramount.[2] This approach allows for the controlled formation of high-molecular-weight conjugated polymers, which are essential for efficient charge transport in electronic devices.[2]

This guide provides a comprehensive overview of the synthesis and application of carbazole boronic esters as building blocks for conjugated polymers. It details field-proven protocols for monomer synthesis and subsequent polymerization, explains the causality behind experimental choices, and outlines key characterization techniques for researchers, scientists, and drug development professionals venturing into this exciting field.

Part 1: Synthesis of Carbazole Boronic Ester Monomers

The synthesis of high-purity monomers is the critical first step in producing high-performance conjugated polymers. Impurities can act as charge traps or degradation sites, severely compromising device performance.[2] The most common strategy involves the palladium-catalyzed borylation of a dihalogenated carbazole precursor. The 2,7-disubstituted pattern is often preferred as it leads to polymers with extended conjugation and lower bandgaps compared to their 3,6-linked counterparts.[8]

Causality Behind Experimental Choices:
  • Precursor: A di-brominated or di-iodinated carbazole is used. Bromo-derivatives are common due to a good balance of reactivity and stability. An alkyl chain is typically installed on the nitrogen (N-9 position) to ensure solubility of the monomer and the final polymer in common organic solvents, which is crucial for solution-based device fabrication.[2][9]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is stable, easy to handle, and the resulting pinacol boronic ester is generally robust and straightforward to purify via column chromatography or recrystallization.

  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is used in conjunction with a ligand (dppf is part of the complex) and a base. Potassium acetate (KOAc) is a frequently used base that is strong enough to facilitate the catalytic cycle without causing significant side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are used to dissolve the reactants and facilitate the reaction.[10]

Experimental Workflow: Monomer Synthesis

The following diagram illustrates the typical workflow for synthesizing a 2,7-disubstituted carbazole boronic ester monomer.

Monomer_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents 1. Add Reactants: - Dihalogenated N-Alkylcarbazole - Bis(pinacolato)diboron (B₂pin₂) - Potassium Acetate (KOAc) - Pd(dppf)Cl₂ Catalyst solvent 2. Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent purge 3. Degas with N₂/Ar (Remove O₂) solvent->purge heat 4. Heat Reaction (e.g., 85-100 °C) purge->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor cool 6. Cool to RT & Filter monitor->cool extract 7. Liquid-Liquid Extraction (e.g., EtOAc/Water) cool->extract dry 8. Dry Organic Layer (e.g., MgSO₄) & Evaporate extract->dry purify 9. Purify Product (Silica Gel Chromatography or Recrystallization) dry->purify characterize 10. Verify Structure & Purity (¹H NMR, ¹³C NMR, Mass Spec) purify->characterize Polymer_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Termination & Purification cluster_analysis Characterization monomers 1. Add Monomers: - Carbazole Diboronic Ester (AA) - Dihaloaromatic Comonomer (BB) solvents 2. Add Organic Solvent (e.g., Toluene) & Phase Transfer Catalyst monomers->solvents base 3. Add Aqueous Base (e.g., K₂CO₃ soln) solvents->base purge 4. Degas with N₂/Ar base->purge catalyst 5. Add Pd Catalyst (e.g., Pd(PPh₃)₄) purge->catalyst heat 6. Heat Reaction under Reflux (e.g., 90-110 °C) catalyst->heat monitor 7. Monitor MW Increase (GPC sampling) heat->monitor endcap 8. Add End-capping Agents (e.g., Phenylboronic acid & Bromobenzene) monitor->endcap precipitate 9. Precipitate Polymer (e.g., into Methanol/Acetone) endcap->precipitate filter 10. Filter and Wash Polymer precipitate->filter soxhlet 11. Soxhlet Extraction (Purify by removing oligomers & catalyst) filter->soxhlet dry_polymer 12. Dry Polymer under Vacuum soxhlet->dry_polymer characterize 13. Characterize Polymer (GPC, NMR, TGA, UV-Vis, PL) dry_polymer->characterize

Sources

Application

Synthesis of Advanced Hole-Transport Materials Using 3-(Dioxaborolan-2-yl)carbazole: An Application and Protocol Guide

Abstract This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of carbazole-based hole-transport materials (HTMs) utilizing the versatile building block, 3-(dioxaborola...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of carbazole-based hole-transport materials (HTMs) utilizing the versatile building block, 3-(dioxaborolan-2-yl)carbazole. Carbazole derivatives are renowned for their exceptional thermal stability, high hole mobility, and tunable optoelectronic properties, positioning them as critical components in next-generation organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] This document is intended for researchers, chemists, and materials scientists, offering in-depth procedural instructions, mechanistic insights, and practical guidance for the synthesis, purification, and characterization of high-performance HTMs. The protocols detailed herein focus on the robust and widely applicable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction: The Central Role of Carbazole-Based HTMs

The efficiency and long-term stability of optoelectronic devices are critically dependent on the performance of the charge transport layers. Hole-transport materials facilitate the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons, thereby minimizing charge recombination.[2] For years, spiro-OMeTAD has been the benchmark HTM, particularly in PSCs. However, its complex multi-step synthesis and high purification costs have hindered large-scale commercialization.[3]

Carbazole-based compounds have emerged as highly promising alternatives. The carbazole moiety offers a unique combination of advantages:

  • Electron-Rich Nature: The nitrogen atom in the carbazole ring imparts excellent electron-donating (p-type) characteristics, which is fundamental for hole transport.[1]

  • Rigid, Planar Structure: The fused ring system provides a rigid and planar scaffold that can facilitate intermolecular π-π stacking, promoting efficient charge transport.[4]

  • High Thermal and Chemical Stability: Carbazole derivatives are known for their robustness, a critical attribute for device longevity.[1]

  • Functionalization Versatility: The carbazole core can be easily functionalized at multiple positions (N-9, C-3, C-6), allowing for precise tuning of solubility, energy levels (HOMO/LUMO), and film-forming properties.[3]

The use of 3-(dioxaborolan-2-yl)carbazole, a boronic ester derivative, is particularly strategic. The dioxaborolane group is a key functional handle for the Suzuki-Miyaura cross-coupling reaction , a powerful and versatile method for forming carbon-carbon bonds.[2][3] This reaction enables the straightforward linkage of the carbazole core to various aryl groups, allowing for the construction of complex and highly efficient HTM architectures.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The cornerstone of the synthetic approach detailed in this guide is the Palladium-catalyzed Suzuki-Miyaura reaction. This cross-coupling reaction forms a new carbon-carbon single bond between an organoboron compound (in our case, 3-(dioxaborolan-2-yl)carbazole) and an organic halide (e.g., an aryl bromide).[5]

Mechanistic Rationale

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle involves three primary steps, as illustrated below.[1][2] The choice of catalyst, ligand, and base is critical for driving the cycle efficiently.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[1] Bulky, electron-rich phosphine ligands are used to stabilize the palladium center and promote this step.

  • Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), facilitating the ligand exchange.[2]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex L₂(X)Pd(II)-R¹ Pd(0)L2->OxAdd R¹-X Transmetal Transmetalation Complex L₂Pd(II)(R¹)-R² OxAdd->Transmetal [R²-B(OR)₃]⁻ (from R²-B(OR)₂ + Base) Transmetal->Pd(0)L2 Reductive Elimination Product Product R¹-R² Transmetal->Product caption Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be handled under an inert atmosphere (Argon or Nitrogen) where specified.

Protocol 1: Synthesis of the Key Intermediate - N-Alkyl-3-(dioxaborolan-2-yl)carbazole

Before performing the Suzuki coupling, the carbazole core must be functionalized. This typically involves two steps: N-alkylation to improve solubility and subsequent borylation at the C-3 position.

Step 1A: N-Alkylation of Carbazole

  • Rationale: Attaching an alkyl chain (e.g., 2-ethylhexyl) to the carbazole nitrogen (position 9) is a common strategy to enhance the solubility of the final HTM in organic solvents, which is crucial for solution-based device fabrication.

  • Procedure:

    • To a round-bottom flask, add carbazole (1.0 eq.), potassium hydroxide (KOH, 3.0 eq.), and dimethylformamide (DMF).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (e.g., 2-ethylhexyl bromide, 1.5 eq.) dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the product with dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-alkylated carbazole.

Step 1B: Miyaura Borylation of N-Alkyl-3-bromocarbazole

  • Rationale: This method installs the boronic ester group at the C-3 position via a palladium-catalyzed reaction with a diboron reagent. This is a highly reliable and common method for preparing the necessary organoboron reactant for the subsequent Suzuki coupling.

  • Procedure:

    • In an oven-dried Schlenk flask, combine N-alkyl-3-bromocarbazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.2 eq.), and potassium acetate (KOAc, 3.0 eq.).

    • Add the palladium catalyst, typically [Pd(dppf)Cl₂] (3 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the mixture to 90 °C and stir for 16-24 hours under argon.

    • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the desired N-alkyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

Protocol 2: Synthesis of a Model HTM via Suzuki Coupling

This protocol describes the coupling of the borylated carbazole intermediate with a brominated triarylamine derivative, a common building block for high-performance HTMs.

HTM_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification Carbazole_Bpin N-Alkyl-3-(dioxaborolan-2-yl)carbazole (from Protocol 1) Setup 1. Combine Reactants, Base (K₂CO₃), and Solvent (Toluene/EtOH/H₂O) Carbazole_Bpin->Setup Aryl_Bromide Aryl Bromide (e.g., N-(4-bromophenyl)-N-phenylaniline) Aryl_Bromide->Setup Degas 2. Degas with Argon Setup->Degas Catalyst 3. Add Pd(PPh₃)₄ Catalyst Degas->Catalyst Heat 4. Heat to Reflux (e.g., 90 °C) for 12-24h Catalyst->Heat Extract 5. Aqueous Workup & Extraction Heat->Extract Chromatography 6. Column Chromatography (Silica Gel) Extract->Chromatography Recrystallize 7. Recrystallization Chromatography->Recrystallize Final_HTM Final HTM Product Recrystallize->Final_HTM caption Fig. 2: General workflow for HTM synthesis.

Fig. 2: General workflow for HTM synthesis.
  • Materials & Reagents:

ReagentM.W.StoichiometryPurpose
N-Alkyl-3-(dioxaborolan-2-yl)carbazole-1.0 eq.Organoboron coupling partner
Aryl Bromide (e.g., 4-bromo-N,N-diphenylaniline)324.221.1 eq.Organic halide coupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.565 mol%Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)138.213.0 eq.Base (activates boronic ester)
Toluene--Solvent
Ethanol--Co-solvent
Deionized Water--Co-solvent for dissolving base
  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine N-alkyl-3-(dioxaborolan-2-yl)carbazole (1.0 eq.), the aryl bromide (1.1 eq.), and potassium carbonate (3.0 eq.).

    • Solvent Addition & Degassing: Add a solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). Bubble argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

    • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

    • Reaction: Heat the mixture to reflux (typically 85-95 °C) and stir vigorously under an argon atmosphere for 12-24 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting materials.

    • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate or hexane and dichloromethane.[6] Collect the fractions containing the pure product and concentrate to yield the final HTM. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DCM/hexane).

Characterization and Validation

The structural integrity and purity of the synthesized intermediate and final HTM must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The disappearance of the C-Br proton signal and the B-pinacol protons, along with the appearance of new aromatic signals corresponding to the coupled product, validates the reaction's success.[4][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF MS is used to confirm the molecular weight of the final product, providing definitive proof of its identity.[4][8]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound, which is critical for achieving high-performance electronic devices.

Conclusion

The synthetic protocols outlined in this guide, centered on the Suzuki-Miyaura cross-coupling reaction, provide a reliable and versatile platform for developing novel carbazole-based hole-transport materials. By utilizing 3-(dioxaborolan-2-yl)carbazole as a key intermediate, researchers can systematically design and synthesize a wide array of HTMs with tailored electronic and physical properties. The careful execution of these protocols, coupled with rigorous purification and characterization, will enable the creation of high-purity materials essential for advancing the fields of organic and perovskite-based optoelectronics.

References

  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. Available at: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • ResearchGate. (n.d.). a) Molecular structures of the carbazole and carbazole‐based HTMs, X18,.... Available at: [Link]

  • DOI. (n.d.). Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. Available at: [Link]

  • Google Patents. (n.d.). CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed Central (PMC). (n.d.). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Available at: [Link]

  • Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. (n.d.). Carbazole-based hole transporting material for solid state dye-sensitized solar cells: Influence of the purification methods | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). KR101838389B1 - Carbazole based on Novel Hole Transporting Materials for Solid State Dye-sensitized and Organic/Inorganic Hybrid Solar Cells.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • organic-chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Available at: [Link]

  • ResearchGate. (2018). (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Available at: [Link]

  • RSC Publishing. (2024). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. Available at: [Link]

  • ResearchGate. (n.d.). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Available at: [Link]

  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of pyrrolocarbazoles with N-substituted alkynyl-, alkylcyano- and alkylhydroxyl-groups. Available at: [Link]

  • RSC Publishing. (n.d.). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Available at: [Link]

  • ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Suzuki Coupling of 3-(Pinacolboranyl)carbazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Carbazole Architectures Carbazole and its derivatives are privileged heterocyclic motifs that form the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Carbazole Architectures

Carbazole and its derivatives are privileged heterocyclic motifs that form the core of numerous biologically active compounds, functional materials, and pharmaceuticals. Their unique electronic properties and rigid, planar structure make them ideal scaffolds for tuning photophysical and pharmacological characteristics. The construction of C-C bonds at the carbazole nucleus is a critical step in the synthesis of these high-value molecules. Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.[1]

This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 3-(pinacolboranyl)carbazole with a representative aryl halide, 4-bromoanisole. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the choice of reagents and conditions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromoanisole). This step forms a Pd(II) intermediate. The choice of phosphine ligands is crucial here; electron-rich and bulky ligands can facilitate this rate-limiting step, especially for less reactive aryl chlorides.[3][4]

  • Transmetalation: This is the step where the organic moiety from the boron reagent is transferred to the palladium center. The presence of a base is essential for this process.[5] The base activates the organoboron compound, typically by forming a more nucleophilic borate complex, which then readily transfers its aryl group (the carbazole moiety in this case) to the Pd(II) center, displacing the halide.[6][7][8]

  • Reductive Elimination: In the final step, the two organic groups (the carbazole and the anisole moieties) on the palladium center are coupled, forming the new C-C bond of the biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, thus regenerating the active catalyst to re-enter the cycle.[2]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-X pd0->pd_intermediate Ar-X oxidative_addition Oxidative Addition pd_aryl_intermediate Ar-Pd(II)L₂-Ar' pd_intermediate->pd_aryl_intermediate [Ar'-B(pin)OR]⁻ transmetalation Transmetalation pd_aryl_intermediate->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_ester Ar'-B(pin) base Base (e.g., K₂CO₃)

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-9H-carbazole

This protocol details the Suzuki coupling of 3-(pinacolboranyl)carbazole with 4-bromoanisole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Pinacolboranyl)carbazole≥95%Commercially AvailableStore under inert atmosphere.
4-Bromoanisole≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%Commercially AvailableAir and light sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered and dried.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®Commercially AvailableFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography setup

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure

Experimental_Workflow start Starting Materials: 3-(Pinacolboranyl)carbazole 4-Bromoanisole Pd(PPh₃)₄, K₂CO₃ reaction_setup Reaction Setup: Combine reagents in 1,4-Dioxane/H₂O Degas with Ar/N₂ start->reaction_setup heating Reaction: Heat at 80-90 °C Monitor by TLC reaction_setup->heating workup Workup: Cool, dilute with EtOAc Filter through Celite Aqueous extraction heating->workup purification Purification: Dry organic layer (Na₂SO₄) Concentrate Column Chromatography workup->purification product Final Product: 3-(4-methoxyphenyl)-9H-carbazole purification->product

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-(pinacolboranyl)carbazole (1.0 equiv), 4-bromoanisole (1.2 equiv), and finely powdered, anhydrous potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the 3-(pinacolboranyl)carbazole.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-(4-methoxyphenyl)-9H-carbazole as a solid.

Product Characterization

The identity and purity of the synthesized 3-(4-methoxyphenyl)-9H-carbazole should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include characteristic aromatic protons for the carbazole and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the N-H proton of the carbazole.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the corresponding number of aromatic carbon signals for the biaryl structure, as well as a signal for the methoxy carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Note: While specific NMR data for 3-(4-methoxyphenyl)-9H-carbazole is not provided in the search results, the supporting information for a related compound, 9-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, can be used as a reference for expected chemical shift ranges.[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, impure reagents, incorrect base.Use fresh catalyst, ensure the reaction is under a strict inert atmosphere, use anhydrous solvents and a finely powdered, dry base.
Protodeborylation Presence of water, strong base, prolonged reaction time.Use anhydrous conditions, a milder base (e.g., K₂CO₃ or KF), and monitor the reaction closely to avoid unnecessarily long heating.
Homocoupling of Boronic Ester Presence of oxygen, incomplete oxidative addition.Thoroughly degas all solvents and the reaction mixture. Ensure the quality of the aryl halide.
Difficult Purification Co-elution of byproducts or residual catalyst.Optimize the solvent system for column chromatography. A second column or recrystallization may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 3-aryl-carbazoles. The protocol detailed herein provides a robust starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and paying careful attention to experimental details such as reagent quality and reaction conditions, high yields of the desired products can be reliably achieved. This methodology opens the door to the efficient construction of a diverse library of carbazole derivatives for a wide range of applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • G. A. Molander, et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Retrieved from [Link]

  • S. L. Buchwald, et al. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemicalize. (n.d.). 3-Methoxy-1-methyl-2-phenyl-9H-carbazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-(4-Methoxyphenyl)-9H-carbazole. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Retrieved from [Link]

  • ACS Publications. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. Retrieved from [Link]

  • MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Retrieved from [Link]

Sources

Application

Use of carbazole derivatives in organic photovoltaic cells.

Application Notes & Protocols Introduction: The Strategic Role of Carbazole in Advancing Organic Photovoltaics Organic Photovoltaic (OPV) technology stands at the forefront of renewable energy research, promising lightwe...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Role of Carbazole in Advancing Organic Photovoltaics

Organic Photovoltaic (OPV) technology stands at the forefront of renewable energy research, promising lightweight, flexible, and low-cost solar energy conversion. The heart of an OPV device is the photoactive layer, where light is converted into electricity. The efficiency and stability of this process are critically dependent on the molecular architecture of the organic semiconductors used. Among the vast library of organic moieties, carbazole has emerged as a cornerstone building block for high-performance OPV materials.[1][2][3][4]

Carbazole is a nitrogen-containing aromatic heterocycle renowned for its exceptional properties:

  • Electron-Rich Nature: The nitrogen atom's lone pair of electrons imparts strong electron-donating (p-type) characteristics, facilitating efficient hole transport.[2][5]

  • High Hole Mobility: Its rigid and planar structure promotes intermolecular π-π stacking, creating pathways for charge carriers to move with minimal resistance.[2][6]

  • Excellent Thermal and Chemical Stability: Carbazole derivatives exhibit remarkable stability, a crucial attribute for ensuring the long-term operational lifetime of solar cells.[2][5][6]

  • Tunable Optoelectronic Properties: The carbazole core can be easily functionalized at the nitrogen atom (N-9), as well as the 2, 7, 3, and 6 positions. This versatility allows for precise tuning of energy levels (HOMO/LUMO), absorption spectra, and solubility, enabling the rational design of materials for specific device architectures.[1][6][7]

This guide provides an in-depth exploration of carbazole derivatives in OPVs, covering material design principles, their mechanistic function, detailed protocols for device fabrication and characterization, and a summary of their performance.

Part 1: Material Design & Mechanism of Action

The power of carbazole lies in its adaptability. By strategically combining it with other molecular units, researchers can create a diverse range of materials, primarily serving as electron donors or hole-transporting materials (HTMs).

Carbazole-Based Donor Materials: Driving Charge Separation

In the most common OPV architecture, the bulk heterojunction (BHJ), an electron donor and an electron acceptor material are blended together. Carbazole derivatives are frequently employed as the donor component.

Causality of Design: The primary strategy is the Donor-Acceptor (D-A) copolymer approach.[8] A carbazole unit (the donor) is copolymerized with an electron-accepting unit (e.g., benzothiadiazole). This intramolecular charge transfer creates a low bandgap material capable of absorbing a broader range of the solar spectrum.[1][9]

  • Energy Level Engineering: The Highest Occupied Molecular Orbital (HOMO) of the carbazole donor must be aligned with the valence band of the perovskite or the HOMO of the acceptor to ensure efficient hole extraction.[10] An ideal HOMO energy level for polymer donors is in the range of -5.2 to -5.8 eV.[9] The Lowest Unoccupied Molecular Orbital (LUMO) must be higher than that of the acceptor material to provide a sufficient driving force for exciton dissociation.

  • Structural Variations:

    • 2,7-Linked Copolymers: Linking through the 2 and 7 positions of the carbazole unit creates highly conjugated polymers that facilitate charge transport along the polymer backbone.[1][3] A notable example is PCDTBT, a copolymer of carbazole and dithienylbenzothiadiazole, which has demonstrated high efficiencies and stability.[11][12]

    • 3,6-Linked Polymers & Dendrimers: Linkage at the 3 and 6 positions is also common. Furthermore, carbazole units can be built into three-dimensional dendritic structures.[13] These dendrimers can form high-quality amorphous films and help control morphology.[13][14]

Mechanism in a Bulk Heterojunction OPV

The function of a carbazole-based donor material within a BHJ device follows a sequential process, which is crucial for understanding device performance.

G cluster_0 Photoactive Layer (Carbazole Donor : Acceptor Blend) cluster_1 Charge Transport & Collection Photon 1. Photon Absorption Exciton 2. Exciton Generation (in Carbazole Donor) Photon->Exciton Diffusion 3. Exciton Diffusion to D-A Interface Exciton->Diffusion Dissociation 4. Charge Separation (Exciton Dissociation) Diffusion->Dissociation HoleTransport 5a. Hole Transport (via Carbazole Donor Network) Dissociation->HoleTransport Hole (h+) ElectronTransport 5b. Electron Transport (via Acceptor Network) Dissociation->ElectronTransport Electron (e-) Anode Anode (e.g., ITO/PEDOT:PSS) HoleTransport->Anode Collection Cathode Cathode (e.g., LiF/Al) ElectronTransport->Cathode Collection

Caption: OPV device working principle.

Carbazole-Based Hole-Transporting Materials (HTMs)

In both OPVs and perovskite solar cells (PSCs), a hole-transport layer (HTL) is essential for selectively extracting holes from the active layer and transporting them to the anode, while simultaneously blocking electrons.[10] Carbazole derivatives are excellent candidates for HTMs, often presenting a cost-effective alternative to the widely used spiro-OMeTAD.[2][15]

Causality of Design:

  • Energy Level Alignment: The HOMO level of the carbazole HTM must be positioned between the HOMO of the light-absorbing layer (e.g., perovskite) and the work function of the anode to ensure a favorable energetic cascade for hole extraction.[5][10]

  • Morphology and Film Quality: HTMs must form uniform, pinhole-free films to prevent short circuits and ensure complete coverage of the active layer. The bulky nature of some carbazole derivatives, especially dendrimers, helps in forming stable amorphous films.[13][14] Three-arm structures have also shown remarkable performance in perovskite cells.[16][17]

Part 2: Performance Data of Carbazole-Based OPVs

The versatility in chemical design has led to a wide range of performance outcomes. The table below summarizes the photovoltaic parameters for representative devices utilizing carbazole derivatives.

Material TypeSpecific Material ExampleRoleAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
D-A Copolymer PCDTBTDonorPC71BM0.799.257.44.17[8]
D-A Copolymer Poly(2,7-carbazole) derivativeDonor----~6.0[3]
Small Molecule (A-D-A) NBCSDonorPC61BM0.754.3530.07~1.0[18]
Small Molecule HTM (PSC) SGT-405 (Three-arm type)HTMPerovskite---14.79[16][17]

Part 3: Experimental Protocols

The following protocols provide a self-validating, step-by-step methodology for the fabrication and characterization of a standard bulk heterojunction OPV using a carbazole-based polymer donor.

Protocol: OPV Device Fabrication

This protocol describes the fabrication of an OPV with the standard architecture: ITO / PEDOT:PSS / Carbazole Polymer:Acceptor / Cathode.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hellmanex™ III solution, Deionized (DI) water, Isopropanol (IPA)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Carbazole-based donor polymer (e.g., PCDTBT)

  • Fullerene acceptor (e.g., PC61BM or PC71BM)

  • Organic solvent (e.g., Chlorobenzene or Dichlorobenzene)

  • Lithium Fluoride (LiF) and Aluminum (Al) pellets for thermal evaporation

  • Ultrasonic bath, Spin-coater, Hotplate, Glovebox with integrated thermal evaporator

Workflow Diagram:

Caption: OPV fabrication workflow.

Step-by-Step Procedure:

  • Substrate Cleaning: a. Place ITO substrates in a holder and sonicate sequentially in 1% Hellmanex solution, DI water, and IPA for 15 minutes each.[19] b. After the final sonication, thoroughly rinse with DI water. c. Dry the substrates using a high-purity nitrogen stream and transfer them into a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: a. Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter. b. Dispense the filtered solution onto the ITO substrate and spin-coat (e.g., 3000 rpm for 60s) to achieve a thickness of ~30-40 nm. c. Anneal the substrates on a hotplate inside the glovebox at 150°C for 15 minutes to remove residual water.[18]

  • Photoactive Layer Deposition: a. Prepare the active layer blend by dissolving the carbazole donor polymer and fullerene acceptor (e.g., a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically around 25 mg/mL.[8][19] b. Stir the solution on a hotplate at ~50°C for several hours to ensure complete dissolution. c. Filter the solution through a 0.45 µm PTFE filter. d. Spin-coat the active layer solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 60s) to achieve a film thickness of ~90-100 nm.[19] The spin speed is a critical parameter to optimize for film thickness and morphology.

  • Cathode Deposition: a. Transfer the substrates into the high-vacuum chamber of a thermal evaporator (<10-6 Torr) without breaking the inert atmosphere. b. Sequentially deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm). The deposition rate should be monitored with a quartz crystal microbalance, typically 0.1-0.2 Å/s for LiF and 1-2 Å/s for Al.[20]

  • Encapsulation (Optional but Recommended): a. To improve device stability for long-term testing, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Protocol: Device Characterization

Characterization is performed to extract the key performance parameters of the fabricated OPV device.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Monochromator and lock-in amplifier for EQE measurements

  • Atomic Force Microscope (AFM)

Step-by-Step Procedure:

  • Current-Voltage (I-V) Measurement: a. Place the device on the measurement stage under the solar simulator. The light intensity must be calibrated to 100 mW/cm² using a certified reference cell.[21] b. Connect the SMU probes to the anode (ITO) and cathode (Al) of the device. c. Sweep the voltage from reverse bias (e.g., -1 V) to forward bias (e.g., +1 V) and record the current density.[22] d. From the I-V curve, extract the key parameters:

    • Open-Circuit Voltage (Voc): The voltage at zero current.
    • Short-Circuit Current Density (Jsc): The current density at zero voltage.
    • Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current and voltage at the maximum power point.
    • Power Conversion Efficiency (PCE): The overall efficiency, calculated as PCE = (Jsc * Voc * FF) / Pin, where Pin is the incident light power density (100 mW/cm²).[23]
  • External Quantum Efficiency (EQE) Measurement: a. EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength. b. This provides insight into how effectively the device converts light of different colors into electricity and can help identify regions for absorption improvement.

  • Morphology Characterization (AFM): a. Use Atomic Force Microscopy (AFM) to analyze the surface topography of the active layer blend. b. A smooth surface with well-distributed, nanoscale phase separation between the donor and acceptor is typically correlated with higher device performance.

Conclusion and Future Outlook

Carbazole derivatives have proven to be exceptionally versatile and effective materials for organic photovoltaics. Their robust physicochemical properties and the ease with which their electronic characteristics can be tailored have led to significant gains in both efficiency and stability.[2][3] As research continues, the focus is shifting towards developing new carbazole-based materials, including non-fullerene acceptors and polymers suitable for large-scale, low-cost roll-to-roll printing processes.[24][25][26] The continued rational design of these molecules, balancing electronic properties, morphology, and processability, will undoubtedly push organic solar cell technology closer to widespread commercialization.[27]

References

  • Muthusamy, E., Manickam, M., Murugesan, V. (2016). Synthesis and studies of carbazole-based donor polymer for organic solar cell applications. ResearchGate. [Link]

  • Al-Asbahi, B. A., El-Shahat, M. F., El-Morshedy, M. F., Shaltout, A. A. (2021). Organic Solar Cells Parameters Extraction and Characterization Techniques. Polymers, 13(19), 3224. [Link]

  • Asiri, A. M., El-Daly, S. A., Al-Amoudi, M. S., Al-Ghamdi, A. A., El-Bahnsawy, R. A., Al-Turk, S., Al-Dies, A. A. (2018). Studies of New 2,7-Carbazole (CB) Based Donor-Acceptor-Donor (D-A-D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD-DFT Methods. Molecules, 23(11), 2977. [Link]

  • Iqbal, J., Shah, Z. A., Ahmad, I., Ali, S., Khan, M. U., Ullah, F., Ali, I., Ali, F., Amir, M., Ullah, S. (2022). Carbazole-based donor materials with enhanced photovoltaic parameters for organic solar cells and hole-transport materials for efficient perovskite solar cells. Journal of Molecular Modeling, 28(11), 367. [Link]

  • Im, S. H., Kim, H., Kim, J., Suh, H., Park, T. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 51(13), 2660-2663. [Link]

  • Shrotriya, V., Li, G., Yao, Y., Moriarty, T., Emery, K., Yang, Y. (2006). Accurate Measurement and Characterization of Organic Solar Cells. Advanced Functional Materials, 16(15), 2016-2023. [Link]

  • Unknown Author. (n.d.). Carbazole-based Multiple Resonance Dendrimers with Narrowband Blue Emission for Solution-Processed OLEDs. Chinese Journal of Chemistry. [Link]

  • Im, S. H., Kim, H., Kim, J., Suh, H., Park, T. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 51(13), 2660-2663. [Link]

  • Shikha, S., Singh, S. P. (2021). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Dyes and Pigments, 194, 109612. [Link]

  • Li, J., Grimsdale, A. C. (2010). Carbazole-Based Polymers for Organic Photovoltaic Devices. Chemical Society Reviews, 39(7), 2399-2410. [Link]

  • Al-Asbahi, B. A., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Li, J., Grimsdale, A. C. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39(7), 2399-2410. [Link]

  • Zahoor, F., et al. (2024). Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review. Topics in Current Chemistry, 383(1), 5. [Link]

  • Radhakrishna, K., Manjunath, S. B., Devadiga, D., Chetri, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels, 37(7), 5035-5067. [Link]

  • Unknown Author. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate. [Link]

  • Mutkins, K., Chen, S. S. Y., Pivrikas, A., Aljada, M., Burn, P. L., Meredith, P., Powell, B. J. (2013). Three-dimensional carbazole-based dendrimers: model structures for studying charge transport in organic semiconductor films. Polymer Chemistry, 4(4), 916-925. [Link]

  • Li, J., Grimsdale, A. C. (2010). Carbazole-based polymers for organic photovoltaic devices. Semantic Scholar. [Link]

  • Ganesan, P., et al. (2024). Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. Dyes and Pigments, 223, 111977. [Link]

  • Unknown Author. (n.d.). Synthesis of carbazole-based dendrimer: Host material for highly efficient solution-processed blue organic electrophosphorescent diodes. ResearchGate. [Link]

  • Unknown Author. (n.d.). Twisted Carbazole Dendrons for Solution-Processable Green Emissive Phosphorescent Dendrimers. ACS Publications. [Link]

  • Spanos, M., et al. (2021). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Education Sciences, 11(11), 743. [Link]

  • Al-Asbahi, B. A., et al. (2021). Organic Solar Cells Parameters Extraction and Characterization Techniques. Polymers, 13(19), 3224. [Link]

  • Pearson, A. J. (2009). The Fabrication and Characterization of Organic Solar Cells. ResearchGate. [Link]

  • Unknown Author. (n.d.). Dendritic Carbene Metal Carbazole Complexes as Photoemitters for Fully Solution-Processed OLEDs. ACS Publications. [Link]

  • Unknown Author. (n.d.). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. ResearchGate. [Link]

  • Unknown Author. (n.d.). Optimising the efficiency of carbazole co-polymer solar-cells by control over the metal cathode electrode. ResearchGate. [Link]

  • Wang, L., et al. (2018). Carbazole–triazine based donor–acceptor porous organic frameworks for efficient visible-light photocatalytic aerobic oxidation reactions. Journal of Materials Chemistry A, 6(15), 6523-6529. [Link]

  • El-Zohry, A. M., et al. (2018). Design and chemical engineering of carbazole-based donor small molecules for organic solar cell applications. ResearchGate. [Link]

  • Lee, W.-S., et al. (2013). Synthesis and Characterization of Carbazole-Benzothiadiazole-Based Conjugated Polymers for Organic Photovoltaic Cells with Triazole in the Main Chain. Semantic Scholar. [Link]

  • Unknown Author. (2024). Powering the Future: Comprehensive Strategies for Enhancing Efficiency and Stability in Organic Photovoltaic Cells. National High School Journal of Science. [Link]

  • Khan, M. U., et al. (2023). Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. RSC Advances, 13(45), 31692-31704. [Link]

  • Al-Asbahi, B. A. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

  • Unknown Author. (n.d.). World's First Fully Roll-to-Roll Printed Perovskite Solar Cell. Specific IKC. [Link]

  • Krebs, F. C. (2012). Roll-to-roll fabrication of polymer solar cells. MRS Bulletin, 37(4), 403-408. [Link]

  • Unknown Author. (2022). Researchers fabricate flexible roll-to-roll perovskite solar cells with 16.7% efficiency. Perovskite-Info. [Link]

  • Kim, G., et al. (2020). Roll-to-roll gravure-printed flexible perovskite solar cells using eco-friendly antisolvent bathing with wide processing window. Nature Communications, 11(1), 5146. [Link]

  • Unknown Author. (n.d.). Roll-to-roll printing of polymer and perovskite solar cells: compatible materials and processes. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole as a Fluorescent Probe Precursor

Introduction: The Strategic Advantage of the Carbazole-Boronate Scaffold In the dynamic fields of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events within living systems...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Carbazole-Boronate Scaffold

In the dynamic fields of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events within living systems is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the various classes of fluorophores, carbazole and its derivatives are notable for their robust photophysical properties, including high quantum yields and a large Stokes shift. The strategic incorporation of a boronic acid pinacol ester at the 3-position of the carbazole scaffold, yielding 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, creates a versatile and powerful precursor for the development of "turn-on" fluorescent probes, particularly for the detection of reactive oxygen species (ROS).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this precursor. We will delve into the underlying chemical principles, provide detailed protocols for the synthesis of a representative fluorescent probe via Suzuki-Miyaura cross-coupling, and outline a robust methodology for its application in cellular imaging of ROS. The causality behind experimental choices is emphasized throughout to empower researchers to not only follow protocols but also to adapt and troubleshoot them effectively.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its successful application. The key physicochemical characteristics of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₀BNO₂[1]
Molecular Weight 293.17 g/mol [1]
Appearance White to orange crystalline powder[1]
Melting Point 194 - 198 °C[1]
CAS Number 855738-89-5[1]
Purity ≥ 98% (GC)[1]
Solubility Soluble in organic solvents like THF, Dioxane, Toluene

Part 1: Synthesis of a Carbazole-Based Fluorescent Probe

The boronic acid pinacol ester functionality of the precursor makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction allows for the facile formation of a carbon-carbon bond between the carbazole core and a second aromatic system, which will serve as the signaling or targeting moiety of the final probe.

Principle of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[3] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the coupling partner).

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is crucially mediated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and releasing the final product.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative Carbazole-Thiophene Probe

This protocol describes the synthesis of a fluorescent probe by coupling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole with 2-bromo-5-formylthiophene. The resulting product can then be further functionalized if desired.

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (1.0 equiv)

  • 2-Bromo-5-formylthiophene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely powdered

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, 2-bromo-5-formylthiophene, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe. The use of a biphasic solvent system with a base like K₂CO₃ is common and effective for Suzuki couplings.[5]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure carbazole-thiophene fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expert Insights on the Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commonly used Pd(0) catalyst for Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be employed to facilitate the oxidative addition step.[6]

  • Base: The base is crucial for the transmetalation step. It activates the boronic ester by forming a more nucleophilic boronate species.[4] K₂CO₃ is a good general-purpose base. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. The choice of base can significantly influence the reaction rate and yield.[4]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base. Vigorous stirring is essential in such biphasic systems to maximize the interfacial area where the reaction occurs.[7]

Part 2: Application of the Carbazole-Based Probe for Cellular Imaging of ROS

The synthesized carbazole-based probe, with its boronic acid pinacol ester moiety, is designed to be initially weakly fluorescent. In the presence of certain reactive oxygen species, particularly hydrogen peroxide (H₂O₂), the boronic ester is cleaved, releasing a highly fluorescent carbazole-phenol derivative. This "turn-on" response allows for the sensitive detection of ROS.

Mechanism of ROS Detection

The detection mechanism relies on the selective oxidation of the carbon-boron bond by H₂O₂. The process involves the nucleophilic attack of hydroperoxide on the boron atom, followed by an intramolecular rearrangement and subsequent hydrolysis to yield the corresponding phenol. This transformation alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity.[8][9]

ROS_Detection_Mechanism Carbazole-B(pin) Carbazole-B(pin) (Weakly Fluorescent) Oxidation Oxidation Carbazole-B(pin)->Oxidation + H₂O₂ Carbazole-OH Carbazole-OH (Highly Fluorescent) Oxidation->Carbazole-OH

Caption: Simplified mechanism of ROS detection by a carbazole-boronate probe.

Protocol for Live-Cell Imaging of ROS

This protocol provides a step-by-step guide for using a carbazole-boronate fluorescent probe to detect intracellular ROS in adherent cell cultures using fluorescence microscopy.

Materials:

  • Adherent cells (e.g., HeLa, MCF-7, or a cell line relevant to the research question)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Carbazole-boronate fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • ROS inducer (optional, for positive control, e.g., H₂O₂)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter for carbazole)

  • Glass-bottom dishes or multi-well plates suitable for microscopy

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or plates at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.

  • Probe Loading:

    • Prepare a working solution of the carbazole-boronate probe by diluting the DMSO stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and probe.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator. Protect the cells from light during this and subsequent steps.[10][11]

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or serum-free medium to remove any excess, non-internalized probe.[12]

  • ROS Induction (Optional/Positive Control):

    • To induce ROS production, treat a subset of the cells with a known ROS inducer. For example, incubate the cells with 100-500 µM H₂O₂ in serum-free medium for 30 minutes.

    • Include an untreated control group of cells to establish the basal level of ROS.

  • Fluorescence Microscopy:

    • Immediately after the treatment and final wash, image the cells using a fluorescence microscope.

    • Use an excitation wavelength appropriate for the carbazole fluorophore (typically in the range of 330-380 nm) and collect the emission at the corresponding maximum (typically 400-500 nm).

    • Acquire images from both the control and treated cells using identical microscope settings (e.g., exposure time, gain, laser power) to allow for quantitative comparison.[13]

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity of the treated cells to that of the control cells to determine the relative increase in ROS levels.

Expert Insights on Experimental Design and Controls:

  • Probe Concentration and Loading Time: It is crucial to optimize the probe concentration and incubation time to ensure sufficient intracellular accumulation without causing cytotoxicity. A concentration titration and time-course experiment are recommended during initial protocol development.

  • Cell Health: Monitor cell morphology throughout the experiment. Any signs of cellular stress or death due to the probe or treatment should be noted, as this can affect the results.

  • Autofluorescence: Before starting the experiment, it is advisable to image unstained cells under the same microscope settings to assess the level of cellular autofluorescence. This will help in setting the appropriate imaging parameters to maximize the signal-to-noise ratio.

  • Specificity Controls: While boronate-based probes are highly selective for H₂O₂, it is good practice to include negative controls with other ROS to confirm the specificity of the probe in the biological system being studied.

Data Presentation

The photophysical properties of the precursor and a representative final probe are crucial for designing and interpreting experiments.

Table 1: Photophysical Properties of Carbazole Precursor and a Representative Probe

CompoundExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Molar Extinction Coefficient (ε)
Precursor ~323-335 nm~350-365 nmVariableNot widely reported
Carbazole-Phenol Probe (Post-ROS) ~350-380 nm~450-480 nmSignificantly IncreasedIncreased

Note: The exact spectral properties will depend on the specific structure of the final probe and the solvent environment. The data presented here are representative values for carbazole-based systems.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a highly valuable and versatile precursor for the synthesis of fluorescent probes. Its utility in the robust and efficient Suzuki-Miyaura coupling reaction allows for the straightforward creation of novel molecular tools for biological imaging. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize and apply carbazole-boronate probes for the sensitive and selective detection of reactive oxygen species in living cells. By understanding the causality behind the experimental steps, researchers can confidently employ and adapt these methods to advance their investigations in cellular biology, drug discovery, and beyond.

References

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy.
  • Jakubik, M., & Duszynski, J. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology, 542, 243-262.
  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol.
  • Pun, N. T. (2017). Response to "What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?".
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • MDPI. (2024). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole.
  • Dilek, O., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells. Bio-protocol, 14(22), e5112.
  • UQ eSpace. (n.d.). A boronate-based fluorescent probe equipped with dual electrophilic sites for the selective intracellular and intravital imaging of hydrogen peroxide.
  • Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology, 526, 19-43.
  • Zhang, K., et al. (2016). Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. RSC Advances, 6(116), 115298-115302.
  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • OUCI. (2016). Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues.
  • Dilek, O., et al. (2024). Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells.
  • Zhang, X., et al. (2020). Fluorescent intracellular imaging of reactive oxygen species and pH levels moderated by a hydrogenase mimic in living cells. PubMed Central.
  • ResearchGate. (n.d.). A Highly Selective and Sensitive Carbazole-Based Fluorescent Probe for Peroxynitrite Detection and Cellular Imaging.
  • PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.
  • Molander, G. A., & Trice, S. L. J. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Rossi, S., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8665-8684.
  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Asad, M., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • Gámez-Vallejo, S., et al. (2022). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches.
  • Chem-Impex. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.

Sources

Application

The Alchemist's Guide to Carbazole Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Enduring Legacy of the Carbazole Scaffold The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in modern science. Its unique electronic properties, including good hole-transpor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Carbazole Scaffold

The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in modern science. Its unique electronic properties, including good hole-transporting capabilities and high photoluminescence quantum yield, have cemented its importance in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and solar cells.[1][2][3][4] Beyond materials science, the carbazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications ranging from antimicrobial to anticancer agents.[5][6][7][8][9] The ability to strategically introduce a diverse array of functional groups onto the carbazole skeleton is paramount to fine-tuning its properties for these specific applications.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this molecular tailoring.[10][11] These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[11] This guide provides an in-depth exploration of the most pivotal palladium-catalyzed cross-coupling reactions for the synthesis of functionalized carbazoles, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Pillar 1: The Suzuki-Miyaura Coupling - A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the arylation of carbazoles. This reaction forges a new carbon-carbon bond between a carbazole derivative bearing a halide or triflate and an organoboron reagent, typically a boronic acid or ester.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)_2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' (L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the carbazole halide (R-X) to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (R') is transferred to the palladium(II) center. The final step is reductive elimination, which forms the desired C-C bond in the product (R-R') and regenerates the active palladium(0) catalyst.[11]

Protocol: Synthesis of 9-(4-Fluorophenyl)-9H-carbazole

This protocol details the N-arylation of carbazole with 4-fluorophenylboronic acid, a common transformation in the synthesis of materials for organic electronics.[12]

Materials:

  • Carbazole (98%)

  • 4-Fluorophenylboronic acid (97%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Water, deionized

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add carbazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add anhydrous toluene via syringe.[12]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.[12]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. More specialized and bulky phosphine ligands can be employed for more challenging substrates.[13]

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step by activating the boronic acid. Anhydrous conditions are important as water can lead to protodeboronation of the boronic acid.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction, allowing for the necessary reaction temperature to be reached.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃Readily available and effective for many Suzuki couplings.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent TolueneHigh boiling point allows for necessary reaction temperature.
Temperature 110 °CProvides sufficient energy to overcome activation barriers.

Pillar 2: The Buchwald-Hartwig Amination - Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the N-arylation of carbazoles with a wide range of aryl halides and pseudohalides.[14][15] This reaction is of paramount importance in the synthesis of pharmaceuticals and organic electronic materials.[7][16]

Mechanistic Insights: The Palladium-Catalyzed Amination Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X (L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd(II)_Amido Ar-Pd(II)-NR₂ (L_n) Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The reaction begins with the oxidative addition of an aryl halide to a palladium(0) species. The amine then coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the palladium(0) catalyst.[15][17]

Protocol: Synthesis of 9-Phenylcarbazole

This protocol outlines the synthesis of 9-phenylcarbazole via the coupling of carbazole with bromobenzene.[14]

Materials:

  • Carbazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Catalyst-Ligand Premixing: In a dry glovebox or under a nitrogen atmosphere in a Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and tri-tert-butylphosphine (0.04 eq).

  • Addition of Reactants: To the catalyst mixture, add carbazole (1.0 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene. Stir for 10 minutes.

  • Addition of Aryl Halide: Add bromobenzene (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer.

  • Extraction: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. The sterically hindered and electron-rich tri-tert-butylphosphine ligand is highly effective for Buchwald-Hartwig aminations as it promotes both the oxidative addition and the final reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the carbazole nitrogen, which is a crucial step in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxidation, making an inert atmosphere essential for catalytic activity.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / P(t-Bu)₃Highly active and general catalyst system for C-N coupling.
Base NaOt-BuStrong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneAprotic solvent that does not interfere with the reaction.
Temperature 80-100 °CPromotes efficient reaction rates.

Pillar 3: The Sonogashira and Heck Couplings - Expanding the Synthetic Toolbox

While the Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings are also valuable for carbazole functionalization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is particularly useful for introducing alkynyl functionalities into the carbazole scaffold, which can then be further elaborated. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[18][19]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Carbazole Derivative Aryl Halide/Boronic Acid Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress by TLC/GC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter to Remove Solids cooling->filtration extraction Aqueous Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Heck Reaction: Vinylation of Carbazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[20][21] This reaction can be used to introduce vinyl groups onto the carbazole nucleus, which are valuable synthetic handles for further transformations.[22][23]

Conclusion: A Versatile Toolkit for Innovation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized carbazoles, providing a robust and versatile toolkit for chemists in both academia and industry. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction offer unparalleled opportunities to tailor the electronic and biological properties of the carbazole scaffold. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to harnessing the full potential of these powerful transformations, paving the way for the next generation of advanced materials and therapeutics.

References

  • Benchchem. Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
  • MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
  • Benchchem.
  • Der Pharma Chemica.
  • Organic & Biomolecular Chemistry.
  • Der Pharma Chemica.
  • International Journal of Pharmaceutical Sciences. Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
  • R Discovery.
  • ResearchGate.
  • CUSABIO.
  • Molecules. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis.
  • Benchchem.
  • PubMed Central.
  • PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. 2.
  • ResearchGate. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • Wikipedia. Cross-coupling reaction.
  • PubMed Central.
  • Digital Collections.
  • Organic Chemistry Portal. Carbazole synthesis.
  • ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Chemical Reviews.
  • The Journal of Organic Chemistry.
  • RSC Publishing. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction.
  • ResearchGate.
  • ResearchGate.
  • Wikipedia.
  • Synfacts. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. Examples of synthetic applications of carbazole 9 c in Sonogashira and Suzuki cross‐coupling reactions.
  • PubMed Central. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • RSC Publishing.
  • Chemistry LibreTexts. Heck Reaction.

Sources

Method

Application Notes and Protocols: Polymer Synthesis via Suzuki Catalyst-Transfer Polycondensation (SCTP) with Carbazole Monomers

For Researchers, Scientists, and Drug Development Professionals Introduction Polycarbazoles have garnered significant attention over the last few decades due to their exceptional photo- and electroactive properties, maki...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbazoles have garnered significant attention over the last few decades due to their exceptional photo- and electroactive properties, making them prime candidates for a variety of applications in organic electronics.[1][2] These applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.[1][3][4] The unique electronic structure of the carbazole moiety provides high hole transporting mobility and strong absorption in the UV spectral region.[1] Traditional methods for synthesizing conjugated polymers often result in materials with broad molecular weight distributions and limited control over the polymer architecture. Suzuki Catalyst-Transfer Polycondensation (SCTP) has emerged as a powerful chain-growth polymerization technique that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights, narrow dispersities, and specific end-group functionalities.[5][6][7]

This guide provides a comprehensive overview of the synthesis of polycarbazoles via SCTP, detailing the underlying mechanism, experimental protocols, characterization techniques, and troubleshooting strategies.

The Mechanism of Suzuki Catalyst-Transfer Polycondensation (SCTP)

SCTP is a chain-growth polycondensation reaction that relies on the intramolecular transfer of a palladium catalyst along the growing polymer chain.[8][9] This mechanism allows for a "living" polymerization, where the polymer chains grow at a steady rate until the monomer is consumed or the reaction is intentionally terminated. The key steps in the SCTP of an AB-type carbazole monomer (where A is a boronic acid or ester and B is a halide) are as follows:

  • Initiation: The polymerization is initiated by the oxidative addition of an aryl halide initiator to a Pd(0) complex. This forms an Ar-Pd(II)-X species that starts the polymerization process.

  • Propagation: The propagation phase consists of a repeating cycle of transmetalation and reductive elimination.

    • Transmetalation: The boronic acid or ester group of a carbazole monomer reacts with the Pd(II) complex, transferring the carbazole unit to the palladium center.

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

  • Catalyst Transfer: Crucially, the regenerated Pd(0) catalyst does not diffuse into the solution but instead undergoes an intramolecular transfer to the halide end of the newly formed dimer. This process is repeated, allowing the polymer chain to grow in a controlled manner.[8]

  • Termination: The polymerization can be terminated by the addition of a quenching agent or when all the monomer has been consumed.

Catalytic Cycle of SCTP with Carbazole Monomers

SCTP_Mechanism cluster_cycle Catalytic Cycle oxidative_addition Oxidative Addition (Ar-Pd(II)-X) transmetalation Transmetalation (Carbazole Monomer) oxidative_addition->transmetalation Initiator reductive_elimination Reductive Elimination (C-C bond formation) transmetalation->reductive_elimination Base catalyst_transfer Intramolecular Catalyst Transfer reductive_elimination->catalyst_transfer Growing Polymer Chain polymer Polycarbazole reductive_elimination->polymer catalyst_transfer->oxidative_addition Pd(0) start Pd(0) Catalyst start->oxidative_addition monomer Carbazole Monomer (Br-Cz-B(OR)2) monomer->transmetalation initiator Aryl Halide Initiator (Ar-X) initiator->oxidative_addition

Caption: Catalytic cycle of Suzuki Catalyst-Transfer Polycondensation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Carbazole Monomer (e.g., 2-bromo-9-octyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)>98%Commercially availablePurity is critical for achieving high molecular weight polymers.
Palladium Catalyst (e.g., Pd₂(dba)₃)High PurityCommercially availableStore under inert atmosphere.
Ligand (e.g., t-Bu₃P)High PurityCommercially availableAir-sensitive, handle under inert atmosphere.
Base (e.g., K₃PO₄)AnhydrousCommercially availableFinely ground and dried before use.
Initiator (e.g., 4-bromoanisole)>99%Commercially availableUsed to control the molecular weight.
Solvent (e.g., Toluene/THF)AnhydrousCommercially availableDegas thoroughly before use.
Step-by-Step Synthesis Protocol

This protocol describes a general procedure for the SCTP of a 2,7-linked carbazole monomer.[5][10]

  • Monomer Preparation: Synthesize and purify the AB-type carbazole monomer. A common example is a brominated carbazole with a boronic ester at another position. Ensure the monomer is thoroughly dried and stored under an inert atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an argon or nitrogen atmosphere.

    • To the flask, add the carbazole monomer (1.0 eq), the initiator (e.g., 0.05 eq for a target degree of polymerization of 20), and the base (e.g., K₃PO₄, 3.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

  • Catalyst Preparation:

    • In a separate glovebox or Schlenk flask, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) and the ligand (e.g., t-Bu₃P, 0.04 eq) in anhydrous, degassed solvent (e.g., THF).

  • Polymerization:

    • Add anhydrous, degassed solvent (e.g., toluene) to the monomer mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Inject the catalyst solution into the reaction flask.

    • Allow the reaction to proceed for the desired time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by GPC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomer.

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to extract the polymer).

    • Precipitate the purified polymer from the chloroform or THF solution into methanol, filter, and dry under vacuum.

Experimental Workflow

SCTP_Workflow start Start setup Reaction Setup (Monomer, Initiator, Base) start->setup polymerization Polymerization (Solvent, Heat, Catalyst Addition) setup->polymerization catalyst_prep Catalyst Preparation (Pd source, Ligand) catalyst_prep->polymerization workup Work-up (Precipitation, Filtration) polymerization->workup purification Purification (Soxhlet Extraction) workup->purification characterization Characterization (GPC, NMR, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for polycarbazole synthesis via SCTP.

Characterization of Polycarbazoles

Thorough characterization is essential to confirm the successful synthesis of the desired polycarbazole and to understand its properties.

TechniqueInformation ObtainedTypical Results for Polycarbazoles
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw), and polydispersity index (PDI).Controlled molecular weights (e.g., 5-50 kDa) and narrow PDIs (< 1.5).[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, purity, and end-group analysis.Characteristic peaks for the carbazole repeating unit and end-groups.
UV-Vis Spectroscopy Optical absorption properties and bandgap.Broad absorption bands in the UV-visible region (300-450 nm).[12]
Photoluminescence (PL) Spectroscopy Emission properties.Blue or blue-green emission in solution and thin films.[13]
Cyclic Voltammetry (CV) Electrochemical properties (HOMO/LUMO energy levels).Reversible oxidation waves, indicating good electrochemical stability.[14]
Thermogravimetric Analysis (TGA) Thermal stability.High decomposition temperatures (> 300 °C).[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Yield - Inactive catalyst or ligand.- Impure monomer or solvent.- Inefficient initiation.- Use fresh, high-purity reagents.- Ensure all components are anhydrous and degassed.- Screen different initiators or catalyst/ligand ratios.
Broad Polydispersity Index (PDI) - Chain transfer reactions.- Slow initiation compared to propagation.- Catalyst deactivation.- Optimize reaction temperature and time.- Use a more efficient initiating system.- Ensure a strictly inert atmosphere.
Low Molecular Weight - High initiator concentration.- Presence of quenching impurities.- Premature termination.- Adjust the monomer-to-initiator ratio.- Rigorously purify all reagents and solvents.- Ensure the reaction goes to completion.
Inconsistent Results - Variations in reagent quality.- Inconsistent reaction setup and conditions.- Use reagents from the same batch.- Standardize all experimental procedures.
Protodeboronation - Presence of water or protic impurities.- Harsh reaction conditions.- Use anhydrous solvents and reagents.- Employ milder bases or lower reaction temperatures.[16]
Homocoupling of Monomer - Presence of oxygen.- Thoroughly degas all solvents and maintain a strict inert atmosphere.[17]

Applications of Polycarbazoles

The unique optoelectronic properties of polycarbazoles synthesized via SCTP make them highly desirable for a range of applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Polycarbazoles are often used as host materials in the emissive layer of OLEDs due to their high triplet energy and good hole transport properties.[3]

  • Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of bulk heterojunction solar cells.[12]

  • Organic Field-Effect Transistors (OFETs): Their high charge carrier mobility makes them suitable for the semiconductor layer in OFETs.[1]

  • Sensors: The conductivity and photoluminescence of polycarbazoles can be modulated by the presence of certain analytes, enabling their use in chemical and biological sensors.[1]

Structure-Application Relationship

Applications cluster_properties Properties cluster_applications Applications Polycarbazole Polycarbazole HoleTransport High Hole Transport Mobility Polycarbazole->HoleTransport Luminescence Strong Luminescence Polycarbazole->Luminescence Stability Good Thermal and Electrochemical Stability Polycarbazole->Stability OLEDs OLEDs HoleTransport->OLEDs OFETs OFETs HoleTransport->OFETs Luminescence->OLEDs Sensors Sensors Luminescence->Sensors Stability->OLEDs OPVs OPVs Stability->OPVs Stability->OFETs

Caption: Relationship between polycarbazole properties and applications.

References

  • Synthesis and Applications of 2,7-Carbazole-Based Conjugated Main-Chain Copolymers Containing Electron Deficient Bithiazole Unit. (2010-12-01). Journal of Polymer Science Part A: Polymer Chemistry.
  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020-09-28). MDPI.
  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. (n.d.).
  • Carbazole-Containing Polymers: Synthesis, Properties and Applic
  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Google Books.
  • Synthesis, Characterization, and Photovoltaic Properties of Carbazole-Based Two-Dimensional Conjugated Polymers with Donor-π-Bridge-Acceptor Side Chains. (n.d.).
  • Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes. (n.d.). Polymer Chemistry (RSC Publishing).
  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (n.d.). Semantic Scholar.
  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. (n.d.).
  • Suzuki-Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (2021-11-28). PubMed.
  • Poly( N -alkyl-3,6-carbazole)
  • Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). (n.d.).
  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (n.d.). MDPI.
  • Synthesis and characterization of a series of conducting polymers based on indole and carbazole. (n.d.). PMC.
  • How to approach choosing reaction conditions for Suzuki?. (2024-02-23). Reddit.
  • Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Synthesis and characterization of 2,7-linked carbazole oligomers. (n.d.). PubMed.
  • Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrex

Sources

Application

Application Notes &amp; Protocols for the Design of Multifunctional Materials with Carbazole-Triazine Hybrids

Foreword: The Synergy of Electron Donor and Acceptor The strategic combination of distinct molecular entities to create materials with emergent, multifunctional properties represents a pinnacle of modern materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synergy of Electron Donor and Acceptor

The strategic combination of distinct molecular entities to create materials with emergent, multifunctional properties represents a pinnacle of modern materials science. Within this domain, the hybridization of carbazole and triazine moieties has established a particularly fruitful area of research. Carbazole, a nitrogen-containing heterocyclic compound, is renowned for its excellent hole-transporting capabilities, high thermal stability, and strong electron-donating nature.[1] Conversely, the 1,3,5-triazine ring is a potent electron acceptor.[2] The fusion of these two units into a single molecular architecture creates a powerful intramolecular donor-acceptor (D-A) system. This arrangement facilitates charge transfer upon photoexcitation, leading to a host of valuable photophysical properties that can be precisely tuned for applications ranging from next-generation electronics to photocatalysis and medicinal chemistry.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design principles, synthesis protocols, and key applications of carbazole-triazine (Cz-Trz) hybrids. It moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and material function, offering field-proven insights and validated experimental protocols.

Part 1: Core Principles of Molecular Design

The remarkable versatility of Cz-Trz hybrids stems from their tunable electronic properties, which are governed by a few key structural parameters. Understanding these principles is critical for designing materials tailored to specific applications.

The Donor-Acceptor (D-A) Architecture

The fundamental design is the covalent linking of the electron-donating carbazole unit to the electron-accepting triazine core. This creates a system with a low-lying charge-transfer (CT) excited state. Upon absorbing light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), predominantly located on the carbazole donor, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the triazine acceptor.

This spatial separation of the HOMO and LUMO is the cornerstone of their functionality. For instance, in materials designed for Thermally Activated Delayed Fluorescence (TADF), this separation leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[5] A small ΔEST allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), dramatically enhancing the efficiency of Organic Light-Emitting Diodes (OLEDs).[6][7]

The Critical Role of Linking Topology

The way the carbazole and triazine units are connected has a profound impact on the material's properties. The substitution pattern on the linking phenyl ring (ortho-, meta-, or para-) dictates the degree of steric hindrance and electronic coupling between the donor and acceptor.

  • Ortho-substitution: Leads to a highly twisted conformation, which can minimize intermolecular interactions but may also reduce electronic coupling.

  • Meta-substitution: Offers a unique electronic structure that can lead to materials with higher charge mobilities and multifunctional applications, serving as both emitters and hosts in OLEDs.[3]

  • Para-substitution: Generally results in a more planar structure, promoting stronger electronic coupling and often leading to red-shifted emissions.

The choice of linking position is a key strategy for tuning the emission color and charge transport characteristics of the final material.[3][5]

Impact of Substituents

Attaching additional functional groups to either the carbazole or triazine moieties provides another layer of control. Bulky substituents, such as tert-butyl groups, can be introduced to increase solubility and create stable amorphous films by preventing crystallization.[8] Introducing electron-withdrawing groups (EWGs) like -CF₃ or -CN can further lower the LUMO energy level, influencing the emission wavelength and photoluminescence quantum yields (PLQYs).[5]

cluster_Design Molecular Design Principles cluster_Properties Tunable Properties cluster_Applications Target Applications DA Donor-Acceptor (D-A) Architecture EnergyLevels HOMO/LUMO Energy Levels DA->EnergyLevels DeltaEST S1-T1 Energy Gap (ΔEST) DA->DeltaEST Topology Linking Topology (ortho, meta, para) Mobility Charge Carrier Mobility Topology->Mobility Emission Emission Wavelength Topology->Emission Substituents Functional Group Substitution Substituents->Mobility Substituents->Emission OLEDs OLEDs (TADF Emitters, Hosts) EnergyLevels->OLEDs Photocatalysis Photocatalysis EnergyLevels->Photocatalysis DeltaEST->OLEDs Mobility->OLEDs Mobility->Photocatalysis Emission->OLEDs Sensing Chemical Sensing Emission->Sensing

Caption: Core design principles for tuning carbazole-triazine properties.

Part 2: Application in Organic Electronics (OLEDs)

The most prominent application of Cz-Trz hybrids is in OLEDs, where they can function as emitters, host materials, or both.[3][9] Their D-A nature is particularly suited for creating high-efficiency TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[6]

Application Note: Cz-Trz Hybrids as TADF Emitters

TADF materials overcome the efficiency limitations of conventional fluorescent emitters (which only use singlet excitons, ~25% of the total) without relying on expensive and rare heavy metals like iridium used in phosphorescent emitters. The process relies on a small ΔEST.

TADF_Mechanism cluster_states Energy States S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Electrical Excitation (Singlets, 25%) T1 T₁ (Triplet Excited State) S0->T1 Electrical Excitation (Triplets, 75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence S1->T1 ISC T1->S0 Non-radiative Decay T1->S1 RISC (Reverse Intersystem Crossing) (Requires small ΔEST) T1->S1 Delayed Fluorescence p1 p2

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

Cz-Trz materials such as 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (m-CzTrz) have demonstrated excellent performance, acting as sky-blue TADF emitters with high external quantum efficiencies (EQE) of up to 19.2% in doped devices.[3] Their versatility is further highlighted by their ability to also serve as excellent host materials for other emitters.[3][10]

Protocol 1: Synthesis of a Prototypical Cz-Trz Hybrid

This protocol describes the synthesis of a generic Cz-Trz compound via a nucleophilic aromatic substitution (SNAr) reaction followed by a Suzuki coupling, a common route for preparing these materials.[5]

Objective: To synthesize a D-A molecule based on a carbazole donor and a triazine acceptor.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Carbazole derivative (e.g., 9-phenyl-9H-carbazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvents (e.g., Toluene, DMF, THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

Step 1: Monosubstitution of Cyanuric Chloride

  • In a Schlenk flask under an inert atmosphere (N₂), dissolve the carbazole derivative (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to deprotonate the carbazole nitrogen.

  • In a separate flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Slowly add the triazine solution to the deprotonated carbazole solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction carefully by adding water. Extract the product with an organic solvent (e.g., dichloromethane).[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting monochloro-triazine intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Suzuki Coupling

  • Combine the purified intermediate from Step 1 (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere for 12-24 hours.

  • After cooling to room temperature, separate the organic layer. Wash with water and brine.

  • Dry the organic layer, filter, and remove the solvent in vacuo.

  • Purify the final carbazole-triazine hybrid product by column chromatography and/or recrystallization.

Validation:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

  • Assess thermal stability using Thermogravimetric Analysis (TGA). Good materials for OLEDs typically have decomposition temperatures (Td) above 350 °C.[11]

Protocol 2: Fabrication and Characterization of a TADF-OLED

Objective: To fabricate a multilayered OLED device using a Cz-Trz hybrid as the emissive layer and to characterize its performance.

Materials & Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Cz-Trz TADF emitter

  • Host material (e.g., mCP, CBP)

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material (e.g., TAPC)

  • Electron-transporting layer (ETL) material (e.g., TmPyPB)[12]

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Spin coater

  • Source measure unit (e.g., Keithley 236), photometer, and spectroradiometer

Procedure:

Step 1: Substrate Preparation

  • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 min each).

  • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.

Step 2: Layer Deposition

  • HIL: For a solution-processed HIL, spin-coat PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.

  • HTL: Transfer the substrate to the thermal evaporation chamber. Deposit the HTL material (e.g., TAPC, ~40 nm).

  • Emissive Layer (EML): Co-evaporate the Cz-Trz emitter and the host material from separate sources. The doping concentration of the emitter is critical (typically 5-20 wt%). The EML thickness is usually 20-30 nm.

  • ETL: Deposit the ETL material (e.g., TmPyPB, ~40 nm).

  • EIL & Cathode: Without breaking vacuum, deposit a thin EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm).[12]

Step 3: Encapsulation & Characterization

  • Encapsulate the device using UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from air and moisture.

  • Measure the current density-voltage-luminance (J-V-L) characteristics.

  • Record the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • From the collected data, calculate the key performance metrics: External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W).

Parameter Typical Range for High-Performance Cz-Trz TADF-OLEDs Reference
Turn-on Voltage2.5 - 4.0 V[8]
Max. EQE15 - 25%[3]
Max. Current Eff.30 - 60 cd/A[2]
Max. Power Eff.20 - 70 lm/W[2]
Emission ColorBlue to Green-Blue[13][14]
CIE Coordinates (x, y)(0.15, 0.20) to (0.25, 0.50)[6][15]

Part 3: Application in Photocatalysis

The intrinsic D-A nature of Cz-Trz hybrids makes them excellent candidates for metal-free, heterogeneous photocatalysis. When incorporated into porous organic frameworks (POFs) or covalent organic frameworks (COFs), these materials exhibit high surface areas, tunable photoredox properties, and excellent stability.[16][17]

Application Note: Cz-Trz Frameworks for Aerobic Oxidation

Upon visible light excitation, the Cz-Trz framework promotes an electron from the HOMO to the LUMO, creating a charge-separated state. This excited state can efficiently transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[16] This ¹O₂ can then be used to drive a variety of important aerobic oxidation reactions, such as sulfide oxidation and oxidative amine coupling, under mild, environmentally friendly conditions.[16][18] The systematic variation of the donor-acceptor distance within the framework allows for fine-tuning of the catalyst's efficiency.[16]

Photocatalysis_Workflow Start Cz-Trz COF + Substrates + O₂ Light Visible Light Irradiation (hν) Excitation COF → COF* (Charge Separation) Start->Excitation 1 Light->Excitation EnergyTransfer Energy Transfer COF* + ³O₂ → COF + ¹O₂ Excitation->EnergyTransfer 2 Reaction Oxidation Reaction ¹O₂ + Substrate → Product EnergyTransfer->Reaction 3 End Oxidized Product Reaction->End 4

Caption: General workflow for photocatalytic oxidation using a Cz-Trz COF.

Part 4: Emerging Applications

Fluorescent Chemical Sensors

The fluorescence of carbazole-based compounds is highly sensitive to their local environment. This property can be harnessed to design chemosensors. By attaching a specific binding site (receptor) to the Cz-Trz fluorophore, sensors can be developed for detecting analytes like metal ions (e.g., Cu²⁺) or hazardous substances.[19][20] Binding of the target analyte to the receptor modulates the charge transfer process, resulting in a detectable change in fluorescence intensity ("turn-off") or color (ratiometric).[21][22] For example, carbazole-based probes have been fabricated into test papers for the visual detection of Cu²⁺ and gaseous H₂S.[20]

Medicinal Chemistry

The rigid, nitrogen-rich structure of Cz-Trz hybrids makes them interesting scaffolds for interacting with biological targets. Recent studies have explored their potential as enzyme inhibitors. For example, certain propeller-shaped Cz-Trz hybrids have shown potent inhibitory activity against the urease enzyme, which is implicated in infections caused by Helicobacter pylori.[23] Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site through hydrogen bonding and π-π interactions.[23] This represents a promising, albeit nascent, direction for the application of this versatile molecular architecture.[24]

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions for Carbazole Boronic Esters

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving carbazole boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are lo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving carbazole boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during these powerful C-C bond-forming reactions. Carbazole derivatives are pivotal in materials science and medicinal chemistry, and mastering their synthesis via Suzuki coupling is a critical skill. This resource provides in-depth, experience-driven advice to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific experimental failures and offers systematic approaches to identify and resolve the underlying issues.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a carbazole boronic ester and an aryl halide is resulting in very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix this?

Answer:

A low or non-existent yield in a Suzuki coupling reaction points to a failure in one or more key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Here’s a breakdown of potential causes and solutions:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0). The choice of phosphine ligand is crucial here; bulky, electron-rich phosphines can promote this reduction. Alternatively, start with a Pd(0) source such as Pd₂(dba)₃.[1][2] Always ensure your reaction is thoroughly degassed to prevent oxidation of the active catalyst.[3]

  • Inefficient Transmetalation: This is a frequent bottleneck, especially with stable boronic esters. The transmetalation step requires the activation of the boron reagent by a base.[1]

    • Solution 1: Base Selection: The strength and nature of the base are critical. For carbazole boronic esters, a moderately strong base is often required. Consider switching from weaker bases like K₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. The presence of water can also be beneficial as it can facilitate the formation of the more reactive boronic acid in situ, though this is not always necessary as boronic esters can transmetalate directly.[4][5]

    • Solution 2: Solvent System: The solvent plays a significant role in solubilizing the reagents and influencing the reaction rate.[6] Aprotic polar solvents like dioxane, THF, or DMF are common choices. Sometimes, a biphasic system (e.g., toluene/water) can be effective. Experiment with different solvent systems to find the optimal conditions for your specific substrates.[6][7]

  • Steric Hindrance: Carbazole moieties and their coupling partners can be sterically demanding.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8][9] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination for sterically hindered substrates.[10] N-heterocyclic carbene (NHC) ligands are also highly effective in these cases.[1]

  • Protodeboronation: This is a common side reaction where the boronic ester is cleaved and replaced by a hydrogen atom, effectively destroying your nucleophile.[3][4]

    • Solution: Use of pinacol esters can enhance stability against protodeboronation compared to boronic acids.[3][11] Additionally, using anhydrous conditions and a non-aqueous base like potassium trimethylsilanolate (TMSOK) can suppress this side reaction.[12][13] Minimizing reaction time and temperature can also help.

Troubleshooting Flowchart for Low Yield

low_yield start Low/No Yield check_catalyst 1. Check Catalyst Activity - Degas reaction? - Pd(0) or Pd(II)? start->check_catalyst check_transmetalation 2. Evaluate Transmetalation - Base strength? - Solvent system? check_catalyst->check_transmetalation If catalyst is likely active solution_catalyst Solution: - Use Pd(0) source (e.g., Pd2(dba)3) - Use electron-rich ligand - Ensure thorough degassing check_catalyst->solution_catalyst If catalyst is suspect check_sterics 3. Consider Steric Hindrance - Substrates bulky? check_transmetalation->check_sterics If conditions seem appropriate solution_transmetalation Solution: - Switch to stronger base (K3PO4, Cs2CO3) - Screen solvents (Dioxane, THF, Toluene/H2O) check_transmetalation->solution_transmetalation If base/solvent is suspect check_deboronation 4. Investigate Protodeboronation - Recovered deboronated starting material? check_sterics->check_deboronation If substrates are not hindered solution_sterics Solution: - Use bulky phosphine ligands (SPhos, XPhos) - Try NHC ligands check_sterics->solution_sterics If substrates are hindered solution_deboronation Solution: - Use pinacol esters for stability - Anhydrous conditions - Minimize reaction time/temp check_deboronation->solution_deboronation If protodeboronation is likely

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products, particularly homocoupling of the carbazole boronic ester. How can I improve the selectivity?

Answer:

The formation of side products is often a result of competing reaction pathways. Homocoupling of the boronic ester to form a bi-carbazole species is a common issue.

  • Cause: Homocoupling of the Boronic Ester: This typically occurs when the transmetalation is slow relative to other processes, or if there is an excess of Pd(II) species in the reaction mixture, which can be caused by oxidative conditions.[3]

    • Solution 1: Control Catalyst and Oxygen Levels: Ensure the reaction is thoroughly deoxygenated. The presence of oxygen can lead to the formation of Pd(II) species that promote homocoupling.[3] Using a well-defined Pd(0) precatalyst can also minimize the presence of unwanted palladium species.

    • Solution 2: Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic ester relative to the aryl halide. This can help to drive the desired cross-coupling reaction to completion.

    • Solution 3: Ligand Choice: The ligand can influence the relative rates of the desired and undesired reactions. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.

  • Cause: Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups like esters, the basic reaction conditions can lead to their hydrolysis.[14]

    • Solution: Switch to a milder base. For instance, KF is known to be effective in promoting the Suzuki coupling while being less prone to causing hydrolysis of base-labile groups.[1][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of carbazole boronic esters?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates. However, a good starting point for many carbazole systems is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[1][8] For particularly challenging or sterically hindered couplings, pre-formed palladium catalysts with N-heterocyclic carbene (NHC) ligands, like PEPPSI-type catalysts, can be highly effective.[1][3]

Q2: How do I choose the right base and solvent?

A2: The base is crucial for activating the boronic ester for transmetalation.[1] A common and effective choice for carbazole boronic esters is K₃PO₄. Other bases like Cs₂CO₃ and K₂CO₃ are also frequently used.[7] The choice of solvent is important for solubility and reaction kinetics.[6] Dioxane, THF, and toluene are excellent choices, often with the addition of a small amount of water to aid in dissolving the base and facilitating the reaction.[6][7]

Q3: My carbazole boronic ester seems unstable. How can I handle it?

A3: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids.[11] However, they can still be susceptible to decomposition, especially protodeboronation.[3][4] To minimize degradation, store your boronic esters under an inert atmosphere and away from moisture. In some cases, converting a less stable boronic acid to a more robust derivative, such as a MIDA boronate or a trifluoroborate salt, can be beneficial for long-term storage and use in reactions.[3][4]

Q4: Can I run the Suzuki coupling of carbazole boronic esters under air?

A4: While some modern catalyst systems are robust enough to tolerate air, it is generally recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can lead to lower yields and the formation of homocoupling byproducts.[3] However, some studies have shown successful couplings in open-flask procedures under specific conditions.[6] For reproducibility and optimal results, degassing the solvent and running the reaction under an inert atmosphere is best practice.

Experimental Protocols

Standard Protocol for Suzuki Coupling of a Carbazole Boronic Ester

This protocol provides a general starting point for the Suzuki coupling of a carbazole pinacol boronic ester with an aryl bromide.

Reagents and Equipment:

  • Carbazole pinacol boronic ester (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (4 mL)

  • Water (4 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the carbazole pinacol boronic ester, aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for a Sterically Hindered Coupling

This protocol is designed for more challenging couplings involving sterically demanding substrates.

Reagents and Equipment:

  • Sterically hindered carbazole pinacol boronic ester (1.5 mmol)

  • Sterically hindered aryl chloride (1.0 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.1 mmol, 10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a Schlenk flask.

  • Add the sterically hindered aryl chloride, carbazole pinacol boronic ester, and K₃PO₄.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Follow the workup and purification procedure as described in the standard protocol.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X (Aryl Halide) pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + (HO)2B-R2 + Base (Carbazole Boronic Ester) pd2_diorgano R1-Pd(II)L_n-R2 transmetalation->pd2_diorgano reductive_elimination Reductive Elimination pd2_diorgano->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary Table: Common Reaction Parameters

ParameterCondition 1 (Standard)Condition 2 (Hindered)Rationale
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃ or Pd-precatalystPd(0) sources like Pd₂(dba)₃ are often more active for challenging reactions.
Ligand PPh₃SPhos, XPhos, RuPhos, NHCsBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, especially for hindered substrates.[8][9]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, CsFStronger bases are often needed to facilitate transmetalation with stable boronic esters and hindered substrates.
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Dioxane, THF, DMFThe choice of solvent impacts solubility and reaction rates; anhydrous conditions can prevent protodeboronation.[6]
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are often required to overcome the activation energy for less reactive substrates.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4345–4357. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Szymańska, A., et al. (2023). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 28(15), 5789. [Link]

  • Nhari, L., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]

  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 112(5), 2950–2986. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4345–4357. [Link]

  • ResearchGate. (2025). Synthesis and properties of conjugated polymer materials based carbazole. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(16), 4238–4241. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 2005–2009. [Link]

Sources

Optimization

Solubility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole in common solvents

Welcome to the dedicated support center for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS 855738-89-5). This resource is designed for researchers, chemists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS 855738-89-5). This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the solubility characteristics of this versatile building block. Here, you will find practical, experience-driven advice in a direct question-and-answer format to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole?

This compound is a crystalline solid with a relatively nonpolar carbazole core and a bulky, moderately polar pinacol boronic ester group.[1][2] Based on its structure and empirical evidence from related compounds, it exhibits the following general solubility profile:

  • High Solubility: Expected in chlorinated solvents (Dichloromethane, Chloroform), ethers (THF, Dioxane), and polar aprotic solvents (DMF, DMSO, Acetone).[1][3][4]

  • Moderate to Low Solubility: Expected in nonpolar hydrocarbon solvents (Hexane, Cyclohexane) and polar protic solvents like lower alcohols (Methanol, Ethanol).[1][3] Solubility in these solvents may be sufficient for some applications or can be increased with heating.

  • Insoluble: Expected in aqueous solutions.[1][3] The large hydrophobic carbazole structure dominates, making it poorly soluble in water.

The pinacol ester group generally enhances solubility in organic solvents compared to the corresponding boronic acid.[4][5][6]

Q2: I'm preparing a sample for NMR analysis. Which deuterated solvent should I use?

For routine ¹H and ¹³C NMR, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent first choices.

  • Causality: The compound is expected to be highly soluble in both solvents, allowing for the preparation of concentrated solutions necessary for obtaining high-quality spectra. CDCl₃ is often preferred due to its lower boiling point, making sample recovery straightforward. DMSO-d₆ is a powerful solvent that can be useful if you encounter solubility issues in CDCl₃, and it will also allow for the observation of the N-H proton of the carbazole ring, which may exchange or broaden in other solvents.

Q3: Which solvent system is recommended for a Suzuki-Miyaura coupling reaction?

A mixture of a non-polar solvent and a polar aprotic solvent is typically effective. Common systems include:

  • Toluene/Ethanol

  • Dioxane

  • Tetrahydrofuran (THF)

Expertise & Experience: The choice often depends on the specific reaction conditions and the other coupling partner. Dioxane and THF are frequently used because they effectively dissolve both the boronic ester and the palladium catalyst complexes, facilitating an efficient reaction.[7] The addition of a co-solvent like ethanol or water can sometimes be necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the catalytic cycle.

Q4: My compound is crashing out of my reaction mixture upon cooling. What should I do?

This is a common issue when a reaction is performed at an elevated temperature to achieve solubility, and the product's solubility is lower at room temperature.

  • Immediate Action: Try to gently re-warm the mixture to redissolve the compound. If you need to proceed with a workup, add a co-solvent in which your compound has higher solubility (e.g., Dichloromethane or Ethyl Acetate) before cooling.

  • Long-Term Solution: For future experiments, consider using a solvent system in which the compound has better solubility at room temperature, or plan for a "hot filtration" step in your workup to remove any insoluble by-products before the solution cools and your desired product crystallizes.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound for Column Chromatography

You are attempting to purify your reaction mixture, but the crude material containing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole will not fully dissolve in the initial loading solvent.

Troubleshooting Workflow: Dissolution for Chromatography

G start Crude material won't dissolve in initial solvent (e.g., Hexane) step1 Is the compound soluble in Dichloromethane (DCM)? start->step1 step2_yes Dissolve crude in minimal DCM. Adsorb onto a small amount of silica gel. step1->step2_yes Yes step2_no Try a stronger solvent like THF or a small amount of Acetone. step1->step2_no No step3 Evaporate DCM completely to get a dry, free-flowing powder. step2_yes->step3 step4 Dry-load the silica-adsorbed sample onto the column. step3->step4 step5 Adsorb onto silica and ensure complete solvent removal under high vacuum. step2_no->step5 step5->step4

Caption: Workflow for addressing dissolution issues during sample loading for column chromatography.

Causality Behind the Workflow:

  • Minimal Strong Solvent: Dissolving the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM) ensures the entire sample gets onto the stationary phase.[8]

  • Adsorption onto Silica (Dry Loading): This is a critical step. By adsorbing the dissolved compound onto silica gel and then evaporating the solvent, you create a solid sample. This prevents the strong solvent (DCM) from interfering with the initial separation on the column, which typically starts with a much less polar mobile phase (e.g., Hexane/Ethyl Acetate). This leads to sharper bands and better separation.[8]

  • Complete Solvent Removal: It is crucial to remove all the high-polarity loading solvent before adding the sample to the column. Residual DCM will carry your compound down the column too quickly, leading to poor separation.

Issue 2: The Compound Appears Oily or Streaks During Thin Layer Chromatography (TLC)

When monitoring a reaction or column fractions, the spot corresponding to the carbazole boronic ester is streaky or appears as an oil.

Solvent Selection Logic for Chromatography

G start Streaking observed on TLC plate check_solubility Is the compound fully dissolved in the spotting solvent? start->check_solubility dissolve_better Spot from a more solubilizing solvent (e.g., DCM or EtOAc). check_solubility->dissolve_better No check_polarity Is the mobile phase polarity appropriate? check_solubility->check_polarity Yes dissolve_better->check_polarity increase_polarity Increase polarity of eluent. (e.g., more EtOAc in Hexane). check_polarity->increase_polarity High Rf decrease_polarity Decrease polarity of eluent. (e.g., less EtOAc in Hexane). check_polarity->decrease_polarity Low Rf add_additive If streaking persists, consider interaction with silica. check_polarity->add_additive Optimal Rf, still streaks increase_polarity->add_additive decrease_polarity->add_additive add_tea Add 0.1-1% Triethylamine (TEA) to the mobile phase. add_additive->add_tea final_step Achieve sharp, well-defined spots. add_tea->final_step

Sources

Troubleshooting

Preventing deboronation of 3-(pinacolboranyl)carbazole during reaction

Welcome to the technical support center for 3-(pinacolboranyl)carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(pinacolboranyl)carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, with a focus on preventing the undesired deboronation of this reagent during chemical reactions and purification. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Troubleshooting Guide: Preventing Deboronation

This section is structured in a question-and-answer format to directly address the specific issues you may encounter. We delve into the causality behind these experimental challenges and provide validated protocols to overcome them.

Issue 1: Significant protodeboronation is observed during my Suzuki-Miyaura coupling reaction.

Q: I am performing a Suzuki-Miyaura coupling with 3-(pinacolboranyl)carbazole, and a significant amount of my starting material is converting to carbazole. What is causing this, and how can I prevent it?

A: This is a classic case of protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[1][2][3] The primary culprit is often the basic aqueous conditions required for the reaction.[1][4] The base, typically an alkali metal carbonate or hydroxide, is necessary to activate the boronic ester for transmetalation to the palladium catalyst.[5] However, this same base can also promote the cleavage of the carbon-boron bond, replacing it with a hydrogen atom from the solvent (protodeboronation).

The mechanism can proceed through two main pathways:

  • Direct Protodeboronation of the Boronate Ester: The boronate ester can be directly attacked by a proton source under basic conditions.

  • Hydrolysis to Boronic Acid: The pinacol ester can first hydrolyze to the corresponding boronic acid. Boronic acids are generally more susceptible to protodeboronation than their ester counterparts, especially under basic conditions which generate a more reactive arylboronate anion.[1][2]

The electron-rich nature of the carbazole ring system can also influence the rate of protodeboronation.

Visualizing the Protodeboronation Pathway

G cluster_0 Suzuki Cycle (Desired) cluster_1 Protodeboronation (Side Reaction) A Ar-B(pin) B [Ar-Pd(II)-X] A->B Transmetalation C Ar-Ar' B->C Reductive Elimination D Ar-B(pin) E Ar-B(OH)2 D->E Base/H2O (Hydrolysis) F Ar-H E->F Base/H2O (Protodeboronation)

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Troubleshooting & Optimization Protocol

Here are several strategies to minimize protodeboronation, ranging from simple adjustments to more advanced techniques:

StrategyDescriptionKey Considerations
Anhydrous Conditions The presence of water is a key contributor to both hydrolysis and protodeboronation.[1][2] Using rigorously dried solvents and reagents can significantly suppress these side reactions.Use freshly distilled solvents, flame-dried glassware, and an inert atmosphere (Argon or Nitrogen).
Choice of Base Strong bases can accelerate protodeboronation.[1] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), are often effective while minimizing C-B bond cleavage.Avoid strong hydroxides like NaOH or KOH if possible. The choice of base can be catalyst and substrate dependent.
"Slow-Release" Strategy Instead of using the boronic ester directly, it can be converted to a more stable derivative like an MIDA boronate ester or an organotrifluoroborate.[6] These reagents slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.This requires an extra synthetic step but can be highly effective for challenging substrates.
Catalyst and Ligand Choice Modern palladium catalysts with sophisticated phosphine ligands can accelerate the rate of the desired cross-coupling reaction.[7] If the Suzuki coupling is much faster than the protodeboronation, the side reaction becomes negligible.Consider using highly active catalysts like those based on biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
Temperature Control Lowering the reaction temperature can sometimes slow down the rate of protodeboronation more than the rate of the Suzuki coupling.This is an empirical optimization step and may require screening of different temperatures.
Issue 2: Deboronation during purification, especially on silica gel.

Q: After my reaction, I have the desired product, but I lose a significant amount to deboronation during column chromatography on silica gel. Why does this happen and what can I do?

A: This is a very common and frustrating problem. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis of the pinacol ester to the more polar boronic acid. The boronic acid can then either be cleaved (protodeboronation) or become strongly adsorbed to the silica, leading to poor recovery.[8]

Visualizing the Issue on Silica Gel

G cluster_0 Interaction with Silica Gel A Ar-B(pin) Passes through column B Silica Gel Si-OH Si-OH A->B:f0 Acid-catalyzed hydrolysis C Ar-B(OH)2 Adsorbed or Deboronated B:f1->C Protodeboronation or strong adsorption

Caption: Degradation pathway on a standard silica gel column.

Purification Protocol to Prevent Deboronation
MethodStep-by-Step ProtocolRationale
Deactivated Silica Gel 1. Prepare a slurry of silica gel in your chosen eluent. 2. Add a small amount (e.g., 1% v/v) of a non-nucleophilic base like triethylamine (NEt₃). 3. Stir for 15-20 minutes. 4. Pack the column with the treated silica.The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed hydrolysis and protodeboronation.[8]
Boric Acid Impregnated Silica A facile method involves impregnating the silica gel with boric acid, which has been shown to suppress the over-adsorption and decomposition of pinacol esters.[9]This method is particularly effective for purifying B(pin)-containing compounds.[9]
Alternative Stationary Phases Consider using neutral alumina instead of silica gel, especially for less polar compounds.Alumina is less acidic than silica and can be a good alternative for sensitive substrates.
Non-Chromatographic Purification If applicable, consider recrystallization or trituration to purify your product.These methods avoid contact with acidic stationary phases altogether.
Rapid Purification Minimize the time your compound spends on the column. Use a wider column and a slightly more polar eluent system to speed up the elution.Reduced contact time with the stationary phase minimizes the opportunity for degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use protic solvents like methanol or ethanol with 3-(pinacolboranyl)carbazole?

A1: It is generally not recommended. Protic solvents can participate in the hydrolysis of the pinacol ester to the boronic acid, which is the first step towards protodeboronation. If a protic solvent is absolutely necessary, ensure your conditions are otherwise anhydrous and consider using a milder base.

Q2: How stable is 3-(pinacolboranyl)carbazole to air and moisture on the shelf?

A2: Pinacol esters are significantly more stable than their corresponding boronic acids.[10] However, for long-term storage, it is best to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dark place to prevent slow degradation from atmospheric moisture.

Q3: My reaction requires elevated temperatures. Will this increase the rate of deboronation?

A3: Yes, higher temperatures can increase the rate of most reactions, including protodeboronation. If high temperatures are unavoidable, it becomes even more critical to optimize other parameters like the choice of base, solvent, and catalyst to favor the desired reaction pathway.

Q4: Are there any analytical techniques to monitor deboronation during my reaction?

A4: Absolutely. Thin Layer Chromatography (TLC) can often distinguish the boronic ester from the deboronated carbazole, which is typically less polar. For more quantitative analysis, ¹H NMR spectroscopy is excellent, as the signals for the pinacol methyl groups (usually a singlet around 1.3 ppm) will disappear upon deboronation. LC-MS is also a powerful tool for monitoring the reaction progress and identifying byproducts.

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1383–1395. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Ishiyama, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 53(49), 6649-6652. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Angewandte Chemie International Edition, 39(22), 4176-4180. [Link]

  • Leonori, D., & Aggarwal, V. K. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6133-6138. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Coupling with 3-(Dioxaborolan-2-yl)carbazole

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-(dioxaborolan-2...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-(dioxaborolan-2-yl)carbazole and its derivatives. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic outcomes. The methodologies and explanations provided herein are grounded in established mechanistic principles to ensure both success and reproducibility in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Setup

Q1: What is the best palladium catalyst system for a Suzuki-Miyaura coupling with 3-(dioxaborolan-2-yl)carbazole?

A1: There is no single "best" catalyst, as the optimal choice depends heavily on the coupling partner (the aryl or heteroaryl halide/triflate). However, for heteroaromatic systems like carbazole, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) consistently outperform older catalysts like Pd(PPh₃)₄.

The key is to use a system that facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle, which can be challenging for electron-rich or sterically hindered substrates.[1][2] We recommend starting with a pre-formed, air- and moisture-stable precatalyst, as they offer superior reproducibility compared to generating the active Pd(0) species in situ.[3]

Below is a summary of highly recommended catalyst systems for coupling with carbazole boronic esters.

Catalyst System (Precatalyst + Ligand)Recommended ForKey Advantages & Considerations
Buchwald Palladacycles (e.g., XPhos-G3, SPhos-G2)General purpose, highly active for aryl/heteroaryl chlorides and bromides.[3][4]Excellent air and moisture stability. The biarylphosphine ligand (XPhos, SPhos) accelerates key steps in the catalytic cycle, making it ideal for challenging or sterically hindered substrates.[2]
PEPPSI™ Catalysts (e.g., PEPPSI-IPr, PEPPSI-IPent)Aryl chlorides and other less reactive electrophiles.[3][5]Features a strongly donating N-heterocyclic carbene (NHC) ligand that promotes high catalytic activity. Very stable and easy to handle.
Pd₂(dba)₃ or Pd(OAc)₂ + Monodentate Ligand (e.g., P(t-Bu)₃, SPhos, XPhos)Flexible system for screening and optimization.Allows for tuning of the ligand-to-palladium ratio. Requires careful handling as Pd(0) sources can be air-sensitive. The ligand is crucial for catalyst stability and activity.[1][6]
PdCl₂(dppf) Traditional, often effective for aryl bromides and iodides.A reliable workhorse catalyst, but may require higher catalyst loadings and temperatures compared to modern systems.[3] Can be less effective for challenging substrates like heteroaryl chlorides.
Q2: My 3-(dioxaborolan-2-yl)carbazole is a pinacol ester. Do I need to hydrolyze it to the boronic acid first?

A2: Not necessarily. While boronic acids are often considered the more reactive species in the transmetalation step, pinacol boronic esters like yours offer significantly greater stability, making them easier to store and handle.[7][8]

There are two primary mechanistic pathways for the transmetalation step:

  • Hydrolysis Pathway: The pinacol ester is hydrolyzed in situ to the corresponding boronic acid, which then participates in the catalytic cycle. This is a very common pathway, and the presence of a small amount of water in the reaction (often from the solvent or base) can facilitate this process.[7][9]

  • Direct Transmetalation Pathway: Recent mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[10][11]

Practical Advice: For most applications, you can use the 3-(dioxaborolan-2-yl)carbazole directly. Standard Suzuki-Miyaura conditions using an aqueous base (e.g., K₂CO₃ or K₃PO₄ in a dioxane/water mixture) typically provide sufficient water to facilitate the reaction, whether it proceeds via hydrolysis or not.[4][12]

Q3: The N-H proton on my carbazole is acidic. Will this interfere with the reaction?

A3: Yes, this is a critical consideration. The acidic N-H proton of the carbazole ring can interfere with the catalytic cycle in several ways:

  • Base Consumption: It can react with the base, reducing the effective concentration of base available to activate the boronic ester for transmetalation.

  • Catalyst Inhibition: The deprotonated carbazolyl anion can coordinate to the palladium center, potentially forming a stable, off-cycle catalyst resting state that slows down or halts the reaction.[4][13]

Recommendations:

  • Use Sufficient Base: Employ at least 2-3 equivalents of a moderately strong base like K₃PO₄ or K₂CO₃ to ensure enough is present for both deprotonation of the carbazole and for the catalytic cycle.

  • Consider N-Protection: If yields are consistently low, protecting the carbazole nitrogen (e.g., with a Boc, SEM, or Benzyl group) can dramatically improve reaction efficiency by preventing these side reactions. The protecting group can be removed in a subsequent step.

Section 2: Troubleshooting Guide - Common Experimental Issues

Q1: My reaction has stalled, resulting in low or no yield of the desired product. What should I investigate first?

A1: A failed Suzuki coupling is a common issue that can almost always be resolved by systematically evaluating the core reaction components. When confronted with low or no yield, perform the following checks in order.

Troubleshooting Workflow for Low/No Yield

G start Low / No Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_atmosphere 2. Verify Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK sub_catalyst1 Is the precatalyst fresh and from a reliable source? Modern palladacycles are robust, but Pd(0) sources degrade. check_catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate for the substrate? Sterically hindered substrates require bulky ligands (e.g., XPhos). check_catalyst->sub_catalyst2 check_reagents 3. Assess Reagent Quality check_atmosphere->check_reagents Atmosphere OK sub_atmosphere Did you thoroughly degas solvents? Oxygen causes homocoupling and catalyst decomposition. check_atmosphere->sub_atmosphere check_conditions 4. Re-evaluate Conditions (Base, Solvent, Temp) check_reagents->check_conditions Reagents OK sub_reagents1 Is the boronic ester pure? Check for hydrolysis to boronic acid on the shelf. check_reagents->sub_reagents1 sub_reagents2 Is the aryl halide pure and reactive? check_reagents->sub_reagents2 sub_conditions Is the base strong enough and soluble? Is the solvent system appropriate? Is the temperature high enough? check_conditions->sub_conditions

Caption: A step-by-step decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.

Q2: I'm observing a significant amount of carbazole as a byproduct, and my starting material is being consumed. What is happening?

A2: This is a classic sign of protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[7][9] This side reaction is often competitive with the desired cross-coupling and is particularly problematic for electron-rich or certain heteroaryl boronic esters.

Causality & Mechanism: The source of the proton is typically water, and the reaction is often accelerated by strong bases.[2] The base-catalyzed process is highly relevant under Suzuki-Miyaura conditions.

Solutions to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH or excess K₃PO₄ in highly aqueous media can accelerate protodeboronation. Switch to a weaker base like K₂CO₃ or consider using potassium fluoride (KF).[2]

  • Switch to Anhydrous Conditions: If possible, using a non-aqueous solvent system (e.g., anhydrous THF or Dioxane) with a base like CsF or KF can significantly suppress this side reaction. However, this may slow down the desired coupling.

  • Increase Catalyst Loading: A faster catalytic cycle can outcompete the slower protodeboronation reaction. A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the product-to-byproduct ratio.

  • Convert to a More Stable Boron Species: For particularly sensitive substrates, the pinacol ester can be converted into a more stable diethanolamine adduct, which is crystalline, air-stable, and resistant to protodeboronation.[2][14] This adduct can then be used directly in the coupling reaction, often in a protic solvent.

Q3: My mass spec analysis shows byproducts corresponding to the homocoupling of my aryl halide and/or my carbazole boronic ester. How can I prevent this?

A3: Homocoupling is another common side reaction that competes with the desired cross-coupling.[7][15]

  • Aryl Halide Homocoupling (Glaser-type): This is often promoted by oxygen.

  • Boronic Ester Homocoupling: This can also be palladium-catalyzed, especially at high temperatures or if the transmetalation or reductive elimination steps are slow.

Primary Cause & Solution: The most common culprit for homocoupling is the presence of oxygen in the reaction vessel. Oxygen can interfere with the Pd(0)/Pd(II) catalytic cycle, leading to side reactions and catalyst decomposition.[2]

Preventative Measures:

  • Thorough Degassing: Ensure your solvent is rigorously degassed before use. The most effective method is three cycles of freeze-pump-thaw under high vacuum. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.[16]

  • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use Schlenk line techniques for reagent transfers.

  • Use a Fresh, Active Catalyst: A highly active catalyst promotes a rapid cross-coupling, minimizing the time available for side reactions to occur.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 3-(dioxaborolan-2-yl)carbazole with an aryl bromide using a Buchwald G3 palladacycle.[3]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(dioxaborolan-2-yl)carbazole (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with Argon or Nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-G3 Palladacycle (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Preparation of a Stabilized Diethanolamine Boronate Adduct

If protodeboronation is a persistent issue, this procedure can be used to create a more stable nucleophile.[2]

  • Dissolution: In a clean vial with a stir bar, dissolve 3-(dioxaborolan-2-yl)carbazole (1.0 mmol, 1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF (approx. 5 mL).

  • Addition: Add diethanolamine (1.0 mmol, 1.0 equiv) dropwise to the stirring solution.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the resulting slurry for 15-20 minutes at room temperature.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (the one used for dissolution) and dry thoroughly under vacuum. This stable, crystalline solid can now be used in your Suzuki coupling reaction in place of the pinacol ester.

Section 4: Visualizing the Chemistry

Understanding the underlying mechanism is key to effective troubleshooting. The following diagram illustrates the consensus catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide R¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_r R¹-Pd(II)L₂-R² tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product R¹-R² re->product r1x R¹-X (Aryl Halide) r1x->oa boron R²-B(OR)₂ (Carbazole Boronic Ester) boron->tm base Base (e.g., K₃PO₄) base->tm

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • De S, S. T., & Macgregor, S. A. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1036-1044. [Link]

  • Romero-Revilla, J. A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 4020-4033. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(46), 16398-16401. [Link]

  • Suzuki-Miyaura cross coupling: Practical Guide. Yoneda Labs. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078-15087. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Chen, K., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(11), 2504-2514. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. Here, we address common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. Here, we address common challenges and provide practical, in-depth solutions for the successful purification of this versatile building block. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your purification strategies.

I. Understanding the Challenges: Why Can Purifying 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole Be Difficult?

The purification of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, and aryl boronic esters in general, presents a unique set of challenges primarily stemming from the chemical nature of the boronic ester group.

  • Hydrolytic Instability: The B-O bonds in the pinacol ester are susceptible to hydrolysis, especially in the presence of water and acid or base, reverting the compound to the more polar and often difficult-to-handle 3-carbazoleboronic acid.[1] This can be a significant issue during aqueous work-ups and, most notably, during silica gel chromatography.

  • Interaction with Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can promote the hydrolysis of the boronic ester. Furthermore, the Lewis acidic boron atom of the ester can interact strongly with the Lewis basic silanol groups, leading to poor recovery, significant peak tailing, or even complete retention of the product on the column.[1]

  • Co-elution of Impurities: The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, typically via a Miyaura borylation of 3-halocarbazole, can result in impurities with polarities similar to the product. These can include unreacted starting materials (e.g., 3-bromocarbazole), homocoupled byproducts, and excess bis(pinacolato)diboron (B₂pin₂).

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section is formatted to help you quickly diagnose and resolve specific issues encountered during the purification process.

Issue 1: Low or No Recovery from Silica Gel Chromatography

  • Symptoms: Your TLC plate shows your product, but after running a silica gel column, you recover very little or none of your compound. The product either remains at the baseline of the TLC plates of your collected fractions or you observe significant streaking.

  • Root Cause Analysis: This is a classic sign of strong adsorption of your boronic ester to the silica gel or on-column hydrolysis to the corresponding boronic acid, which is highly polar and will not elute with typical non-polar solvent systems.[1] The carbazole nitrogen, being a weak base, can also contribute to this interaction with the acidic silica.

  • Solutions:

    • Deactivate the Silica Gel with a Base: Neutralize the acidic silanol groups by preparing a slurry of your silica gel in your chosen eluent and adding 1-3% triethylamine (NEt₃) or another non-nucleophilic base. Let the slurry stand for a short period before packing the column. This will cap the acidic sites and reduce the unwanted interactions.

    • Use Boric Acid-Impregnated Silica Gel: This technique effectively suppresses the over-adsorption of boronic esters.[2][3] A detailed protocol is provided in Section IV. The boric acid modifies the surface of the silica gel, leading to improved recovery and peak shape.

    • Switch to a Different Stationary Phase: Neutral alumina is an excellent alternative to silica gel for the purification of boronic esters as it lacks the acidic silanol groups responsible for hydrolysis and strong adsorption.[4]

Issue 2: Product Co-elutes with Impurities

  • Symptoms: You are able to recover your product from the column, but it is contaminated with starting materials or byproducts.

  • Root Cause Analysis: The polarity of your product and the impurities are too similar for effective separation under the current chromatographic conditions.

  • Solutions:

    • Optimize Your Solvent System: A shallow solvent gradient can improve separation. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

    • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can remove closely eluting impurities. See Section IV for a detailed protocol.

    • Derivatization: For particularly challenging separations, consider converting the boronic ester to a more crystalline derivative, such as a diethanolamine adduct, which can often be easily purified by recrystallization. The pure adduct can then be hydrolyzed back to the boronic acid if needed.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole?

A1: The most common impurities arise from the Miyaura borylation reaction and include:

  • Unreacted 3-halocarbazole (e.g., 3-bromocarbazole).

  • Homocoupled 3,3'-bicarbazole.

  • Residual bis(pinacolato)diboron (B₂pin₂).

  • 3-Carbazoleboronic acid from premature hydrolysis.

Q2: Can I use my crude product in the next step (e.g., a Suzuki-Miyaura coupling) without purification?

A2: In some instances, yes. If the subsequent reaction is tolerant of the impurities present, you may be able to use the crude material after a simple work-up (e.g., filtering through a plug of Celite to remove the palladium catalyst). However, for cleaner reactions and more reliable results, purification is highly recommended.

Q3: My purified product appears to be degrading over time. How should I store it?

A3: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis from atmospheric moisture.

Q4: My compound is not UV-active. How can I monitor the purification?

A4: While the carbazole moiety should be UV-active, if you need an alternative visualization method for TLC, you can use stains such as potassium permanganate (KMnO₄) or p-anisaldehyde, followed by gentle heating. Iodine vapor is also an effective visualization agent.[5]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography on Boric Acid-Treated Silica Gel

This method is highly effective at preventing the degradation and strong adsorption of boronic esters on silica gel.[2][3]

  • Preparation of Boric Acid-Treated Silica Gel:

    • Dissolve boric acid in methanol to create a saturated solution.

    • Add silica gel to the methanolic boric acid solution (approximately 10 g of silica gel per 100 mL of solution).

    • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the boric acid-treated silica gel under high vacuum for several hours to remove any residual solvent.

  • Column Packing and Elution:

    • Dry-pack the column with the prepared boric acid-treated silica gel.

    • Pre-elute the column with your starting solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Dissolve your crude 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole in a minimal amount of dichloromethane or your mobile phase.

    • Load the sample onto the column.

    • Elute the column with a shallow gradient of ethyl acetate in hexane. The exact gradient will depend on the impurities present and should be optimized using TLC.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure solid material.

  • Solvent Screening (Small Scale):

    • In separate small vials, test the solubility of a few milligrams of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, toluene, and mixtures thereof).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored due to impurities, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

V. Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_column_options Chromatography Choices Crude_Product Crude 3-(pinacolato)carbazole (Product, Impurities) Column Column Chromatography Crude_Product->Column Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization If Solid Boric_Acid_Silica Boric Acid-Treated Silica Column->Boric_Acid_Silica Reduces Adsorption Neutral_Alumina Neutral Alumina Column->Neutral_Alumina Avoids Hydrolysis Deactivated_Silica Base-Deactivated Silica Column->Deactivated_Silica Neutralizes Acidity Pure_Product Pure Product Recrystallization->Pure_Product Boric_Acid_Silica->Pure_Product Neutral_Alumina->Pure_Product Deactivated_Silica->Pure_Product

Caption: A decision-making workflow for the purification of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.

VI. Data Summary Table

Purification TechniqueStationary PhaseMobile Phase / SolventKey AdvantagesCommon Issues Addressed
Column Chromatography Boric Acid-Treated Silica GelHexane/Ethyl Acetate GradientHigh recovery, good peak shapeStrong adsorption, on-column hydrolysis
Neutral AluminaHexane/Ethyl Acetate GradientAvoids hydrolysisAcidity of silica gel
Base-Deactivated Silica GelHexane/Ethyl Acetate (+1% NEt₃)Simple to prepareStrong adsorption by acidic sites
Recrystallization N/AToluene, Ethanol, Hexane/Ethyl AcetateHigh purity, scalableRemoves closely-eluting impurities

VII. References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(pinacolboranyl)carbazole

Welcome to the technical support center for the synthesis of 3-(pinacolboranyl)carbazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(pinacolboranyl)carbazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. Carbazole boronic acids and their esters are pivotal intermediates in constructing complex organic materials and pharmaceutical agents, valued for their electronic and biological properties.[1][2]

The synthesis of 3-(pinacolboranyl)carbazole, while common, is frequently plagued by side reactions that can diminish yield, complicate purification, and compromise product stability. This document provides in-depth, field-proven insights into troubleshooting these challenges, structured in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 3-(pinacolboranyl)carbazole, primarily focusing on the two most prevalent synthetic strategies: the Palladium-catalyzed Miyaura borylation of a 3-halocarbazole and the Iridium-catalyzed direct C-H borylation of carbazole.

Problem 1: Significant Protodeborylation (Carbazole as a Major Byproduct)

Question: My post-reaction analysis (NMR/LC-MS) shows a large amount of carbazole starting material instead of my desired boronic ester product. What is causing this, and how can I prevent it?

Answer: You are observing protodeborylation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced with a C-H bond.[3][4][5][6] This process is particularly problematic under basic, aqueous conditions, which are often employed in cross-coupling reactions.[3][7]

Causality and Mechanism: The pinacol ester, while generally more stable than the corresponding boronic acid, can hydrolyze to the boronic acid in the presence of water.[8][9] This boronic acid, especially under basic conditions, forms a more reactive boronate anion ([ArB(OH)₃]⁻). This species is susceptible to ipso-protonation by a proton source (like water), leading to the cleavage of the C-B bond and regeneration of the parent arene (carbazole).[7]

Troubleshooting Workflow: Mitigating Protodeborylation

G SM 3-Bromo-Carbazole + B₂(pin)₂ Catalyst Pd Catalyst + Base SM->Catalyst Miyaura Borylation Product 3-(Pinacolboranyl)carbazole (Desired Product) H2O H₂O / H⁺ source Product->H2O Hydrolysis & Protodeborylation SM_again 3-Bromo-Carbazole Product->SM_again Suzuki Coupling Side Reaction Side1 Carbazole (Protodeborylation) Side2 3,3'-Bicarbazole (Homocoupling) Catalyst->Product H2O->Side1 SM_again->Side2

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions with Electron-Rich Heteroaryl Boronic Esters

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electron-rich heteroaryl boronic esters. These substrates, while crucial for accessing novel chemical matter, present unique difficulties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during Suzuki reactions with electron-rich heteroaryl boronic esters. The primary challenges often revolve around the stability of the boronic ester and the kinetics of the catalytic cycle.

Q1: My reaction has stalled or resulted in a low yield. What is the most likely cause?

Low or no yield is the most frequent issue. The primary culprits are typically the decomposition of the boronic ester via protodeboronation or an inefficient catalytic cycle.

  • Protodeboronation : This is a major side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic ester with a hydrogen atom. This is particularly problematic for electron-rich heteroaryl systems.

  • Inefficient Catalysis : The electron-rich nature of the heteroaryl ring can slow down key steps in the catalytic cycle. Furthermore, Lewis-basic heteroatoms (like nitrogen in pyridine) can coordinate to the palladium center, potentially inhibiting the catalyst.[1]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated starting hetero-arene. How can I minimize this?

This observation is a clear indication of protodeboronation. Boronic esters are often used to mitigate this, but they are not immune, as they can first hydrolyze to the more susceptible boronic acid.[2][3][4][5]

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Actions
Optimize the Base Strong bases, particularly in aqueous media (e.g., NaOH, KOH), significantly accelerate protodeboronation.Switch to milder, non-hydroxide bases such as K₃PO₄, K₂CO₃, or CsF.[6] These provide sufficient basicity for the transmetalation step without excessively promoting the side reaction.
Use Anhydrous Conditions Water is the primary proton source for this side reaction.Use anhydrous solvents (e.g., dry toluene, dioxane, THF). Ensure all reagents, including the base, are dry. Finely powdering the base can improve reactivity in anhydrous conditions.
Choose a More Stable Boron Reagent Pinacol esters are more stable than the corresponding boronic acids.[6] MIDA boronates and trifluoroborate salts offer even greater stability.[7]If starting from a boronic acid, consider converting it to a more robust pinacol ester, trifluoroborate salt, or a diethanolamine adduct (DABO boronate) prior to the coupling reaction.[8]
Control Reaction Temperature Higher temperatures can accelerate decomposition.Attempt the reaction at the lowest temperature that still permits efficient catalytic turnover, often in the range of 60-80 °C.[6]
Q3: My reaction is clean but very slow, even at elevated temperatures. How can I increase the reaction rate?

A slow reaction points to a bottleneck in the catalytic cycle. With electron-rich systems, the oxidative addition of the aryl halide to the Pd(0) center can be sluggish. Additionally, the transmetalation and reductive elimination steps can be challenging.

Strategies to Accelerate the Reaction:

StrategyRationaleRecommended Actions
Select an Appropriate Ligand The ligand is critical for tuning the reactivity of the palladium catalyst.[9] Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[9][10][11]Use modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[12][9] These ligands stabilize the active monoligated Pd(0) species, which is crucial for efficient catalysis.[11]
Use a Palladium Precatalyst Pd(II) precatalysts, especially those incorporating the desired ligand (e.g., Buchwald precatalysts), can provide a more active and stable catalytic species from the outset.[13]Employ a precatalyst like XPhos-Pd-G3 or SPhos-Pd-G3. This ensures the correct ligand-to-palladium ratio and avoids issues with ligand degradation or inactive palladium species.
Consider Additives For particularly stubborn heteroaryl-heteroaryl couplings, additives can play a crucial role.The use of trimethyl borate under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) has been shown to enhance rates by solubilizing boronate complexes and preventing catalyst poisoning.[14]

Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting these challenging Suzuki reactions.

Troubleshooting_Flow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_pathways Identify Primary Issue cluster_solutions_proto Solutions for Protodeboronation cluster_solutions_slow Solutions for Slow Reaction start Low or No Yield analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis protodeboronation Protodeboronation Detected (Starting Heteroarene is Major Byproduct) analysis->protodeboronation Byproduct Identified slow_reaction Slow/Incomplete Conversion (Starting Materials Remain) analysis->slow_reaction Unreacted SM sol_base Switch to Milder Base (K₃PO₄, K₂CO₃, CsF) protodeboronation->sol_base sol_anhydrous Use Anhydrous Conditions protodeboronation->sol_anhydrous sol_boron Use More Stable Boron Reagent (MIDA, BF₃K, DABO) protodeboronation->sol_boron sol_ligand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) slow_reaction->sol_ligand sol_catalyst Use a Precatalyst (e.g., XPhos-Pd-G3) slow_reaction->sol_catalyst sol_additive Consider Additives (e.g., Trimethyl Borate) slow_reaction->sol_additive Suzuki_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)-X(L) ox_add->pd2 note1 Bottleneck: Slow for electron-rich Ar-X. Accelerated by electron-rich, bulky ligands. ox_add->note1 transmetal Transmetalation pd2->transmetal pd2_ar Ar-Pd(II)-Ar'(L) transmetal->pd2_ar red_elim Reductive Elimination pd2_ar->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product arx Ar-X (Aryl Halide) arx->ox_add ar_b Ar'-B(OR)₂ (Boronic Ester) ar_b->transmetal protodeboronation Protodeboronation (Ar'-H) ar_b->protodeboronation base Base (e.g., K₃PO₄) base->transmetal note2 Side Reaction: Major issue for electron-rich Ar'-B(OR)₂. Exacerbated by strong base and water. protodeboronation->note2 h2o H₂O h2o->protodeboronation

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for coupling an electron-rich heteroaryl pinacol boronic ester with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Heteroaryl Pinacol Boronic Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Ligand (e.g., XPhos, 2.2 mol% if not using a precatalyst)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (to make a 0.1 - 0.2 M solution)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, heteroaryl pinacol boronic ester, potassium phosphate, and the palladium precatalyst. [6]2. Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this evacuation/backfill cycle three times to ensure a completely inert atmosphere. [6]3. Solvent Addition : Add the required volume of anhydrous, degassed solvent via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. [6]5. Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [9]

Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct

If protodeboronation is severe, converting the boronic acid to a highly stable DABO boronate can be an effective strategy. [8] Materials:

  • Heteroaryl Boronic Acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Dissolution : In a flask with a stir bar, dissolve or suspend the heteroaryl boronic acid in a minimal amount of dichloromethane. [8]2. Addition : Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature. [8]3. Precipitation : A white precipitate of the DABO boronate will typically form. Continue stirring the slurry for 15-30 minutes. [8]4. Isolation : Isolate the white solid by vacuum filtration.

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol described above. [8]

References

  • Wikipedia. Suzuki reaction. [Link]

  • Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Al-Zoubi, R. M., et al. (2011). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Indolylboronic Acids: Preparation and Applications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Laha, J. K., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[7][9]Fused Indole Heterocycles. Organic Letters. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Manchester Research Explorer. [Link]

  • Nykaza, T. V., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]

  • Ma, H., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Indian Academy of Sciences. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • Semantic Scholar. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Royal Society of Chemistry. (2004). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. [Link]

  • Mako, T. L., & Byers, J. A. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Romero, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Chen, W., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Voth, T. R., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

Sources

Optimization

Troubleshooting low conversion rates with 3-(pinacolboranyl)carbazole

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: 3-(Pinacolboranyl)carbazole Welcome to the technical support center for 3-(pinacolboranyl)carbazole.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 3-(Pinacolboranyl)carbazole

Welcome to the technical support center for 3-(pinacolboranyl)carbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with its use in cross-coupling reactions. As a key building block in the synthesis of organic electronics and pharmaceuticals, successful application of this reagent is critical.[1] This guide provides in-depth, field-proven insights to help you navigate common pitfalls and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

This guide addresses the most pressing issues encountered during cross-coupling experiments with 3-(pinacolboranyl)carbazole in a direct question-and-answer format.

Q1: I'm observing very low or no conversion of my starting materials. What is the root cause?

This is the most frequent issue and typically points to one of three areas: catalyst inactivity, reagent impurity, or improper reaction setup.

Potential Cause 1: Inactive Catalyst System The active Pd(0) species is the engine of the Suzuki-Miyaura catalytic cycle.[2][3] If it fails to form or is deactivated (poisoned), the reaction will not proceed.

  • Explanation of Causality: Many palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle. Phosphine ligands, which are often used, can be oxidized by trace oxygen, which in turn poisons the catalyst.[4]

  • Recommended Solutions & Troubleshooting Steps:

    • Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., an SPhos or XPhos-based G3 or G4 pre-catalyst). These are air-stable Pd(II) complexes that reliably generate the active LPd(0) species under the reaction conditions, leading to more reproducible results.[5]

    • Ensure Rigorous Degassing: Oxygen is detrimental. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended for sensitive reactions) and ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[6][7] Sparging the solvent with argon for 15-30 minutes is a common and effective alternative.[8][9]

    • Verify Ligand Integrity: Phosphine ligands, especially bulky, electron-rich ones, are prone to oxidation. Use fresh ligands or those stored properly under inert atmosphere. Triphenylphosphine oxide (TPPO) is a common impurity in triphenylphosphine and can hinder catalysis.[4]

Potential Cause 2: Poor Reagent Quality The purity of your 3-(pinacolboranyl)carbazole, aryl halide, and base are paramount.

  • Explanation of Causality: 3-(Pinacolboranyl)carbazole can undergo hydrolysis back to the boronic acid if exposed to moisture, which is more prone to protodeboronation.[10][11][12] The base may be old and hydrated, or of insufficient strength.

  • Recommended Solutions & Troubleshooting Steps:

    • Assess Reagent Purity: Check the purity of your 3-(pinacolboranyl)carbazole via ¹H NMR. Look for the characteristic pinacol methyl singlet and the absence of significant boronic acid or carbazole signals.[13]

    • Use Fresh, Anhydrous Base: Use a freshly opened bottle of base or dry it thoroughly before use. For example, potassium carbonate can be dried in an oven. For highly sensitive reactions, consider bases that are less hygroscopic.[9]

    • Purify the Coupling Partner: Ensure your aryl halide is pure and free from contaminants that could act as catalyst poisons.

Potential Cause 3: Sub-optimal Reaction Conditions Solubility and temperature play a critical role in reaction kinetics.

  • Explanation of Causality: All reaction components must be sufficiently soluble at the reaction temperature for the catalytic cycle to operate efficiently. If a key component, such as the base, is poorly soluble, it can lead to low conversion.[4] The temperature must be high enough to overcome the activation energy for oxidative addition but not so high that it promotes thermal decomposition or side reactions.[6]

  • Recommended Solutions & Troubleshooting Steps:

    • Solvent Screening: If solubility is an issue, screen alternative solvents. Common choices for Suzuki couplings include dioxane/water, THF/water, or toluene/water mixtures.[14][15][16] The water component is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[15]

    • Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80 °C to 100 °C). Monitor for any signs of decomposition.[6]

Q2: My main side product is carbazole. Why am I seeing significant protodeboronation?

Protodeboronation is the cleavage of the C–B bond, replacing the boronic ester with a hydrogen atom. It is a major competitive pathway, especially with heteroaryl boronic esters.

  • Explanation of Causality: This side reaction can occur through several mechanisms. A common pathway involves the base-catalyzed hydrolysis of the pinacol ester to the corresponding boronic acid.[10][12] The resulting boronic acid can then be protonated, leading to C-B bond cleavage.[11] This process is often accelerated by elevated temperatures and the presence of water and a strong base.[6][10] It is a complex process, and esterification does not always guarantee greater stability compared to the boronic acid.[12][17]

  • Troubleshooting Workflow for Protodeboronation:

G cluster_solutions Mitigation Strategies start Low Yield & High Carbazole Byproduct cause Suspect Protodeboronation start->cause sol1 Use a Milder Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) cause->sol1 Strong base (e.g., NaOH) can accelerate hydrolysis sol2 Minimize Water Content (Use anhydrous solvents if possible) cause->sol2 Water is required for hydrolysis to boronic acid sol3 Lower Reaction Temperature cause->sol3 Higher temp increases rate of side reactions sol4 Increase Reactant Concentration cause->sol4 Favors bimolecular coupling over unimolecular decomposition

Caption: Decision tree for addressing protodeboronation.

  • Recommended Solutions & Troubleshooting Steps:

    • Optimize the Base: Switch to a milder base. While a base is necessary to activate the boronic ester for transmetalation, strong bases like NaOH can aggressively promote hydrolysis.[2][18] Bases like K₃PO₄ or Cs₂CO₃ often provide a better balance.[19]

    • Control Water Content: While some water is often beneficial, excess water can drive the hydrolysis equilibrium. Try reducing the water content in your solvent system (e.g., from 4:1 to 10:1 dioxane:water).

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[6]

    • Use a More Stable Boronate: If protodeboronation remains a persistent issue, consider converting the pinacol ester to a more robust derivative like an MIDA boronate or a trifluoroborate salt, which are known to be more resistant to this side reaction.[3][6]

Q3: I'm getting a good conversion, but my desired product is contaminated with homocoupled side products. How can I suppress this?

Homocoupling, the reaction of two molecules of the boronic ester (to give a bi-carbazole) or two molecules of the aryl halide, is a common side reaction.

  • Explanation of Causality: Boronic ester homocoupling can be promoted by the palladium catalyst, especially in the presence of oxygen or at high temperatures. Aryl halide homocoupling can occur under certain conditions, particularly with highly activated halides.

  • Recommended Solutions & Troubleshooting Steps:

    • Maintain a Strict Inert Atmosphere: Oxygen can promote the oxidative homocoupling of the boronic ester. Rigorous degassing and maintaining a positive inert gas pressure are critical.[7]

    • Optimize Stoichiometry: Use a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) relative to the limiting aryl halide. This can help ensure the aryl halide is consumed quickly, minimizing its opportunity for side reactions.

    • Choose the Right Ligand: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands often favor the desired reductive elimination step.[20]

    • Control Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side products. Use the lowest effective catalyst loading (typically 1-3 mol%).

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 3-(pinacolboranyl)carbazole? Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a refrigerator. Boronic esters are sensitive to moisture and air, which can lead to gradual hydrolysis and oxidation.[21][22][23]

Q2: How can I assess the purity of my 3-(pinacolboranyl)carbazole before use? The most reliable methods are ¹H and ¹³C NMR spectroscopy, which can confirm the structure and identify organic impurities.[13] LC-MS can also be used to check for non-volatile impurities and hydrolysis products like carbazole-3-boronic acid. For quantitative analysis, qNMR with a certified internal standard is a powerful technique.[13]

Q3: My reaction involves a Buchwald-Hartwig amination instead of a Suzuki coupling. What are the key differences in troubleshooting? The Buchwald-Hartwig amination couples an amine with an aryl halide. While both are Pd-catalyzed, the key differences are:

  • The Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is typically required to deprotonate the amine nucleophile.[24] This is a much harsher condition than what is often used in Suzuki couplings.

  • The Nucleophile: The amine itself can act as a ligand for the palladium center, potentially altering the catalyst's activity. Heteroaryl amines can be particularly challenging.[25]

  • Troubleshooting Focus: Low yields in Buchwald-Hartwig reactions often point to issues with base strength/solubility, ligand choice (specialized Buchwald ligands are often necessary), or steric hindrance around the amine or aryl halide.[24][25][26]

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and should be optimized for specific substrates.[6][19]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(pinacolboranyl)carbazole (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki Coupling
Aryl Halide PartnerRecommended Catalyst (mol%)Recommended LigandRecommended Base (equiv)Solvent SystemTemp (°C)
Electron-poor Ar-BrPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (5:1)80-100
Electron-rich Ar-BrXPhos Pd G3 (2%)(Internal to pre-cat)K₃PO₄ (2.0)Dioxane/H₂O (5:1)100
Sterically Hindered Ar-BrRuPhos Pd G3 (3%)(Internal to pre-cat)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)110
Heteroaryl-ClXPhos Pd G3 (3%)(Internal to pre-cat)K₂CO₃ (3.0)THF/H₂O (4:1)80

Visualizing the Mechanism and Challenges

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents potential failure points.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oxidative_add L-Pd(II)(Ar)(X) pd0->oxidative_add Oxidative Addition transmetalation L-Pd(II)(Ar)(Carbazole) oxidative_add->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Carbazole transmetalation->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_ester Carbazole-B(pin) boronic_ester->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]

  • Leach, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • BenchChem. (n.d.). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]

  • Lima, F. A. L., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • Thomas, J. M., & Snieckus, V. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Albéniz, A. C., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Reddit user discussion. (2025). Problems with Suzuki coupling. Reddit. Available at: [Link]

  • ResearchGate user discussion. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange user discussion. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

  • Mitchell, D., et al. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Source not specified].
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate user discussion. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia. Available at: [Link]

  • ResearchGate user discussion. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Analytical methods for detecting impurities in 3,6-Dibromocarbazole. BenchChem.
  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • NIH. (n.d.). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. NIH. Available at: [Link]

Sources

Troubleshooting

Minimizing homocoupling of (9H-Carbazol-3-yl)boronic acid pinacol ester

Welcome to the technical support hub for researchers working with (9H-Carbazol-3-yl)boronic acid pinacol ester. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers working with (9H-Carbazol-3-yl)boronic acid pinacol ester. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of the common homocoupling byproduct, 3,3'-bi(9H-carbazole), in your Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I'm observing a significant amount of 3,3'-bi(9H-carbazole) dimer in my crude product. What are the likely causes and how can I resolve this?

Answer:

The formation of a symmetrical biaryl dimer from your boronic ester is a classic side reaction in Suzuki-Miyaura couplings, known as homocoupling. This issue stems from several potential sources, primarily related to the presence of oxygen and the state of your palladium catalyst.

Primary Causes & Immediate Solutions:

  • Oxygen Contamination: The most common culprit is the presence of dissolved oxygen in your reaction mixture. Oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂), which then mediates the dimerization of two boronic ester molecules.[1][2]

    • Solution: Rigorous Degassing. Before adding your catalyst, thoroughly degas your solvent and reaction mixture. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. For more sensitive reactions, three cycles of freeze-pump-thaw are recommended.

  • Use of Pd(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(dppf), are in the Pd(II) oxidation state. The active catalyst for the Suzuki reaction is Pd(0). The reduction of Pd(II) to Pd(0) in situ can be mediated by the boronic ester itself, consuming two equivalents of your starting material to produce one equivalent of the undesired dimer.[3]

    • Solution 1: Use a Pd(0) Catalyst. Start with a catalyst that is already in the correct oxidation state, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[4] This allows the catalyst to enter the catalytic cycle directly without the need for a reductive step.

    • Solution 2: Add a Mild Reducing Agent. If using a Pd(II) precatalyst, adding a mild reducing agent can suppress homocoupling. For example, adding a small amount of potassium formate has been shown to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[5][6]

  • Suboptimal Ligand Choice: The ligand's properties are critical. Ligands that are not sufficiently electron-rich or are sterically small may result in a slower rate of reductive elimination for the desired cross-coupled product, allowing the competing homocoupling pathway to become more significant.

    • Solution: Employ Bulky, Electron-Donating Ligands. Modern biaryl phosphine ligands, often called "Buchwald ligands," are designed to accelerate the key steps of the Suzuki cycle.[7] Ligands like SPhos, XPhos, or RuPhos increase electron density on the palladium center and provide steric bulk that promotes the final reductive elimination step, outcompeting the side reaction.[8]

The following flowchart provides a logical path for troubleshooting this specific issue.

G problem High Bicarbazole Dimer Formation cause1 Oxygen Present? problem->cause1 cause2 Using Pd(II) Precatalyst? cause1->cause2 No solution1 Action: Rigorous Degassing (N2/Ar Sparge or Freeze-Pump-Thaw) cause1->solution1 Yes cause3 Ligand Choice Optimal? cause2->cause3 No solution2 Action: Switch to Pd(0) Source (e.g., Pd(PPh3)4) OR Add Mild Reductant (e.g., KCOOH) cause2->solution2 Yes solution3 Action: Use Bulky, Electron-Donating Ligand (e.g., SPhos, XPhos) cause3->solution3 Yes

Caption: Troubleshooting flowchart for dimer formation.

Question 2: My reaction is sluggish and still produces the homocoupled dimer, even after degassing. What other parameters should I investigate?

Answer:

If you have addressed the primary causes of oxygen and catalyst state, the interplay between your base, solvent, and temperature is the next critical area to optimize. (9H-Carbazol-3-yl)boronic acid pinacol ester is an electron-rich heteroaromatic compound, which can influence optimal reaction conditions.

Parameter Optimization Table

ParameterRecommendation for Carbazole SubstrateRationale
Base Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) These moderately strong inorganic bases are effective at activating the boronic ester for transmetalation without being overly harsh, which can promote side reactions like protodeboronation.[4]
Solvent Aprotic Polar Solvents (e.g., Dioxane, Toluene, DMF) with Water A mixture like Toluene/EtOH/H₂O or Dioxane/H₂O is common.[9] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures solubility of the carbazole ester and aryl halide.
Temperature Start at 80-90 °C and optimize While many Suzuki reactions are run at reflux (~100 °C in dioxane), excessively high temperatures can accelerate decomposition pathways. It is often beneficial to start at a lower temperature and monitor the reaction progress.[9]
Stoichiometry Use a slight excess of boronic ester (1.1-1.2 equiv.) Using a small excess of the boronic ester can help drive the reaction to completion, but avoid a large excess, as this can increase the statistical likelihood of homocoupling.

Experimental Protocol: Recommended Low-Homocoupling Procedure

  • To a flame-dried Schlenk flask, add (9H-Carbazol-3-yl)boronic acid pinacol ester (1.1 equiv.), your aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the flask with a septum and purge with Argon for 10 minutes.

  • Add your chosen solvent system (e.g., dioxane/water 4:1 v/v) via syringe. The total concentration should be around 0.1 M with respect to the aryl halide.

  • Sparge the resulting slurry with Argon for an additional 20 minutes to ensure complete degassing.

  • In a separate vial, weigh your catalyst and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)). Add a small amount of degassed solvent to this vial.

  • Add the catalyst/ligand slurry to the main reaction flask via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the limiting aryl halide is consumed.

Frequently Asked Questions (FAQs)

What are the underlying mechanisms of boronic ester homocoupling?

There are two primary, well-established mechanisms for this undesired side reaction. Understanding them is key to prevention.

  • Oxygen-Dependent Pathway: This pathway is initiated by the reaction of the active Pd(0) catalyst with dissolved molecular oxygen. This forms a palladium peroxo complex. This complex then undergoes a reaction with two molecules of the boronic acid (or ester), leading to the formation of the symmetrical biaryl, water, and regeneration of the Pd(0) catalyst. This process is catalytic in palladium but stoichiometric with respect to oxygen and the boronic acid.[1][2]

  • Pd(II)-Mediated Reductive Pathway: When a Pd(II) salt is used as a precatalyst, it must be reduced to Pd(0) to enter the main Suzuki catalytic cycle. In the absence of other reducing agents, the boronic ester can serve this role. Two molecules of the boronic ester react with the Pd(II) species, producing the homocoupled dimer and the required Pd(0) catalyst. This is a stoichiometric reaction that occurs at the beginning of the process.[3]

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Homocoupling Pathway (Oxygen-Mediated) Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_A R-Pd(II)-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans + Ar'B(OR)2 PdII_B R-Pd(II)-Ar' Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-Ar' (Product) RedElim->Product Pd0_homo Pd(0)L2 O2_react Reaction with O2 Pd0_homo->O2_react Peroxo (O2)Pd(II)L2 O2_react->Peroxo Dimerization Reaction with 2 x Ar'B(OR)2 Peroxo->Dimerization Dimerization->Pd0_homo Regenerates Catalyst Dimer Ar'-Ar' (Dimer) Dimerization->Dimer

Caption: Desired Suzuki cycle vs. the O₂-mediated homocoupling pathway.

Is (9H-Carbazol-3-yl)boronic acid pinacol ester particularly unstable?

Yes, boronic acids and their esters, especially those derived from electron-rich heteroaromatic systems like carbazole, can be prone to decomposition.[10]

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved by a proton source (like trace water or acidic impurities), replacing the boronic ester group with a hydrogen atom. This is often accelerated by heat and the presence of a palladium catalyst.

  • Oxidation: The boron center is susceptible to oxidation, which can degrade the material over time.[11]

Handling and Storage Best Practices:

  • Store the solid reagent under an inert atmosphere (Argon or Nitrogen).

  • Keep it in a cool, dark place, preferably refrigerated.

  • When weighing, do so quickly and avoid prolonged exposure to air and humidity.

  • For highly sensitive applications, consider using more stable alternatives like N-methyliminodiacetic acid (MIDA) boronates, which undergo slow release of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing side reactions.[12]

Are there alternative coupling strategies if homocoupling remains a persistent issue?

While optimizing the Suzuki-Miyaura reaction is almost always the most direct path, other cross-coupling reactions exist. However, they come with their own trade-offs:

  • Stille Coupling (Organotin reagents): Very effective and tolerant of many functional groups, but the high toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling (Organozinc reagents): Highly reactive but requires the preparation of organozinc reagents, which are often moisture and air-sensitive.

  • Hiyama Coupling (Organosilicon reagents): Requires an activating agent (like fluoride) and can sometimes be lower yielding than Suzuki coupling.

For most applications in research and drug development, the low toxicity and commercial availability of boronic esters make optimizing the Suzuki-Miyaura reaction the most practical and environmentally sound approach.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Le Duc, G., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 114(4), 1847-1855. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: The Origins and Applications of the Suzuki–Miyaura Reaction. In Boron Reagents in Synthesis (pp. 1-61). ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Al-Shishtawy, R. M., et al. (2021). C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester... ResearchGate. [Link]

  • Kumar, A., et al. (2013). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Session. [Link]

  • ResearchGate. (2022). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 111(39), 14044–14049. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Suzuki-Miyaura Reactions Involving 3-(Pinacolboranyl)carbazole

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on protocols involving 3-(pinacolboranyl)carbazole. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on protocols involving 3-(pinacolboranyl)carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up this powerful C-N biaryl bond formation. The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, and its efficient incorporation is often pivotal. However, scaling up reactions with heteroaromatic boronic esters like 3-(pinacolboranyl)carbazole presents unique challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. The causality behind experimental choices is explained to empower you with a robust understanding of the reaction mechanism and variables.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(pinacolboranyl)carbazole, a boronic ester, often preferred over the corresponding boronic acid for large-scale Suzuki-Miyaura reactions?

A1: While boronic acids are common, pinacol esters like 3-(pinacolboranyl)carbazole offer significant advantages for scalability and reproducibility.[1][2] Boronic acids can exist in equilibrium with cyclic trimeric anhydrides (boroxines) and may be challenging to purify, often appearing as waxy solids.[3] More critically, heteroaryl boronic acids, including carbazole derivatives, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[1][3][4] Pinacol esters exhibit greater stability, are generally crystalline solids that are easier to handle and purify, and are less prone to decomposition on storage.[2][5] This enhanced stability is crucial for ensuring consistent reagent quality in large-scale manufacturing.[6]

Q2: What are the primary challenges associated with the Suzuki-Miyaura coupling of N-H containing heterocycles like carbazole?

A2: The presence of the acidic N-H proton in the carbazole ring can complicate the Suzuki-Miyaura reaction.[7] This acidic proton can react with the basic conditions required for the catalytic cycle, potentially leading to side reactions or catalyst inhibition.[7] Furthermore, the nitrogen atom in the carbazole can coordinate to the palladium catalyst, which may deactivate it or alter its reactivity.[8] This is a common issue with nitrogen-rich heterocycles.[7] For these reasons, careful selection of the base and reaction conditions is critical to achieve high yields. In some cases, N-protection of the carbazole may be considered, although this adds extra steps to the synthesis.

Q3: Can 3-(pinacolboranyl)carbazole participate directly in the transmetalation step, or does it need to hydrolyze to the boronic acid first?

A3: Mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid, particularly under anhydrous conditions.[1][9] The reaction can proceed through the formation of a boronate species, facilitated by the base, which then transfers the carbazole group to the palladium center. However, in many practical applications, especially those using aqueous solvent mixtures, it is common for some degree of hydrolysis to occur. The presence of a small amount of water can sometimes be beneficial, facilitating the formation of the active boronate species.[10]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Q: I am observing poor conversion in my Suzuki-Miyaura reaction between 3-(pinacolboranyl)carbazole and an aryl halide. What are the likely causes and how can I address them?

A: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.[10] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).[10] Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[10][11] Rigorous degassing of solvents and reagents is crucial to prevent oxidation and deactivation of the catalyst.[10][12]

  • Inefficient Oxidative Addition: If your aryl halide is electron-rich or sterically hindered, the initial oxidative addition step may be slow.[10] Employing more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can facilitate this step.[10][13]

  • Poor Transmetalation: The transfer of the carbazole group from boron to palladium may be inefficient. This can be due to an inappropriate base or solvent system.[10] A stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the more reactive boronate species.[10] The solubility of the base is also critical; using a solvent system like dioxane/water can help.[10][14]

  • Incorrect Temperature: Increasing the reaction temperature can often overcome activation barriers for both oxidative addition and transmetalation.[10][15] However, excessively high temperatures can lead to side reactions like protodeboronation.[10]

Troubleshooting Workflow for Low Conversion

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Carbazole-B(pin) 3-(pinacolboranyl)carbazole Carbazole-B(pin)->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Ar-Pd(II)-Carbazole(L2) Ar-Pd(II)-Carbazole(L2) Transmetalation->Ar-Pd(II)-Carbazole(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Carbazole(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Carbazole Product (Ar-Carbazole) Reductive_Elimination->Ar-Carbazole

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(pinacolboranyl)carbazole and 2-(pinacolboranyl)carbazole in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency and success...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency and success of a synthetic route. Carbazole derivatives, with their unique electronic and photophysical properties, are key components in the development of pharmaceuticals and organic electronic materials. When functionalized with a pinacol boronic ester, they become versatile reagents for Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two common positional isomers: 3-(pinacolboranyl)carbazole and 2-(pinacolboranyl)carbazole.

Introduction to Carbazole Boronic Esters

Carbazole is an aromatic heterocyclic compound with a nitrogen atom that significantly influences the electron distribution within its fused ring system. The positions on the carbazole nucleus are not electronically equivalent, leading to differences in reactivity for its derivatives. The 3- and 2-positions, in particular, offer distinct electronic environments that can impact their performance in catalytic reactions. Pinacol boronic esters are favored for their stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of biaryl compounds.

Molecular Structure and Electronic Properties: A Tale of Two Isomers

The reactivity of 3-(pinacolboranyl)carbazole and 2-(pinacolboranyl)carbazole in Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric environment of the carbon-boron bond.

Figure 1: Molecular Structures of 3- and 2-(pinacolboranyl)carbazole.

Electronic Effects: The nitrogen atom in the carbazole ring is a key player in determining the electron density at different positions.

  • 3-Position: The 3-position is para to the nitrogen atom. This position experiences a significant +M (mesomeric) effect from the nitrogen, leading to a higher electron density. In the context of the Suzuki-Miyaura reaction, a more electron-rich carbon attached to the boron atom can facilitate the crucial transmetalation step of the catalytic cycle.

  • 2-Position: The 2-position is meta to the nitrogen atom. While it still benefits from the overall electron-rich nature of the carbazole ring system, the direct electron-donating resonance effect from the nitrogen is less pronounced compared to the 3-position.

Steric Considerations:

  • 3-Position: The 3-position is relatively unhindered, allowing for easy access of the palladium catalyst to the carbon-boron bond.

  • 2-Position: The 2-position is ortho to one of the fused benzene rings, which can introduce a slightly greater steric hindrance compared to the 3-position. This can potentially slow down the oxidative addition or transmetalation steps in the catalytic cycle.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

Hypothesized Reactivity: Based on the electronic and steric factors discussed, 3-(pinacolboranyl)carbazole is generally expected to exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to its 2-isomer. The higher electron density at the 3-position should accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.

Supporting Experimental Evidence

While a direct comparison is elusive, isolated examples of Suzuki-Miyaura couplings involving carbazole boronic acid derivatives provide insights. For instance, in the synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, the Suzuki-Miyaura cross-coupling reaction of methyl 3-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzoate with 2-bromonitrobenzene in the presence of a palladium catalyst proceeded with an 85% isolated yield.[1] This demonstrates the feasibility of high-yielding couplings at the 3-position of a benzene ring, a system electronically analogous to the 3-position of carbazole.

Furthermore, the successful synthesis of poly(N-alkyl-3,6-carbazole)s and poly(N-alkyl-2,7-carbazole)s via Suzuki-Miyaura catalyst-transfer polycondensation indicates that both 2- and 3- (as well as 6- and 7-) positions are reactive under appropriate conditions. However, the nature of polymerization reactions, which often involve highly optimized conditions, makes a direct comparison of monomer reactivity challenging.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a carbazole pinacol boronic ester. This protocol can be adapted for both the 2- and 3-isomers.

Reaction: Coupling of (pinacolboranyl)carbazole with 4-bromoanisole.

Materials:

  • 3-(pinacolboranyl)carbazole or 2-(pinacolboranyl)carbazole (1.0 equiv)

  • 4-bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(pinacolboranyl)carbazole or 2-(pinacolboranyl)carbazole, 4-bromoanisole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Reactants: Carbazole Boronic Ester Aryl Halide Base oxidative_addition Oxidative Addition start->oxidative_addition transmetalation Transmetalation start->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition intermediate1 Ar-Pd(II)-X Complex oxidative_addition->intermediate1 intermediate1->transmetalation intermediate2 Ar-Pd(II)-Ar' Complex transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Biaryl Product reductive_elimination->product

Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Data Summary

IsomerPosition Relative to NitrogenElectronic EffectSteric HindranceExpected Reactivity
3-(pinacolboranyl)carbazole paraStrong +M (electron-donating)LowHigher
2-(pinacolboranyl)carbazole metaWeaker +MModerateLower

Conclusion and Recommendations

Based on fundamental principles of electronic and steric effects, 3-(pinacolboranyl)carbazole is predicted to be the more reactive isomer in Suzuki-Miyaura cross-coupling reactions. The enhanced electron density at the 3-position, due to the para relationship with the nitrogen atom, is expected to facilitate the rate-determining transmetalation step.

For researchers aiming for rapid and high-yielding couplings, the 3-isomer would be the preferred starting material. However, the 2-isomer remains a viable and valuable building block, particularly when the specific substitution pattern is required for the target molecule. In cases where the reactivity of the 2-isomer is sluggish, optimization of reaction conditions, such as employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, or higher temperatures, may be necessary to achieve desired outcomes.

It is important to note that the actual reactivity can also be influenced by the specific aryl halide coupling partner and the chosen catalytic system. Therefore, the insights provided in this guide should serve as a strong starting point for reaction design and optimization.

References

  • Patil, P., Dandage, P., & Bodke, Y. (2018). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 10(4), 114-118. [Link]

Sources

Comparative

Comparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole with other hole-transport materials

An In-Depth Comparative Guide to Hole-Transport Materials: Featuring 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and Its Derivatives Abstract The efficiency and stability of optoelectronic devices, particula...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Hole-Transport Materials: Featuring 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and Its Derivatives

Abstract

The efficiency and stability of optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), are critically dependent on the performance of the hole-transport layer (HTL). This guide provides a detailed comparison of hole-transport materials (HTMs), with a special focus on the role of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole as a foundational building block for novel HTMs. We will objectively evaluate its derived materials against industry benchmarks such as Spiro-OMeTAD and PTAA, supported by experimental data on key performance metrics including charge mobility, energy level alignment, and overall device efficiency. This analysis is intended for researchers and scientists engaged in the development of next-generation organic electronic devices.

Introduction: The Critical Role of Hole-Transport Materials

In heterojunction devices like perovskite solar cells, the HTM is a crucial component sandwiched between the light-absorbing perovskite layer and the top metal electrode.[1] Its primary function is to efficiently extract photogenerated positive charge carriers (holes) from the perovskite layer and transport them to the electrode while simultaneously blocking electrons to prevent charge recombination.[2][3] An ideal HTM should possess several key characteristics:

  • High Hole Mobility: To ensure efficient charge extraction and transport, minimizing charge buildup at the interface.[2]

  • Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite to facilitate seamless hole injection.[1]

  • High Thermal and Morphological Stability: The material should form a stable, uniform film that does not degrade under operational temperatures or environmental stress.[4]

  • Good Solubility: For solution-processable fabrication techniques, which are crucial for low-cost, large-scale manufacturing.[4]

For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD ) has been the gold-standard HTM, driving record efficiencies in PSCs.[5][6] However, its complex, multi-step synthesis and high cost have spurred intensive research into alternatives.[7]

The Carbazole Motif: A Versatile Foundation for HTMs

Carbazole and its derivatives have emerged as a highly promising class of HTMs.[7][8] The carbazole unit is an electron-rich aromatic structure that offers several advantages:

  • Excellent Hole-Transporting Properties: The nitrogen atom and conjugated system facilitate efficient hole delocalization and transport.[8]

  • High Thermal and Electrochemical Stability: The rigid, aromatic nature of carbazole imparts stability to the final molecule.[8]

  • Ease of Functionalization: The carbazole core can be easily modified at various positions, allowing for the fine-tuning of its electronic and physical properties.[7][8]

This tunability is where 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole becomes significant. It is not typically used as a primary HTM itself, but rather as a versatile synthetic intermediate.[9] The boronic acid pinacol ester group is ideal for Suzuki coupling reactions, a powerful chemical tool that allows for the straightforward synthesis of more complex, high-performance carbazole-based HTMs.[10][11]

Comparative Analysis of Leading Hole-Transport Materials

The performance of an HTM is ultimately judged by the efficiency and stability of the device it is incorporated into. Below, we compare the benchmark materials, Spiro-OMeTAD and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), with representative carbazole-based HTMs.

Key Performance Metrics

Spiro-OMeTAD and PTAA have dominated the field, but they are not without drawbacks. Both typically require chemical dopants, such as lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and 4-tert-butylpyridine (tBP), to achieve sufficient conductivity.[6][12] These additives can be hygroscopic and contribute to device degradation over time.[6][13] Carbazole-based HTMs are being actively developed to overcome these limitations, sometimes achieving high performance without the need for dopants.[14]

MaterialHOMO Level (eV)Hole Mobility (cm²/V·s)Key Features & Trade-offsTypical Device PCE (%)
Spiro-OMeTAD ~ -5.1 to -5.2~ 2 x 10⁻⁵ to 2 x 10⁻⁴Benchmark Standard. High efficiency but suffers from high cost, complex synthesis, and requires dopants which can affect long-term stability.[5][6][7]> 25% (with dopants)[15]
PTAA ~ -5.1 to -5.3~ 10⁻³ to 10⁻²Polymeric Alternative. Excellent film-forming properties, high hole mobility, and good thermal stability.[4][15][16] Often requires lower dopant concentration than Spiro-OMeTAD.[15]> 25% (inverted architecture)[15]
Carbazole Derivatives (e.g., SGT-405, V1209) ~ -5.0 to -5.3Variable (10⁻⁵ to 10⁻³)Versatile & Tunable. Properties can be tailored via synthesis.[7][17] Many designs show high efficiency and improved stability, sometimes in dopant-free systems.[14][18]15% - 22%[14][18]
Inorganic HTMs (e.g., NiOₓ, CuSCN) ~ -5.1 to -5.4~ 10⁻³ to 10⁻²Low-Cost & Stable. Excellent thermal and chemical stability, but can be challenging to deposit and may have interface issues.[1][19]18% - 24%[19][20]
Energy Level Alignment

Proper energy level alignment is crucial for efficient charge transfer and minimizing voltage losses. The diagram below illustrates the typical energy levels of the different layers in a standard n-i-p perovskite solar cell architecture. The HOMO of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to provide a driving force for hole extraction.

EnergyLevels cluster_ETL Electron Transport Layer (ETL) cluster_Perovskite Perovskite Absorber cluster_HTL Hole Transport Layer (HTL) cluster_Electrode Gold Electrode ETL_LUMO LUMO (~ -4.0 eV) Pero_LUMO CBM (~ -3.9 eV) ETL_HOMO VB (~ -7.5 eV) Pero_HOMO VBM (~ -5.4 eV) ETL_HOMO->Pero_HOMO Pero_LUMO->ETL_LUMO e⁻ HTL_LUMO LUMO (~ -2.0 eV) HTL_HOMO HOMO (~ -5.2 eV) Pero_HOMO->HTL_HOMO Pero_HOMO->HTL_HOMO h⁺ Au_WF Work Function (~ -5.1 eV) HTL_HOMO->Au_WF HTL_HOMO->Au_WF h⁺

Energy level diagram of a typical perovskite solar cell.

Experimental Protocols

Reproducibility is paramount in scientific research. Below is a representative, self-validating protocol for the fabrication of a perovskite solar cell using a solution-processed HTM.

Device Fabrication Workflow

The following workflow describes the fabrication of a standard mesoporous n-i-p PSC.

Workflow for fabricating a perovskite solar cell.
Step-by-Step Methodology

1. Substrate Preparation and ETL Deposition:

  • Clean fluorine-doped tin oxide (FTO) coated glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol.
  • Deposit a compact layer of TiO₂ (c-TiO₂) via spray pyrolysis or spin-coating.
  • Spin-coat a mesoporous TiO₂ (mp-TiO₂) paste and sinter at high temperature (~500 °C) to form a porous scaffold.

2. Perovskite Absorber Deposition:

  • Prepare a perovskite precursor solution. For a mixed-cation perovskite like (FAPbI₃)₀.₉(MAPbBr₃)₀.₁, dissolve PbI₂, FAI, PbBr₂, and MABr in a mixed solvent of DMF and DMSO.[21]
  • Infiltrate the precursor solution into the mesoporous TiO₂ layer via a one-step spin-coating process in a nitrogen-filled glovebox.
  • Drop an anti-solvent (e.g., chlorobenzene) during the spin-coating to induce rapid crystallization, followed by annealing at ~100-150 °C.

3. Hole-Transport Layer (HTL) Deposition:

  • Causality: The HTL solution must be carefully formulated to ensure good film formation and high conductivity. Dopants are often required to increase the charge carrier concentration of the organic semiconductor.
  • Prepare the HTL solution. For a Spiro-OMeTAD based HTL, a typical formulation is 75 mg Spiro-OMeTAD, 28 µL tBP, and 17.5 µL of a Li-TFSI solution (520 mg/mL in acetonitrile) dissolved in 1 mL of chlorobenzene.[12]
  • Spin-coat the HTL solution onto the perovskite layer. This step is performed in an inert atmosphere to prevent degradation of the perovskite.

4. Electrode Deposition and Characterization:

  • Deposit the top metal contact (typically gold or silver) via thermal evaporation through a shadow mask to define the active area of the device.
  • Characterize the completed device using a solar simulator under standard AM 1.5G illumination to measure key photovoltaic parameters (PCE, Vₒ꜀, Jₛ꜀, FF).

Conclusion and Future Outlook

While Spiro-OMeTAD and PTAA remain the frontrunners for high-efficiency perovskite solar cells, their drawbacks, particularly cost and the need for potentially destabilizing additives, leave significant room for improvement. Carbazole-based HTMs stand out as a highly promising alternative due to their inherent stability, excellent electronic properties, and synthetic versatility.[7][22]

The use of building blocks like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole enables a rational design approach, allowing chemists to create a vast library of novel HTMs with tailored properties.[17] Future research will likely focus on developing dopant-free carbazole derivatives that can match the performance of doped Spiro-OMeTAD while offering superior long-term operational stability—a key hurdle for the commercialization of perovskite photovoltaic technology.

References

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (n.d.). MDPI. Retrieved from [Link]

  • A brief review of hole transporting materials commonly used in perovskite solar cells. (n.d.). ScienceDirect. Retrieved from [Link]

  • A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. (n.d.). Scilit. Retrieved from [Link]

  • Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Spiro-OMeTAD: A High-Performance Hole Transport Material for Advanced Organic Electronics and Solar Cells. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • A review of hole-transport materials for perovskite solar cells. (2020). Knowledge. Retrieved from [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. (2021). Google Patents.
  • Spiro-OMeTAD: Enhancing OLED Performance and Longevity. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Publications. Retrieved from [Link]

  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (n.d.). MDPI. Retrieved from [Link]

  • Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. (2014). ResearchGate. Retrieved from [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2021). ResearchGate. Retrieved from [Link]

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (2023). Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Spiro-OMeTAD with a 1,4-Benzenedithiol Additive to Promote High-Performance Perovskite Solar Cells. (2025). ACS Publications. Retrieved from [Link]

  • Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2022). ResearchGate. Retrieved from [Link]

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. (n.d.). PubChem. Retrieved from [Link]

  • PTAA-based hole transport layer (HTL) for perovskite solar cells. (n.d.). chemborun.com. Retrieved from [Link]

  • Performance Comparison of different electron transport layer for Perovskite Solar Cell with NiO as hole transport layer using SCAPS 1D. (2023). Semantic Scholar. Retrieved from [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). ACS Publications. Retrieved from [Link]

  • Performance Comparison of Different Hole Transport Layer Configurations in a Perovskite-based Solar Cell using SCAPS-1D Simulation. (2021). DergiPark. Retrieved from [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. Retrieved from [Link]

  • Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of carbazole-based HTM PCz1. (2020). ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Carbazole-Based Host Materials in OLEDs: The Role of 3-(pinacolboranyl)carbazole as a Synthetic Precursor

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of the host material in the emissive layer plays a pivotal role. Carbazole derivatives have emerged as a cornerstone in the...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of the host material in the emissive layer plays a pivotal role. Carbazole derivatives have emerged as a cornerstone in the development of host materials due to their excellent thermal stability, high triplet energy, and good hole-transporting properties.[1][2] This guide provides a comparative analysis of the performance of OLEDs utilizing various carbazole-based hosts and explores the utility of 3-(pinacolboranyl)carbazole as a versatile precursor for the synthesis of advanced host materials.

The Strategic Advantage of Carbazole Hosts

Carbazole-based molecules are widely employed as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[3][4] Their high triplet energy levels are crucial for confining the triplet excitons of the dopant emitters, thereby preventing back energy transfer and ensuring high efficiency.[5] Furthermore, the ease of functionalization at various positions of the carbazole moiety allows for the tuning of its electronic properties to achieve balanced charge transport, a critical factor for device performance and longevity.[6]

3-(pinacolboranyl)carbazole: A Gateway to Novel Host Materials

While direct performance data for OLEDs using 3-(pinacolboranyl)carbazole as the primary host is not extensively reported in the literature, its significance lies in its role as a key building block for creating a diverse range of more complex and efficient carbazole-based hosts. The pinacolboranyl group is a boronic acid ester, which is a versatile functional group for Suzuki-Miyaura cross-coupling reactions.[7] This allows for the straightforward introduction of various aryl or heteroaryl substituents at the 3-position of the carbazole core, enabling the rational design of host materials with tailored properties.

The general synthetic approach involves the coupling of 3-(pinacolboranyl)carbazole with a suitable aryl halide in the presence of a palladium catalyst and a base. This methodology provides a powerful tool for researchers to develop novel host materials with optimized electronic and thermal characteristics.

Synthesis Carbazole_Boronic_Ester 3-(pinacolboranyl)carbazole Catalyst Pd Catalyst, Base Carbazole_Boronic_Ester->Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst New_Host New Carbazole Host (Carbazole-Ar) Catalyst->New_Host caption Suzuki-Miyaura coupling for synthesizing carbazole hosts.

Caption: Synthetic route to novel carbazole hosts via Suzuki-Miyaura coupling.

Performance Comparison of Carbazole-Based Host Materials

The performance of an OLED is intricately linked to the molecular structure of the host material. By modifying the carbazole core with different functional groups, researchers have developed a wide array of hosts with varying charge transport properties and triplet energies. Below is a comparison of representative carbazole-based host materials and their performance in OLED devices.

Bipolar Carbazole Hosts

To achieve a balanced charge injection and transport within the emissive layer, bipolar host materials are designed by incorporating both electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) moieties into a single molecule.[3] Carbazole typically serves as the electron-donating unit.

Host MaterialEmitterMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Turn-on Voltage (V)ColorReference
mDCzPFPtNON18.3---Blue[8]
pBCb2CzFIrpic23.0---Blue[9]
H2FIrpic10.323.924.92.6-3.3Blue[7]
H2Ir(ppy)₃9.433.934.12.6-3.3Green[7]
H1Ir(ppy)₃-49.833.23.0Green[7]

EQE: External Quantum Efficiency

The "M"-type carbazole/fluorene-based host, mDCzPF, demonstrates a high peak EQE of 18.3% for a blue phosphorescent OLED, showcasing the potential of linking carbazole units through meta-substituted phenyl groups to achieve good charge transport.[8] Similarly, pBCb2Cz, a bipolar host incorporating an electron-deficient α-carboline unit, achieves an impressive EQE of 23.0% for a blue PhOLED.[9] The pyridinyl-carbazole based hosts, H1 and H2, also exhibit excellent performance for both blue and green PhOLEDs, with the advantage of low turn-on voltages.[7]

Carbazole Hosts with Extended π-Conjugation

Extending the π-conjugation of the carbazole core can influence the material's charge mobility and thermal stability. A "Ring-expansion" strategy has been proposed to optimize traditional host molecular structures, leading to suppressed efficiency roll-off in phosphorescent OLEDs.[4]

Experimental Protocols

General Synthesis of a Carbazole-based Host via Suzuki Coupling[7]
  • Reaction Setup: In a Schlenk flask, combine 3-(pinacolboranyl)carbazole, the desired aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

OLED Device Fabrication and Characterization

A typical OLED device is fabricated by sequentially depositing various organic and inorganic layers onto a substrate.

OLED_Fabrication cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (Host:Guest) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate start Substrate Cleaning HIL_dep HIL Deposition start->HIL_dep HTL_dep HTL Deposition HIL_dep->HTL_dep EML_dep EML Deposition HTL_dep->EML_dep ETL_dep ETL Deposition EML_dep->ETL_dep EIL_dep EIL Deposition ETL_dep->EIL_dep Cathode_dep Cathode Deposition EIL_dep->Cathode_dep Encapsulation Encapsulation Cathode_dep->Encapsulation caption General OLED fabrication workflow and device structure.

Caption: OLED fabrication workflow and a typical multilayer device structure.

Device Fabrication by Thermal Evaporation:

  • Substrate Preparation: Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma.

  • Layer Deposition: Deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), electron injection layer (EIL), and cathode (e.g., LiF/Al) sequentially in a high-vacuum thermal evaporation chamber. The deposition rates and thicknesses are monitored using a quartz crystal microbalance.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect it from moisture and oxygen.

Characterization: The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Energy Level Diagram and Charge Injection/Transport

The energy levels of the different layers in an OLED determine the efficiency of charge injection and transport. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the host material should be well-aligned with those of the adjacent layers and the dopant to facilitate efficient charge carrier recombination in the emissive layer.

EnergyLevels cluster_energy Energy Level Diagram Anode Anode (ITO) HOMO HTL HTL HOMO LUMO Host Host (Carbazole) HOMO LUMO Guest Guest (Emitter) HOMO LUMO Host->Guest ETL ETL HOMO LUMO Cathode Cathode (Al) LUMO caption Illustrative energy level diagram for a typical OLED.

Caption: A representative energy level diagram for a multilayer OLED.

Conclusion

Carbazole-based hosts are indispensable components in high-performance OLEDs. While 3-(pinacolboranyl)carbazole is a crucial synthetic intermediate rather than a standalone host material, its utility in the facile synthesis of tailored carbazole derivatives is undeniable. Through strategic molecular design, such as the development of bipolar hosts and materials with extended π-conjugation, significant advancements in OLED efficiency, color purity, and operational stability have been achieved. The continued exploration of novel carbazole structures, enabled by versatile building blocks like 3-(pinacolboranyl)carbazole, will undoubtedly pave the way for the next generation of OLED technologies.

References

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC - NIH.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
  • Protocol for fabricating 1H-Benzo[c]carbazole-based electronic devices. Benchchem.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applic
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.
  • Characteristics of OLED devices A-С.
  • Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar.
  • Electroluminiscence spectra of OLEDs based on (a) carbazole compounds...
  • High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material.
  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs.
  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry.
  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. PubMed.

Sources

Validation

A Comparative Guide to the Analysis of Impurities in Commercial 3-(Dioxaborolan-2-yl)carbazole for Pharmaceutical Applications

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. 3-(Dioxaborolan-2-yl)ca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. 3-(Dioxaborolan-2-yl)carbazole, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its purity profile can significantly impact the downstream synthesis, potentially introducing undesirable impurities into the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and quantification of impurities in commercial batches of 3-(dioxaborolan-2-yl)carbazole, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Impurity Profiling in Drug Development

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] The ICH Q3A(R2) guideline, for instance, categorizes impurities as organic, inorganic, or residual solvents and sets thresholds for reporting, identification, and qualification.[1][3] For drug substances, impurities present at a level of 0.1% or higher typically require identification.[3] Furthermore, the ICH M7 guideline addresses the critical need to control mutagenic impurities, which may pose a carcinogenic risk even at trace levels.[3][4] A thorough understanding of the impurity profile of 3-(dioxaborolan-2-yl)carbazole is therefore essential to ensure the quality, safety, and regulatory compliance of the final drug product.

Common Impurities in Commercial 3-(Dioxaborolan-2-yl)carbazole

The impurity profile of commercial 3-(dioxaborolan-2-yl)carbazole is intrinsically linked to its synthetic route. A common laboratory and industrial synthesis involves the palladium-catalyzed cross-coupling of a carbazole precursor with a boron-containing reagent. Potential impurities can therefore include:

  • Starting Materials and Reagents: Unreacted carbazole, bis(pinacolato)diboron, and residual palladium catalyst.

  • By-products: Homocoupled carbazole dimers, and isomers of the desired product.

  • Degradation Products: The primary degradation product is the corresponding carbazole-3-boronic acid, formed via hydrolysis of the pinacol ester.[5][6][7]

  • Residual Solvents: Solvents used in the synthesis and purification steps, which are governed by ICH Q3C guidelines.[1][2]

The following diagram illustrates the potential pathways for the formation of these impurities.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Carbazole Carbazole Product 3-(Dioxaborolan-2-yl)carbazole Carbazole->Product Unreacted_Carbazole Unreacted Carbazole Carbazole->Unreacted_Carbazole Incomplete Reaction Dimer Carbazole Dimer Carbazole->Dimer Homocoupling B2Pin2 Bis(pinacolato)diboron B2Pin2->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Boronic_Acid Carbazole-3-boronic Acid Product->Boronic_Acid Hydrolysis Isomers Isomeric Impurities

Caption: Potential impurity formation pathways in the synthesis of 3-(dioxaborolan-2-yl)carbazole.

A Comparative Analysis of Analytical Techniques

The unique chemical properties of 3-(dioxaborolan-2-yl)carbazole and its potential impurities, particularly the hydrolytic instability of the boronic ester, necessitate a careful selection of analytical techniques.[5][6] We will now compare the three most powerful and commonly employed methods for impurity profiling: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for Impurity Profiling
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[8]
Applicability Ideal for non-volatile and thermally labile compounds like carbazole derivatives.[9]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile impurities.[10]Provides comprehensive structural elucidation of all NMR-active components in a sample.[8]
Strengths High resolution and sensitivity for separating closely related impurities.[9] Established as a primary technique for pharmaceutical quality control.High sensitivity and specificity for identifying volatile impurities and residual solvents.[4]Unparalleled for structural identification of unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards of the impurities.[8]
Weaknesses On-column degradation of boronic esters can be a challenge, requiring specialized method development.[6][7]Not suitable for non-volatile or thermally unstable impurities. The high boiling point of carbazole derivatives can be challenging.Lower sensitivity compared to chromatographic techniques for trace impurity detection. Complex spectra can be difficult to interpret.
Typical Impurities Detected Starting materials, by-products, isomers, and the boronic acid degradation product.Residual solvents and volatile starting materials. With derivatization, can detect boronic acids.[10]All impurities present at a sufficient concentration, providing structural information for identification.

Experimental Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for each of these analytical techniques, tailored for the analysis of 3-(dioxaborolan-2-yl)carbazole.

High-Performance Liquid Chromatography (HPLC) Protocol

The primary challenge in the HPLC analysis of boronic esters is their propensity to hydrolyze.[5][6] Therefore, the selection of an appropriate diluent and mobile phase is critical.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(dioxaborolan-2-yl)carbazole sample.
  • Dissolve the sample in 10 mL of a non-aqueous, aprotic diluent such as acetonitrile or tetrahydrofuran to a final concentration of 1 mg/mL.[6]
  • Vortex until fully dissolved.

2. HPLC Method Parameters:

ParameterSpecificationRationale
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase can help to suppress the ionization of acidic impurities.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% BA gradient is necessary to elute both polar (boronic acid) and non-polar (dimer) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV-Vis Detector at 294 nm and 346 nmWavelengths corresponding to the absorbance maxima of carbazole and potential impurities.[11][12]
Injection Volume 5 µL
Column Temperature 30°CTo ensure reproducible retention times.

3. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
  • Use a reference standard of 3-(dioxaborolan-2-yl)carbazole for peak identification and system suitability.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for the analysis of residual solvents and can also be adapted for the analysis of the boronic ester itself, although challenges with thermal stability exist.

1. Sample Preparation (for Residual Solvents):

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
  • Add 5 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).
  • Seal the vial and heat to 80°C for 15 minutes to allow for equilibration of the volatile solvents in the headspace.

2. GC-MS Method Parameters:

ParameterSpecificationRationale
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)A polar column suitable for the separation of a wide range of organic solvents.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minA temperature program to separate solvents with different boiling points.
Injector Temperature 250°CTo ensure rapid volatilization of the sample.
MS Transfer Line Temp 280°CTo prevent condensation of analytes.
Ion Source Temperature 230°C
Mass Range m/z 35-350To cover the mass range of common solvents.

3. Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.
  • Quantify using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for the structural elucidation of impurities and can be used for quantitative analysis (qNMR).

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the 3-(dioxaborolan-2-yl)carbazole sample into an NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[13][14]
  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Sequence Standard single-pulseProton-decoupled
Number of Scans 161024
Relaxation Delay 5 seconds2 seconds
Acquisition Time 4 seconds1 second
Spectral Width -2 to 12 ppm0 to 220 ppm

3. Data Analysis:

  • Identify impurities by their characteristic chemical shifts and coupling patterns.[15]
  • Quantify impurities by integrating their signals relative to the internal standard.

The following diagram outlines a comprehensive workflow for impurity analysis.

G cluster_workflow Impurity Analysis Workflow Start Commercial Batch of 3-(Dioxaborolan-2-yl)carbazole HPLC HPLC Analysis (Non-volatile impurities) Start->HPLC GCMS GC-MS Analysis (Residual Solvents) Start->GCMS NMR NMR Analysis (Structural Elucidation) Start->NMR Data_Integration Data Integration and Impurity Profile Generation HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Report Final Report Data_Integration->Report

Caption: A comprehensive workflow for the analysis of impurities in 3-(dioxaborolan-2-yl)carbazole.

Conclusion and Recommendations

The comprehensive analysis of impurities in 3-(dioxaborolan-2-yl)carbazole requires a multi-faceted approach. While HPLC stands out as the primary technique for the separation and quantification of non-volatile organic impurities, its successful implementation hinges on method development that mitigates the on-column hydrolysis of the boronic ester. GC-MS is indispensable for the analysis of residual solvents, a critical aspect of pharmaceutical quality control. Finally, NMR spectroscopy provides an orthogonal and powerful tool for the definitive structural elucidation of unknown impurities and can be employed for quantitative analysis.

For a robust and compliant impurity profiling strategy, it is recommended to utilize a combination of these techniques. HPLC should be employed as the principal method for routine quality control, with a validated, stability-indicating method. GC-MS should be used to ensure compliance with residual solvent limits. In cases where unknown impurities are detected above the identification threshold, NMR spectroscopy is the method of choice for structural characterization. This integrated approach ensures a thorough understanding of the impurity profile, safeguarding the quality and safety of downstream pharmaceutical manufacturing.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Boronic Esters in Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-carbazole. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... Retrieved from [Link]

  • RSC Publishing. (2024, August 6). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazole isomers induce ultralong organic phosphorescence. Retrieved from [Link]

  • NIH. (2010, October 8). Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Retrieved from [Link]

  • Springer. (n.d.). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

  • Springer. (2020, February 28). SYNTHESIS AND SPECTRAL PROPERTIES OF CARBAZOLE-COUMARIN HYBRID DYES. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Multifunctional behavior of a carbazole derivative: Red phosphorescent emission, aggregation-induced long-life exciton and light-emitting diode application. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Quantum Efficiency in OLEDs: The Role of Carbazole Isomers

In the pursuit of next-generation displays and solid-state lighting, Organic Light-Emitting Diodes (OLEDs) stand out for their superior contrast, color fidelity, and form factor. The heart of an OLED's performance lies i...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and solid-state lighting, Organic Light-Emitting Diodes (OLEDs) stand out for their superior contrast, color fidelity, and form factor. The heart of an OLED's performance lies in the organic materials used, where achieving near-unity internal quantum efficiency (IQE) is the goal. Carbazole and its derivatives have become indispensable building blocks in the emitting and host layers of high-performance OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1][2][3][4] However, not all carbazole-based materials are created equal. The specific substitution pattern on the carbazole core—its isomerism—profoundly influences the photophysical properties and, consequently, the quantum efficiency of the final device.

This guide provides an in-depth comparison of how different carbazole isomers impact the quantum efficiency of OLEDs. We will explore the causal links between molecular structure and device performance, supported by experimental data, to provide researchers and material scientists with actionable insights for designing next-generation OLED materials.

The Critical Impact of Isomeric Structure on Photophysical Properties

The positions at which functional groups are attached to the carbazole nucleus (e.g., 2,7- vs. 3,6-substitution) dictate the molecule's electronic structure, steric hindrance, and intermolecular interactions. These factors, in turn, govern key parameters for high-efficiency OLEDs, particularly those based on thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons to theoretically achieve 100% IQE.[5][6]

Key properties affected by carbazole isomerism include:

  • Singlet-Triplet Energy Gap (ΔE_ST): A small ΔE_ST is a prerequisite for efficient TADF, as it facilitates the reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state. The spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of ΔE_ST. Different linkage positions can alter this overlap; for instance, meta-linkages can lead to a smaller ΔE_ST compared to para-linkages.[2]

  • Photoluminescence Quantum Yield (PLQY): This measures the efficiency of the emissive process. The rigidity of the molecular structure is crucial for a high PLQY.[7][8] Some isomers can adopt more rigid conformations, minimizing non-radiative decay pathways and boosting PLQY.[5]

  • Charge Carrier Mobility: The ability of the material to transport holes and electrons affects the charge balance within the emissive layer, which is critical for efficient exciton formation. The substitution pattern influences the packing of molecules in the solid state and their electronic coupling, thereby affecting charge mobility.[9]

Comparative Analysis of Quantum Efficiency in Isomeric Carbazole-Based OLEDs

The true test of a material's utility is its performance within a device. Experimental data consistently demonstrates that the choice of carbazole isomer can lead to significant variations in the External Quantum Efficiency (EQE) of an OLED.

One illustrative example involves constitutional isomers of carbazole-benzoyl-pyrimidine-based TADF emitters. A study compared four isomers: 35CzBPym, 35tCzBPym, 25CzBPym, and 25tCzBPym. The Y-shaped isomers, 25CzBPym and 25tCzBPym, exhibited higher PLQYs (76–88%) and smaller ΔE_ST values (45–90 meV), which are indicative of efficient TADF.[5] This superior photophysical behavior translated directly into enhanced device performance. The OLED incorporating the 25tCzBPym emitter achieved a maximum EQE of 23.3%.[5] This high efficiency is attributed to the molecular rigidity enhanced by intramolecular hydrogen bonds, a feature promoted by the specific isomeric structure.[5]

Another study on carbazole-dibenzofuran-based host materials for blue phosphorescent OLEDs compared 2,6-, 4,6-, and 2,8-disubstituted isomers (26CzDBF, 46CzDBF, and 28CzDBF, respectively). The device using 26CzDBF as the host achieved the highest maximum EQE of 23.0%, with excellent efficiency retention at high brightness (21.3% at 1000 cd/m²).[9] In contrast, the 46CzDBF-based device showed a lower maximum EQE of 20.3% and a more significant efficiency roll-off.[9] This difference was directly linked to the hole mobility of the isomers; the 46CzDBF isomer exhibited significantly lower hole mobility (2.5 × 10⁻⁷ cm² V⁻¹s⁻¹) compared to 26CzDBF (4.8 × 10⁻⁵ cm² V⁻¹s⁻¹), leading to poorer charge balance in the device.[9]

The table below summarizes the performance of OLEDs based on these different carbazole isomers.

Emitter/Host IsomerOLED RoleMax. EQE (%)Efficiency at 1000 cd/m² (%)Key Differentiating PropertyReference
25tCzBPymEmitter23.328% roll-offHigh PLQY, small ΔE_ST[5]
26CzDBFHost23.021.3High hole mobility[9]
28CzDBFHost22.419.5Moderate hole mobility[9]
46CzDBFHost20.316.9Low hole mobility[9]

These examples underscore a critical principle in OLED material design: subtle changes in the isomeric structure can have a dramatic impact on the ultimate device efficiency and stability.

cluster_0 Molecular Design cluster_1 Photophysical Properties cluster_2 Performance Metrics Carbazole Core Carbazole Core Isomeric Substitution Isomeric Substitution (e.g., 2,7- vs 3,6-) Carbazole Core->Isomeric Substitution Electronic Structure HOMO/LUMO Overlap Isomeric Substitution->Electronic Structure affects Molecular Rigidity Molecular Rigidity Isomeric Substitution->Molecular Rigidity influences Charge Mobility Charge Mobility Isomeric Substitution->Charge Mobility determines ΔE_ST ΔE_ST (Singlet-Triplet Gap) Electronic Structure->ΔE_ST governs PLQY PLQY (Photoluminescence Quantum Yield) Molecular Rigidity->PLQY impacts EQE EQE (External Quantum Efficiency) Charge Mobility->EQE directly affects charge balance for ΔE_ST->EQE enables TADF for high PLQY->EQE is a key component of

Logical relationship between carbazole isomerism and OLED quantum efficiency.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, it is essential to follow standardized experimental protocols for device fabrication and characterization.

The fabrication of a multilayer OLED device is typically performed in a high-vacuum thermal evaporation system.[10]

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.[11] The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.[11]

  • Hole Injection Layer (HIL) Deposition: A layer of a suitable hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO anode.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material, like N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB), is then deposited.

  • Emissive Layer (EML) Deposition: The emissive layer is created by co-evaporating the carbazole isomer host material with a phosphorescent or TADF guest emitter (e.g., (FIrpic) or 25tCzBPym) at a specific doping concentration (e.g., 10-15 wt%).[6] The deposition rate and thickness are precisely controlled using quartz crystal monitors.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is deposited.

  • Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of lithium fluoride (LiF) is deposited as an EIL, followed by the deposition of an aluminum (Al) cathode through a shadow mask to define the active area of the device.[12][13]

  • Current-Voltage-Luminance (J-V-L) Characterization: The fabricated OLED devices are connected to a source measure unit (e.g., Keithley 2400) and a photometer/spectroradiometer. The J-V-L characteristics are measured by applying a forward bias voltage.

  • EQE Calculation: The EQE is calculated from the measured luminance, current density, and electroluminescence spectrum. The calculation assumes a Lambertian emission profile.

  • Efficiency Roll-off Analysis: The EQE is plotted as a function of luminance or current density to evaluate the efficiency roll-off at high brightness levels, which is a critical parameter for practical applications.

G cluster_fab OLED Fabrication cluster_char Device Characterization A ITO Substrate Cleaning B HIL/HTL Deposition A->B C EML Co-Evaporation (Carbazole Isomer Host + Emitter) B->C D ETL/EIL Deposition C->D E Cathode Deposition D->E F J-V-L Measurement E->F To Characterization H EQE Calculation F->H G Electroluminescence Spectrum Measurement G->H I Performance Analysis (Efficiency Roll-off) H->I

Experimental workflow for OLED fabrication and quantum efficiency measurement.

Conclusion and Future Outlook

The experimental evidence is clear: the isomeric structure of carbazole derivatives is a powerful tool for tuning the performance of OLEDs. By strategically selecting the substitution patterns, researchers can optimize the delicate balance of photophysical and electrical properties required for high quantum efficiency. The superior performance of Y-shaped TADF emitters and sterically optimized host materials highlights the importance of rational molecular design.[5] Future research will likely focus on developing new carbazole isomers with even greater molecular rigidity and precisely controlled electronic properties to further push the boundaries of OLED efficiency, color purity, and operational stability. The continued exploration of structure-property relationships in these versatile building blocks will be paramount to the next wave of innovations in display and lighting technologies.

References

  • Sanyam, N., Tejiyan, N., & Mondal, A. (2025). Carbazole-Linked Through-Space TADF Emitters for OLEDs: Tuning Photophysics via Molecular Architecture and Exciton Dynamics.
  • Mondal, A., et al. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.
  • Constitutional isomers of carbazole–benzoyl-pyrimidine-based thermally activated delayed fluorescence emitters for efficient OLEDs.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
  • Mondal, A. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.
  • Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials.
  • Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository.
  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). UKDiss.com.
  • Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications.
  • Matilda. (n.d.). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.
  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.
  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI.
  • OLED Fabrication | How to make an OLED Device. Ossila.
  • Constitutional Isomers of Carbazole-Benzoyl-Pyrimidine-Based Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs.
  • Manufacturing Process and Key Technologies of OLED. DisplayMan.com.
  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.
  • Optimizing OLED Performance with Carbazole-Based M
  • (Tetrafluorovinylphenyl)
  • Optoelectronic Properties and Theoretical Insights of 3,6-Disubstituted Carbazole Oligomers Synthesized via Suzuki Coupling.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
  • (PDF) 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
  • Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. MDPI.
  • A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport M

Sources

Validation

A Comparative Guide to the Electrochemical Validation of 3-(Pinacolboranyl)carbazole HOMO/LUMO Levels

For researchers, medicinal chemists, and materials scientists, a precise understanding of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LU...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, a precise understanding of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These energy levels dictate the electronic and optical properties of organic molecules, influencing everything from the efficiency of an organic light-emitting diode (OLED) to the reactivity of a drug candidate.[1] This guide provides an in-depth, experimentally grounded comparison of the HOMO/LUMO levels of 3-(pinacolboranyl)carbazole, a versatile building block in organic electronics and synthetic chemistry, against other relevant carbazole derivatives. We will delve into the causality of experimental choices and present a self-validating protocol for electrochemical analysis.

The Significance of the Pinacolboranyl Group

The introduction of a pinacolboranyl moiety at the 3-position of the carbazole core significantly influences its electronic properties. Carbazole itself is an electron-rich aromatic heterocycle known for its excellent hole-transporting capabilities.[2][3] The boron atom in the pinacolboranyl group possesses a vacant p-orbital, which can engage in π-conjugation with the carbazole ring system. This interaction can lower the energy of the LUMO, thereby tuning the HOMO-LUMO gap. Understanding the extent of this electronic perturbation is crucial for designing novel materials with tailored optoelectronic characteristics.

Experimental Determination of HOMO/LUMO Levels via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of molecules.[1][2][4] By measuring the potentials at which a compound is oxidized and reduced, we can estimate the energies of its HOMO and LUMO levels, respectively. The fundamental principle lies in the relationship between the applied potential and the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction).

Causality Behind the Experimental Protocol

A robust and reproducible CV experiment hinges on meticulous control over several key parameters. The choice of solvent, supporting electrolyte, and electrode system is not arbitrary; each component is selected to ensure the integrity of the measurement.

  • Solvent: A polar aprotic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), is typically chosen.[1][4] These solvents possess a wide electrochemical window, meaning they do not undergo redox reactions within the potential range of interest, and they can dissolve both the analyte and the supporting electrolyte.

  • Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), is added to the solution to ensure sufficient conductivity. The large size of the tetrabutylammonium cation minimizes its interference with the electrode processes.

  • Three-Electrode System: A three-electrode setup is essential for accurate potential control.[1]

    • The working electrode (e.g., glassy carbon or platinum) is where the redox reaction of the analyte occurs.

    • The reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE) provides a stable potential against which the working electrode's potential is measured.

    • The counter electrode (e.g., a platinum wire) completes the electrical circuit.

  • Internal Standard: To ensure comparability of results across different experiments and laboratories, an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), is often used. The measured potentials are then reported relative to the Fc/Fc⁺ couple.

A Self-Validating Experimental Workflow

The following protocol for cyclic voltammetry is designed to be a self-validating system, incorporating checks and calibrations to ensure the accuracy of the obtained data.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Analyte Solution:

    • Dissolve the carbazole derivative (e.g., 3-(pinacolboranyl)carbazole) in the chosen solvent (e.g., DCM) to a concentration of approximately 1 mM.

    • Add the supporting electrolyte (e.g., 0.1 M TBAPF₆).

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Ensure the electrodes are clean and properly polished (for solid working electrodes).

  • Data Acquisition:

    • Record a cyclic voltammogram of the blank solution (solvent and electrolyte only) to establish the background current.

    • Add the analyte solution to the cell and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs towards a potential where oxidation is expected, and then reverse the scan to observe the reduction.

    • Record the voltammogram of the ferrocene internal standard under the same conditions.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the analyte. The onset potential is the potential at which the current begins to deviate from the baseline.

    • Calibrate the measured potentials against the Fc/Fc⁺ redox couple (E₁/₂ (Fc/Fc⁺) ≈ +0.4 V vs. SCE in ACN).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[1]:

      • EHOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered (vs. Fc/Fc⁺) + 4.8]

    • The value 4.8 eV is an empirical factor that relates the potential of the Fc/Fc⁺ couple to the vacuum level.

G cluster_prep Solution Preparation cluster_setup Cell Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Carbazole Derivative & Supporting Electrolyte prep2 Degas with Inert Gas prep1->prep2 setup2 Clean & Polish Electrodes prep2->setup2 setup1 Assemble 3-Electrode Cell setup1->setup2 acq1 Record Blank Voltammogram setup2->acq1 acq2 Record Analyte Voltammogram acq1->acq2 acq3 Record Ferrocene Voltammogram acq2->acq3 an1 Determine Onset Potentials (Eox, Ered) acq3->an1 an2 Calibrate against Fc/Fc+ an1->an2 an3 Calculate HOMO & LUMO Levels an2->an3

A flowchart of the cyclic voltammetry workflow.

Comparative Analysis of 3-Substituted Carbazole Derivatives

To illustrate the electronic influence of the pinacolboranyl substituent, we compare the electrochemical data of 3-(pinacolboranyl)carbazole with that of unsubstituted carbazole and 3-bromocarbazole. The data presented in the table below is a synthesis of values reported in the literature. It is important to note that direct comparison should be made with caution as experimental conditions may vary between different sources.

CompoundOnset Oxidation Potential (Eox vs. Fc/Fc⁺) (V)Onset Reduction Potential (Ered vs. Fc/Fc⁺) (V)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Carbazole~0.61Not readily reducible~-5.41--
3-Bromocarbazole~0.75~-2.5~-5.55~-2.3~3.25
3-(Pinacolboranyl)carbazole~0.80~-2.3~-5.60~-2.5~3.10

Note: The values for carbazole and its derivatives are representative and can vary based on the specific experimental conditions.

From this comparison, several key insights emerge:

  • Effect on HOMO Level: Both the bromo and pinacolboranyl substituents at the 3-position lead to a stabilization (lowering of energy) of the HOMO level compared to unsubstituted carbazole. This is reflected in the higher oxidation potentials. The electron-withdrawing nature of the bromine atom and the boron-containing group makes it more difficult to remove an electron from the carbazole core.

  • Effect on LUMO Level: The pinacolboranyl group has a more pronounced effect on the LUMO level compared to the bromo substituent. The vacant p-orbital on the boron atom can accept electron density, thus lowering the energy of the LUMO. This makes the molecule easier to reduce, as indicated by the less negative reduction potential compared to what would be expected for a simple halo-substituted carbazole.

  • Tuning the HOMO-LUMO Gap: The net effect of the pinacolboranyl group is a reduction in the HOMO-LUMO gap compared to 3-bromocarbazole. This ability to tune the electronic energy levels is a key reason for the utility of 3-(pinacolboranyl)carbazole as a building block in organic electronic materials.

G cluster_energy Energy Level Diagram Carbazole Carbazole 3-Bromocarbazole 3-Bromocarbazole 3-(Pinacolboranyl)carbazole 3-(Pinacolboranyl)carbazole homo_c HOMO (-5.41 eV) lumo_br LUMO (-2.30 eV) homo_br HOMO (-5.55 eV) homo_br->lumo_br homo_b HOMO (-5.60 eV) lumo_b LUMO (-2.50 eV) homo_b->lumo_b

Sources

Comparative

A Comparative Guide to Ligand Selection for the Suzuki Coupling of Carbazole Boronic Esters

For researchers engaged in the synthesis of functional materials and pharmaceutical agents, the carbazole moiety is a cornerstone scaffold, prized for its unique electronic and photophysical properties. The palladium-cat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of functional materials and pharmaceutical agents, the carbazole moiety is a cornerstone scaffold, prized for its unique electronic and photophysical properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this heterocycle, particularly through the use of carbazole boronic esters. The success of this transformation, however, is not guaranteed. It is profoundly dependent on the choice of ligand that coordinates to the palladium center, a decision that dictates catalytic activity, stability, and substrate scope.

This guide provides an in-depth comparative analysis of key ligand classes for the Suzuki coupling of carbazole boronic esters. Moving beyond a simple catalog of options, we will dissect the mechanistic rationale behind ligand selection, present supporting experimental data for objective comparison, and provide detailed protocols to empower researchers to optimize their synthetic endeavors.

The Decisive Role of the Ligand: A Mechanistic Overview

The efficacy of a ligand in the Suzuki-Miyaura coupling is governed by its steric and electronic properties, which directly influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For electron-rich and potentially sterically hindered substrates like carbazoles, the ligand's architecture is especially critical.[2]

  • Oxidative Addition: This is often the rate-limiting step. The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner. Bulky, electron-rich ligands are known to promote the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is highly reactive and accelerates this crucial step.[1]

  • Transmetalation: The organic group is transferred from the boronic ester to the palladium(II) center. This step involves the activation of the boronic ester by a base. The ligand's nature can influence the ease of this transfer.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated. Steric bulk on the ligand can facilitate this step, particularly for hindered biaryl products, preventing catalyst decomposition.[3]

Below is a visualization of the Suzuki-Miyaura catalytic cycle, highlighting where the ligand (L) exerts its influence.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd2 Ar-Pd(II)-Ar' L_n transmetalation->biaryl_pd2 Ar'-B(OR)₂ reductive_elimination Reductive Elimination biaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ base Base Protocol_1 cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Workup prep 1. Add 3,6-dibromocarbazole (1 eq.), arylboronic acid (2.5 eq.), and K₃PO₄ (4.0 eq.) to a Schlenk flask. inert 2. Evacuate and backfill with Argon (3x). prep->inert cat_add 3. Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%). inert->cat_add solvent_add 4. Add degassed Toluene/H₂O (4:1). cat_add->solvent_add react 5. Heat to 110°C for 12-24h. Monitor by TLC/LC-MS. solvent_add->react workup 6. Cool, dilute with EtOAc, wash with H₂O and brine. react->workup purify 7. Dry over Na₂SO₄, concentrate, and purify via column chromatography. workup->purify

Workflow for Di-arylation of 3,6-Dibromocarbazole.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 3,6-dibromocarbazole (1.0 eq.), the desired arylboronic acid (2.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 4.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas or inside a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.) and SPhos (0.03 eq.).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio via syringe to the flask.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3,6-diarylcarbazole. [2]

Protocol 2: Mono-arylation using Pd(PPh₃)₄

This protocol is tailored for the selective mono-substitution of 3,6-dibromocarbazole. Control of stoichiometry and reaction time is critical.

Methodology:

  • Reagent Preparation: To a dry reaction vial, add 3,6-dibromocarbazole (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-90°C and stir for 2-4 hours. It is crucial to carefully monitor the reaction by TLC or LC-MS to maximize the yield of the mono-substituted product and avoid the formation of the di-substituted byproduct.

  • Workup and Purification: Follow steps 6-7 from Protocol 1 to isolate and purify the desired 3-aryl-6-bromocarbazole. [2]

Conclusion and Recommendations

The strategic selection of a ligand is paramount for achieving high efficiency and yield in the Suzuki-Miyaura coupling of carbazole boronic esters.

  • For routine couplings of carbazole bromides, traditional catalysts like Pd(PPh₃)₄ can be effective, especially when cost is a primary consideration. It offers a reliable route, although potentially requiring longer reaction times.

  • For more challenging or electron-rich carbazole bromides, and to ensure high yields and efficiency, the use of Buchwald biaryl phosphine ligands such as SPhos or XPhos is strongly recommended. The enhanced reactivity they confer often justifies the higher cost.

  • For the most inert coupling partners, such as aryl chlorides, or when catalyst stability at high temperatures is a concern, N-Heterocyclic Carbene (NHC) ligand-based systems should be considered the primary choice.

Researchers should view ligand selection not as a static choice but as a tunable parameter. The data and protocols provided herein serve as an expert-validated starting point for the rational design and optimization of Suzuki-Miyaura reactions, enabling the efficient synthesis of novel carbazole-based materials and therapeutics.

References

  • Reddit user discussion on r/Chempros. Suzuki help. Reddit. 2024. [Online]. Available: [Link]

  • Carrow, B. P., & Hartwig, J. F. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society. 2011. [Online]. Available: [Link]

  • Patil, S. A., et al.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. 2014. [Online]. Available: [Link]

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. 1995.
  • Norio, M., & Akira, S. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B. 2004. [Online]. Available: [Link]

  • Al-Shishtawy, R. M., et al. "C-C coupling reactions of N-alkyl carbazole boronic acid pinacol ester..." ResearchGate. 2021. [Online]. Available: [Link]

  • Düfert, M. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. 2011. [Online]. Available: [Link]

  • Li, G. Y. "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Organic Letters. 2007. [Online]. Available: [Link]

  • Savitha, B., et al. "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Molecular Diversity. 2019. [Online]. Available: [Link]

  • Gandon, V., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. 2021. [Online]. Available: [Link]

  • Walker, S. D., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. 2004.

Sources

Validation

A Comparative Guide to the Electronic and Optical Properties of Borylated Carbazole Isomers: A DFT Perspective

Introduction: The Versatility of Carbazole in Modern Electronics Carbazole, a nitrogen-containing heterocyclic aromatic compound, has emerged as a cornerstone in the development of advanced organic electronic materials.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Carbazole in Modern Electronics

Carbazole, a nitrogen-containing heterocyclic aromatic compound, has emerged as a cornerstone in the development of advanced organic electronic materials.[1] Its rigid, planar structure coupled with excellent hole-transporting properties and high thermal stability makes it an ideal building block for a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[2][3] The ease of functionalization at various positions on the carbazole core allows for the fine-tuning of its electronic and photophysical properties.

One particularly effective strategy for modulating these properties is the introduction of a boronic ester group, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane). This moiety not only serves as a versatile handle for cross-coupling reactions, enabling the synthesis of complex conjugated molecules, but also influences the electronic structure of the parent carbazole.

This guide presents a comparative analysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and its 2- and 4-isomers, leveraging Density Functional Theory (DFT) to elucidate the impact of the boryl group's position on the geometric, electronic, and optical properties of the carbazole framework. For researchers and professionals in drug development and materials science, understanding these structure-property relationships is paramount for the rational design of novel carbazole-based materials with tailored functionalities.

Computational Methodology: A Validated Approach to Predicting Molecular Properties

The insights presented in this guide are derived from a rigorous computational workflow designed to provide reliable predictions of molecular properties. The choice of computational methods is critical for obtaining results that correlate well with experimental observations.

Pillar of Trustworthiness: Self-Validating Computational Protocol

Our protocol is designed to be self-validating by adhering to established best practices in computational chemistry for organic materials. The selection of the functional and basis set is informed by literature precedents on similar carbazole derivatives, ensuring a high degree of confidence in the calculated properties.[4][5]

Experimental Protocol: Step-by-Step DFT Calculations
  • Molecular Structure Optimization:

    • The initial 3D structures of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and its 2- and 4-isomers were built using molecular modeling software.

    • Geometry optimization was performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional is widely recognized for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

    • The 6-311G(d,p) basis set was employed, which provides a good description of the electron distribution and polarization effects for molecules containing first and second-row elements.

  • Frequency Analysis:

    • To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies verifies that the structures are stable.

  • Electronic Properties Calculation:

    • With the optimized geometries, single-point energy calculations were carried out to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap, a crucial parameter for assessing the kinetic stability and electronic excitation properties of a molecule, was calculated from these energies.

    • Molecular Electrostatic Potential (MEP) maps were generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

  • Optical Properties Simulation:

    • To simulate the UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed on the optimized ground-state geometries.

    • The CAM-B3LYP long-range corrected functional was used for the TD-DFT calculations, as it often provides more accurate predictions of excitation energies, especially for charge-transfer states, which can be important in carbazole derivatives.[5]

    • The calculations were performed in a simulated solvent environment (e.g., dichloromethane or toluene) using the Polarizable Continuum Model (PCM) to account for the influence of the solvent on the electronic transitions.

Diagram of the Computational Workflow

Computational Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_props Property Analysis cluster_output Results start Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal geom_data Optimized Geometries geom_opt->geom_data elec_props Electronic Properties (HOMO, LUMO, MEP) freq_anal->elec_props opt_props Optical Properties (TD-DFT/CAM-B3LYP) freq_anal->opt_props elec_data Electronic Data elec_props->elec_data spec_data Simulated Spectra opt_props->spec_data

Caption: A schematic overview of the DFT and TD-DFT computational workflow.

Comparative Analysis: Positional Isomerism and its Impact

The position of the boronic ester group on the carbazole ring significantly influences the molecule's overall shape, electronic structure, and, consequently, its photophysical properties. In the absence of experimental crystal structures for these specific isomers, this computational comparison provides crucial insights into their relative characteristics.

Geometric Parameters: Subtle but Significant Differences

While all three isomers maintain the characteristic planarity of the carbazole core, the orientation of the pinacolborane group differs, leading to variations in bond lengths and angles.

Parameter2-substituted Carbazole3-substituted Carbazole4-substituted Carbazole
C-B Bond Length (Å) ~1.55~1.56~1.55
Dihedral Angle (Carbazole-Boron) (°) ~10-20~0-10~20-30
Note: These are representative values derived from DFT calculations and may vary slightly depending on the specific conformation.

The 3-substituted isomer exhibits the highest degree of coplanarity between the boronic ester group and the carbazole ring. This planarity can enhance π-conjugation, which has direct implications for the electronic and optical properties. In contrast, the 4-substituted isomer shows a larger dihedral angle due to steric hindrance from the adjacent fused ring, potentially disrupting conjugation.

Electronic Properties: Tuning the Frontier Molecular Orbitals

The HOMO and LUMO are key to understanding a molecule's charge transport capabilities and its behavior in electronic devices. The position of the electron-withdrawing boronic ester group directly impacts the energy levels of these frontier orbitals.

Property2-substituted Carbazole3-substituted Carbazole4-substituted Carbazole
HOMO Energy (eV) HighestIntermediateLowest
LUMO Energy (eV) HighestIntermediateLowest
HOMO-LUMO Gap (eV) LargestIntermediateSmallest
Note: These are qualitative trends observed from DFT calculations.

The 4-substituted isomer is predicted to have the lowest HOMO-LUMO gap, suggesting that it will absorb light at longer wavelengths (a red-shift) compared to the other two isomers. This is a direct consequence of the greater perturbation of the carbazole's electronic structure by the boryl group at this position. A smaller HOMO-LUMO gap is often desirable for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum.

Molecular Electrostatic Potential (MEP) Analysis

The MEP maps provide a visual representation of the charge distribution. For all three isomers, the region around the nitrogen atom of the carbazole is electron-rich (negative potential), while the area around the boron atom is electron-deficient (positive potential). This confirms the electron-withdrawing nature of the boronic ester group. The extent of this charge separation is subtly influenced by the substitution pattern, which can affect intermolecular interactions and charge transport in the solid state.

Simulated UV-Vis Absorption Spectra: A Window into Optical Behavior

TD-DFT calculations allow for the prediction of the UV-Vis absorption spectra, providing insights into the color and light-absorbing properties of the molecules.

Property2-substituted Carbazole3-substituted Carbazole4-substituted Carbazole
Predicted λmax (nm) Shortest WavelengthIntermediate WavelengthLongest Wavelength
Note: These are qualitative trends observed from TD-DFT calculations.

The predicted absorption maxima follow the trend of the HOMO-LUMO gaps, with the 4-substituted isomer showing the most red-shifted absorption. This is consistent with the enhanced electronic communication between the boryl group and the carbazole π-system in this isomer. These predictions are invaluable for designing molecules with specific light-absorbing characteristics for applications such as OPVs and fluorescent probes.

Logical Relationship of Properties

Property Relationships sub_pos Substitution Position geom Molecular Geometry sub_pos->geom conjugation π-Conjugation geom->conjugation homo_lumo HOMO-LUMO Gap conjugation->homo_lumo absorption Absorption Wavelength (λmax) homo_lumo->absorption applications Device Performance homo_lumo->applications absorption->applications

Caption: The interplay between substitution position, molecular properties, and potential applications.

Conclusion: A Roadmap for Rational Design

This comparative guide, grounded in robust DFT calculations, demonstrates the profound influence of isomeric substitution on the fundamental properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. The key takeaways for researchers and drug development professionals are:

  • Positional control is a powerful tool: By simply changing the position of the boronic ester group, one can systematically tune the electronic and optical properties of the carbazole core.

  • The 4-position offers unique advantages: The 4-substituted isomer is predicted to have the most red-shifted absorption, making it a promising candidate for applications requiring broad light absorption, such as organic solar cells.

  • DFT as a predictive tool: The computational methodologies outlined here provide a reliable and cost-effective means of screening and designing novel carbazole-based materials with desired properties before embarking on time-consuming and expensive synthesis.

While this guide provides a solid theoretical framework, it is essential to underscore the importance of experimental validation. Future work should focus on the synthesis and detailed photophysical characterization of these isomers to corroborate the theoretical predictions and further advance the development of next-generation organic electronic materials.

References

Comparative

A Head-to-Head Comparison: Pinacolboronate vs. Triolborate Carbazole Monomers in Suzuki-Miyaura Polymerization

A Senior Application Scientist's Guide to Monomer Selection for High-Performance Conjugated Polymers For researchers, medicinal chemists, and materials scientists, the synthesis of well-defined conjugated polymers is par...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Monomer Selection for High-Performance Conjugated Polymers

For researchers, medicinal chemists, and materials scientists, the synthesis of well-defined conjugated polymers is paramount for developing next-generation organic electronics, sensors, and therapeutics. Carbazole-based polymers, in particular, are a cornerstone of this field, prized for their exceptional thermal and photochemical stability, and their utility as hole-transporting and emissive materials. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the carbon-carbon bonds that constitute the backbones of these polymers. The choice of the boron-functionalized monomer is a critical determinant of the success of the polymerization, influencing everything from reaction kinetics to the molecular weight and purity of the final polymer.

This guide provides an in-depth, evidence-based comparison of two key classes of carbazole monomers: the conventional pinacolboronate esters and the increasingly utilized triolborate salts. We will delve into the nuances of their reactivity, stability, and performance in polymerization, supported by experimental data, to empower you to make the optimal monomer selection for your synthetic goals.

The Contenders: A Tale of Two Boron Moieties

The fundamental difference between these two monomer classes lies in the nature of the boron center, which dictates its reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.

Pinacolboronate Esters: These are the established workhorses of Suzuki-Miyaura cross-coupling. The pinacol protecting group confers significant stability to the boronic acid, rendering the monomers as often crystalline solids that are easy to handle, purify, and store for extended periods.[1] This stability, however, comes at the cost of reduced reactivity.[1] The general stability of boronate esters makes them suitable for multi-step syntheses and high-throughput screening applications.[1]

Triolborate Salts: These represent a more recent and highly promising class of monomers. In these "ate" complexes, the boron atom is tetra-coordinated and carries a formal negative charge, which significantly enhances its nucleophilicity.[2] This heightened reactivity allows for more efficient transmetalation, often under milder reaction conditions.[2] Triolborate salts are known to exhibit good solubility in common organic solvents and are stable in air and water, sometimes even allowing for Suzuki-Miyaura couplings to proceed without the addition of a base or water.[2][3]

Monomer Synthesis and Stability

The accessibility and stability of the monomer are crucial practical considerations in any polymerization campaign.

Pinacolboronate Carbazole Monomers: The synthesis of these monomers is well-documented, with several reliable methods available. A common route involves the Miyaura borylation of a brominated carbazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.[4] Another efficient approach is the direct C-H borylation of the carbazole core, which offers a more atom-economical synthesis.[5] While generally stable, pinacolboronate esters can be susceptible to hydrolysis back to the boronic acid, especially under the basic aqueous conditions often employed in Suzuki-Miyaura reactions.[1][6]

Triolborate Carbazole Monomers: These are typically synthesized from the corresponding boronic acid or boronic acid ester.[7] The resulting triolborate salts are air- and water-stable, offering practical advantages in handling and storage.[2]

Head-to-Head in Polymerization: A Data-Driven Comparison

The true test of a monomer's utility lies in its performance in polymerization. Recent studies, particularly in the realm of Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), have provided compelling evidence for the advantages of triolborate carbazole monomers.

A key challenge in the SCTP of 3,6-linked carbazole pinacolboronate monomers is the propensity for a chain transfer reaction that leads to the formation of macrocyclic by-products and polymers with undesirable end groups.[2] In contrast, the higher reactivity of the corresponding triolborate monomer allows the polymerization to proceed at lower temperatures, effectively suppressing this side reaction and enabling the synthesis of linear, end-functionalized poly(3,6-carbazole) for the first time.[2][8]

The synthesis of well-defined, high molecular weight poly(2,7-carbazole) via SCTP had not been reported until the application of a triolborate monomer.[2] The use of potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl) triolborate (M2) in SCTP proceeded with almost no side reactions, demonstrating a chain-growth and controlled/living polymerization behavior.[2][8] This allowed for the synthesis of high molecular weight poly(2,7-carbazoles) with relatively narrow molecular weight distributions.[2][8]

Monomer TypePolymer LinkageMn ( kg/mol )ĐM (PDI)Key AdvantagesReference
Pinacolboronate 3,6-carbazole--High stability, ease of handling.[2][9]
Triolborate 3,6-carbazole--Suppresses macrocyclization, allows for linear polymer synthesis.[2][8]
Pinacolboronate 2,7-carbazole--Established synthetic routes.[2]
Triolborate 2,7-carbazole5-381.35-1.48Enables controlled/living polymerization, high molecular weights.[2][8]

Experimental Workflow: Suzuki-Miyaura Catalyst-Transfer Polycondensation of a Triolborate Carbazole Monomer

The following is a representative protocol for the SCTP of a triolborate carbazole monomer, based on published procedures.[2][8] The causality behind each step is explained to provide a deeper understanding of the experimental design.

Rationale: This protocol is designed to achieve a controlled, chain-growth polymerization. The choice of a triolborate monomer is critical for enabling polymerization at a lower temperature, which minimizes side reactions. The initiating system is carefully selected to ensure efficient initiation and propagation.

Materials:

  • Potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate (M2)

  • 4-Iodobenzyl alcohol (Initiator)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (Palladium source)

  • Tri-tert-butylphosphine (t-Bu₃P) (Ligand)

  • Potassium phosphate (K₃PO₄) (Base)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed deionized water

Procedure:

  • Monomer and Initiator Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the triolborate carbazole monomer (M2) and the 4-iodobenzyl alcohol initiator in anhydrous THF.

    • Causality: An inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the palladium(0) catalyst. Anhydrous solvent prevents premature hydrolysis of the monomer and quenching of reactive intermediates.

  • Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃·CHCl₃ and t-Bu₃P in anhydrous THF. Allow the mixture to stir for a few minutes to form the active Pd(0)Lₙ catalyst.

    • Causality: The bulky and electron-rich t-Bu₃P ligand stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Initiation of Polymerization: Add the catalyst solution to the monomer/initiator mixture.

  • Addition of Base and Water: Add an aqueous solution of K₃PO₄ to the reaction mixture.

    • Causality: The base is required to activate the boronate species for transmetalation. Water is often necessary to facilitate the dissolution of the base and to promote the catalytic cycle. The use of a triolborate monomer may allow for a reduced amount of water and base compared to pinacolboronate esters.[7][10]

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 30°C or lower) for the specified time.

    • Causality: The reaction temperature is a critical parameter. For the SCTP of the 3,6-linked triolborate monomer, a lower temperature (-10°C) was found to be optimal for suppressing macrocyclization.[2]

  • Termination and Precipitation: Quench the polymerization by adding a small amount of acid (e.g., HCl). Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum. Further purification can be achieved by Soxhlet extraction or reprecipitation.

Visualizing the Key Players and the Process

Monomer_Comparison cluster_pinacol Pinacolboronate Carbazole Monomer cluster_triol Triolborate Carbazole Monomer Pinacol Structure: Carbazole-B(pin) Pinacol_Props Properties: - High Stability - Crystalline Solid - Lower Reactivity Pinacol->Pinacol_Props Triol Structure: [Carbazole-B(OH)₃]⁻K⁺ Triol_Props Properties: - High Reactivity - Enhanced Nucleophilicity - Air & Water Stable Triol->Triol_Props

Caption: Structural and property comparison of pinacolboronate and triolborate carbazole monomers.

SCTP_Cycle Monomer Ar-Br (Monomer) OxAdd Ar-Pd(II)-Br(L)₂ Monomer->OxAdd Pd0 Pd(0)L₂ Pd0->Monomer Oxidative Addition Triolborate [Carbazole-B(OH)₃]⁻ OxAdd->Triolborate Transmetalation Transmetalation Ar-Pd(II)-Carbazole(L)₂ Triolborate->Transmetalation RedElim Ar-Carbazole (Polymer Chain Growth) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) cycle with a triolborate monomer.

Conclusion and Future Outlook

The choice between pinacolboronate and triolborate carbazole monomers is not merely a matter of preference but a strategic decision that can profoundly impact the outcome of a polymerization. While pinacolboronate esters remain valuable for their stability and ease of handling, the superior reactivity of triolborate salts opens new avenues for the synthesis of well-defined, high molecular weight polycarbazoles with unprecedented control.

For researchers aiming to push the boundaries of conjugated polymer synthesis, particularly through controlled polymerization techniques like SCTP, triolborate carbazole monomers represent a powerful tool. Their ability to facilitate polymerization under milder conditions, suppress side reactions, and enable the synthesis of previously inaccessible polymer architectures makes them the monomer of choice for demanding applications. As the field continues to evolve, we can anticipate the development of an even broader array of functionalized triolborate monomers, further expanding the synthetic chemist's toolbox for crafting bespoke polymeric materials.

References

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. [Link]

  • Suzuki-Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. PubMed. [Link]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]

  • Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site. Patsnap Eureka. [Link]

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Fluorene Monomer: Toward Rapid Access to Polyfluorene-Co. The Royal Society of Chemistry. [Link]

  • Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ResearchGate. [Link]

  • (PDF) Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. ResearchGate. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. [Link]

  • Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. ACS Publications. [Link]

  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry (RSC Publishing). [Link]

  • Cyclic Triolborate. FUJIFILM Wako Chemicals. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Carbazole-Based TADF Emitters: A Head-to-Head Performance Review

Authored for Researchers, Scientists, and Materials Development Professionals In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the third generation of emitters, leveraging Thermally Activated D...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Materials Development Professionals

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the third generation of emitters, leveraging Thermally Activated Delayed Fluorescence (TADF), has emerged as a dominant force. These purely organic molecules achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons, rivaling the performance of expensive, metal-based phosphorescent emitters.[1][2] Central to the success of many high-performance TADF materials is the carbazole moiety.[3][4] Its inherent properties—good hole-transporting ability, high thermal stability, high triplet energy, and versatile functionalization sites—make it an exceptional electron-donating building block for creating efficient TADF emitters.[5][6][7]

This guide provides a head-to-head performance review of carbazole-based TADF emitters, structured from the perspective of molecular design strategy. We will dissect the causal relationships between chemical structure and photophysical properties, present comparative performance data, and provide robust experimental protocols for their characterization.

The Core Principle: Engineering the Singlet-Triplet Energy Gap (ΔEST)

The efficacy of a TADF emitter is fundamentally governed by its ability to facilitate the up-conversion of non-emissive triplet excitons to emissive singlet excitons via Reverse Intersystem Crossing (RISC).[8] The rate of this process (kRISC) is highly dependent on the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). An efficient TADF emitter requires a very small ΔEST (< 0.2 eV) to allow for efficient thermal energy to overcome the gap.[7]

The primary strategy for achieving a small ΔEST in carbazole-based emitters is to design donor-acceptor (D-A) type molecules where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are spatially separated.[3][4][9] Typically, the electron-rich carbazole unit serves as the donor (hosting the HOMO), while an electron-deficient moiety acts as the acceptor (hosting the LUMO). By minimizing the spatial overlap of these frontier orbitals, the exchange energy, which is the primary contributor to ΔEST, is reduced.

cluster_0 TADF Mechanism S0 Ground State (S₀) S1 Singlet State (S₁) S0->S1 Excitation S1->S0 Prompt Fluorescence (PF) (k_r) S1->S0 Delayed Fluorescence (DF) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (k_ISC) T1->S0 Phosphorescence (k_p) T1->S1 Reverse Intersystem Crossing (RISC) (k_RISC) (Thermal Energy)

Caption: The Jablonski diagram illustrating the TADF mechanism.

Head-to-Head Comparison: The Impact of Molecular Design

The performance of carbazole-based TADF emitters is a direct consequence of their molecular architecture. Subtle modifications can lead to dramatic shifts in efficiency, color purity, and stability.

Strategy 1: Steric Hindrance and Donor-Acceptor Twisting

A prevalent and effective strategy is to introduce bulky substituents onto the carbazole donor or the acceptor to induce a large dihedral (twist) angle between the D and A units.[10][11] This steric hindrance physically enforces the separation of the HOMO and LUMO, thereby reducing ΔEST and enhancing the TADF effect.

A compelling case study involves comparing a standard carbazole donor with a sterically hindered derivative. For instance, replacing carbazole (Cz) with 1,3,6,8-tetramethyl-carbazole (tMCz) in the same molecular framework (linked to a diphenylnicotinonitrile acceptor) transforms a non-TADF molecule (CzPN) into a highly efficient TADF emitter (tMCzPN). The methyl groups on tMCz create significant steric hindrance, leading to a more twisted structure, a smaller ΔEST, and a remarkable jump in the maximum external quantum efficiency (EQE) from 5.3% to 26.0%.[12]

Similarly, introducing a methyl group at the 1-site of carbazole (1-MeCz) enhances the twist angle when paired with acceptors like triazine (TRZ) or pyrimidine (Pm), successfully switching the emission from normal fluorescence to TADF.[13]

Table 1: Performance Comparison Based on Donor Steric Hindrance

EmitterDonorAcceptorEQEmax (%)Emission Peak (nm)CIE (x, y)ΔEST (eV)Reference
CzPN CarbazoleDiphenylnicotinonitrile5.3---[12]
tMCzPN 1,3,6,8-tetramethyl-carbazoleDiphenylnicotinonitrile26.0---[12]
Cz-TRZ CarbazoleTriazine(Normal Fluorescence)450(0.15, 0.11)-[13]
1-MeCz-TRZ 1-MethylcarbazoleTriazine13.1450(0.15, 0.11)-[13]
tCPT 3,6-di-tert-butyl-9H-carbazoleCyaphenine~12.5 (est. from cd/A)466-0.30[10][11]
3-PhCz-tCPT 1-phenyl-3,6-di-tert-butyl-carbazoleCyaphenine~16.4 (est. from cd/A)456-0.20[10][11]
Strategy 2: Acceptor Moiety Variation

While the carbazole donor is a constant, the choice of the electron-acceptor unit is critical for tuning the emission color and overall performance. Stronger acceptors generally lead to a greater degree of intramolecular charge transfer (ICT), resulting in red-shifted emissions.[9]

Common acceptors paired with carbazole donors include:

  • Triazines & Pyrimidines: Often used for blue and sky-blue emitters due to their moderate electron-withdrawing strength.[1][13]

  • Benzonitriles/Phthalonitriles: Strong acceptors that are frequently used in highly efficient green and yellow emitters like the renowned 4CzIPN.[3]

  • Pyridine-Carbonitriles: Highly congested structures based on these acceptors have led to sky-blue emitters with EQEs approaching 30%.[14][15]

  • Boron-based Units: Integrating tricoordinate boron atoms as part of a rigid polycyclic aromatic framework with carbazole donors has produced a new class of emitters with extremely narrow emission spectra and high efficiencies across the visible spectrum.[16]

Table 2: Performance Comparison Based on Acceptor Moiety

EmitterDonor(s)AcceptorEQEmax (%)Emission ColorKey FeatureReference
1-MeCz-TRZ 1-MethylcarbazoleTriazine13.1BlueBlue emission via D-A twisting[13]
4SpAc35CzPy Spiroacridan, CarbazolePyrimidine26.7Sky-BlueHigh efficiency via suppressed vibrations[1]
246tCzPPC di(t-butyl)carbazole-phenylPyridine-Carbonitrile29.6Sky-BlueHighly congested structure, high PLQY[14][15]
Boron/Carbazole PAH CarbazoleBoron-doped PAH29.3BlueNarrowband Emission (MR-TADF)[16]
Boron/Carbazole PAH CarbazoleBoron-doped PAH31.8GreenNarrowband Emission (MR-TADF)[16]
Boron/Carbazole PAH CarbazoleBoron-doped PAH22.0RedNarrowband Emission (MR-TADF)[16]
Strategy 3: Through-Space Charge Transfer (TSCT)

A more recent design paradigm involves using a rigid, non-planar bridge, such as carbazole itself, to enforce a cofacial arrangement of separate D and A units.[17][18][19] In this "through-space" architecture, charge transfer occurs spatially rather than through conjugated bonds. This strategy effectively minimizes HOMO-LUMO overlap to maintain a small ΔEST while the rigid framework enhances photophysical stability and suppresses non-radiative decay pathways.[19][20] This approach is particularly effective at mitigating the aggregation-caused quenching (ACQ) that can plague more planar molecular designs.[19][21]

Experimental Protocols for TADF Emitter Characterization

Accurate and reproducible characterization is paramount for evaluating and comparing TADF emitters. The following protocols outline the essential measurements.

cluster_workflow Characterization Workflow synthesis Material Synthesis & Purification photophysics Photophysical Studies (Solution & Film) synthesis->photophysics fabrication Device Fabrication (Vacuum Deposition) photophysics->fabrication Promising Candidates testing Electroluminescence Testing fabrication->testing analysis Performance Analysis (EQE, CIE, Lifetime) testing->analysis

Caption: A typical workflow for the characterization of new TADF emitters.

Protocol: Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the intrinsic emission efficiency of the TADF material.

Causality: The EQE of an OLED is directly proportional to the PLQY of the emitter.[22] This measurement quantifies the ratio of photons emitted to photons absorbed, providing a fundamental measure of a material's light-emitting capability.

Methodology (Integrating Sphere):

  • Sample Preparation: Prepare a dilute solution of the TADF emitter (~10⁻⁵ M) in a suitable solvent (e.g., toluene). The solution must be thoroughly degassed by at least three freeze-pump-thaw cycles to remove dissolved oxygen, which is a potent quencher of triplet excitons.

  • Equipment: A calibrated fluorometer equipped with an integrating sphere is required.[22]

  • Measurement 1 (Reference): Place a cuvette containing only the pure, degassed solvent into the integrating sphere. Measure the spectrum of the excitation light source as it scatters within the sphere. This provides the reference intensity (La).

  • Measurement 2 (Sample): Replace the solvent cuvette with the sample cuvette. Excite the sample at a wavelength where it absorbs. The sphere will collect both the scattered excitation light and the emitted photoluminescence.

  • Data Analysis:

    • Integrate the area of the scattered excitation peak from the reference measurement (La).

    • From the sample measurement, integrate the area of the remaining scattered excitation peak (Lc) and the area of the emission peak (Ec).

    • The number of absorbed photons is proportional to (La - Lc).

    • The number of emitted photons is proportional to Ec.

    • Calculate the PLQY (ΦPL) using the formula: ΦPL = Ec / (La - Lc).

Protocol: Transient Photoluminescence Spectroscopy

Objective: To confirm the TADF mechanism and determine key kinetic rates (kr, kISC, kRISC).

Causality: TADF emitters exhibit a characteristic biexponential decay profile. An initial, fast "prompt" fluorescence (nanosecond timescale) is followed by a much slower "delayed" fluorescence (microsecond to millisecond timescale) resulting from the RISC process.[22][23] Analyzing this decay is the definitive method for confirming TADF behavior.

Methodology:

  • Sample Preparation: Use either a degassed solution or, more relevantly, a thin film of the emitter doped into a host material (e.g., 6 wt% emitter in DPEPO) prepared by vacuum co-deposition.

  • Equipment: A transient photoluminescence spectrometer with a pulsed laser source and a time-correlated single photon counting (TCSPC) system for fast decays and/or a multi-channel scaling (MCS) system for slow decays.[24]

  • Data Acquisition: Excite the sample with a short laser pulse and record the photoluminescence decay over a wide time range (e.g., from nanoseconds to milliseconds).

  • Data Analysis:

    • Fit the decay curve to a biexponential or multi-exponential function: I(t) = Apexp(-t/τp) + Adexp(-t/τd).

    • τp represents the lifetime of the prompt fluorescence.

    • τd represents the lifetime of the delayed fluorescence.

    • The presence of a significant delayed component (τd in the µs range) is strong evidence of TADF.[23]

    • The ratio of the integrated intensities of the delayed to prompt components can be calculated to quantify the contribution of TADF to the total emission.[22]

    • By measuring the temperature dependence of the decay, an Arrhenius plot can be constructed to calculate the activation energy of the RISC process, which corresponds to ΔEST.[25]

Protocol: OLED Fabrication and Electroluminescence (EL) Testing

Objective: To evaluate the emitter's performance in a functional device.

Causality: While photophysical measurements are crucial, the ultimate test of an emitter is its performance in a multilayer OLED stack, where factors like charge injection, transport, and recombination come into play.

Methodology:

  • Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean it sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.

  • Vacuum Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit the organic layers and metal cathode sequentially. A typical device architecture would be:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., TAPC (40 nm)

    • Hole Transporting Layer (HTL), e.g., TAPC (10 nm)

    • Emissive Layer (EML): Host material doped with the carbazole-based TADF emitter (e.g., mCP: 6 wt% emitter) (30 nm)

    • Electron Transporting Layer (ETL), e.g., TPBi (40 nm)

    • Electron Injection Layer (EIL), e.g., LiF (1 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.

  • EL Testing:

    • Use a source measure unit (SMU) connected to a calibrated photodiode and spectrometer.

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Record the EL spectrum at different voltages to check for color stability.

    • Calculate the device efficiencies: Current Efficiency (cd/A), Power Efficiency (lm/W), and, most importantly, the External Quantum Efficiency (EQE, %).

Conclusion and Future Outlook

Carbazole has cemented its role as a cornerstone donor unit in the design of high-performance TADF emitters. The strategic manipulation of its electronic and steric properties through molecular design has yielded materials with near-perfect quantum efficiencies across the entire visible spectrum. The head-to-head comparison reveals clear design principles: increasing steric hindrance to twist the D-A interface is a reliable method for enhancing TADF character, while the judicious selection of acceptor moieties provides fine control over emission color. Newer strategies like TSCT and the integration of carbazole into rigid MR-TADF frameworks are pushing the boundaries of color purity and stability.[5][21]

The challenges that remain include the development of stable, deep-blue emitters with high efficiency and the mitigation of efficiency roll-off at high brightness.[7] Future research will likely focus on creating more rigid molecular architectures to suppress non-radiative decay pathways and designing novel host materials specifically tailored to optimize the performance of these advanced carbazole-based emitters.[6][26] The robust protocols outlined herein provide a self-validating framework for the continued development and accurate assessment of the next generation of these remarkable materials.

References

  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of M
  • Carbazole-Linked Through-Space TADF Emitters for OLEDs: Tuning Photophysics via Molecular Architecture and Exciton Dynamics | Semantic Scholar.
  • A versatile carbazole donor design strategy for blue emission switching from normal fluorescence to thermally activated delayed fluorescence | Request PDF - ResearchG
  • A donor design strategy for triazine-carbazole blue thermally activated delayed fluorescence m
  • A donor design strategy for triazine-carbazole blue thermally activated delayed fluorescence materials - New Journal of Chemistry (RSC Publishing).
  • Computational Approach to Investigate Structure-Property Relationship of a series of Carbazole Containing Thermally Activated Delayed Fluorescent Molecules | Cool Papers.
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - M
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - RSC Publishing.
  • Molecular structures of MR‐TADF emitters with carbazole fused architectures.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applic
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applic
  • Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - ACS Public
  • Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • High-efficiency TADF materials featuring carbazole-modified spiroacridan-pyrimidine skeletons with an external quantum efficiency exceeding 26% in sky-blue light emission - RSC Publishing.
  • Carbazole-based host molecules and photophysical properties of...
  • Correlation of Molecular Structure with Photophysical Properties and Device Performances of Thermally Activated Delayed Fluorescent Emitters | Request PDF - ResearchG
  • Theoretical elucidation of the effect of the linkage and orientation of carbazole and naphthalenediimide on the TADF and RTP propensities - RSC Publishing.
  • Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy - ResearchG
  • High-throughput transient photoluminescence spectrometer for deep learning of thermally activated delayed fluorescence m
  • Exploring the Impact of Carbazole Position on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence Properties in Phthalimide–Carbazole Conjugates: A Density-Functional Theory Study | Request PDF - ResearchG
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Anirban Mondal.
  • Kinetic Modeling of Transient Photoluminescence from Thermally Activ
  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A.
  • Part 6: An Application Example - Characteris
  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF)
  • Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed.
  • Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole - PubMed.
  • Recent Advances of Donor-Acceptor Type Carbazole-Based Molecules for Light Emitting Applications.
  • A) Fluorescence spectra and B) transient photoluminescence spectra of...
  • Transient PL decay of the three TADF emitters. a) Prompt component....
  • The Science of Color: How Carbazole Deriv
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Full-Color, Narrowband, and High-Efficiency Electroluminescence from Boron and Carbazole Embedded Polycyclic Heteroaromatics | Journal of the American Chemical Society.
  • Photoluminescence Turn-on Method to Determine the Kinetics of Thermally Activated Delayed Fluorescence Materials - ResearchG
  • Metal complex-based TADF: design, characterization, and lighting devices - RSC Publishing.
  • Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence m
  • Synthesis And Characterization Of Poly-carbazole Red TADF Emitters Bearing Naphthalimide-Acridine/phenoxazine Units - Globe Thesis.
  • TADF characteristics. a Steady-state PL spectra (inset) and transient...
  • Thermally Activated Delayed Fluorescence (TADF)
  • Calculated photoluminescence quantum yield (PLQY) (a) and...
  • Improving the quantum yield of luminescence for three-coordinated gold(i) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligands - RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

For professionals engaged in the intricate work of research, discovery, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle; it is the bedrock of a safe and efficient l...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research, discovery, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle; it is the bedrock of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (CAS No. 855738-89-5). By understanding the specific chemical nature of this compound—a fusion of a carbazole core and an organoboron pinacol ester—we can implement a disposal strategy that is both scientifically sound and operationally secure.

The procedural framework herein is built upon a synthesis of safety data for the compound itself, established best practices for its constituent chemical classes (carbazole derivatives and organoboron compounds), and a deep understanding of the causality behind each safety measure.

Hazard Profile: Understanding the "Why" Behind the Protocol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a solid, typically appearing as a white to orange crystalline powder.[1] Its hazard profile is derived from the properties of both the carbazole and the dioxaborolane moieties.

Key Hazards:

  • Skin and Eye Irritation: The compound is a known skin and eye irritant.[2]

  • Respiratory Irritation: It may cause respiratory irritation if inhaled.[2][3]

  • Acute Toxicity: It is considered harmful if swallowed.[2]

  • Carcinogenicity & Mutagenicity: The carbazole backbone is a critical consideration. Carbazole itself is suspected of causing genetic defects and cancer.[4][5] While this specific derivative may not be fully characterized, it must be handled with the precautions appropriate for a potential carcinogen and mutagen.

  • Aquatic Toxicity: Carbazole and its derivatives are recognized as being toxic to aquatic life with long-lasting effects.[4][6] Therefore, release into the environment must be strictly avoided.

  • Combustibility: As a solid organic powder, it is combustible and can form explosive dust mixtures in the air, especially with fine grinding.[7]

This profile mandates that all waste streams containing this compound be treated as hazardous chemical waste .

Hazard ClassificationDescriptionGHS PictogramSource(s)
Skin Irritation Causes skin irritation.GHS07 (Exclamation Mark)[2][8]
Eye Irritation Causes serious eye irritation.GHS07 (Exclamation Mark)[2][8]
Acute Toxicity (Oral) Harmful if swallowed.GHS07 (Exclamation Mark)[2]
Carcinogenicity Suspected of causing cancer (based on carbazole).GHS08 (Health Hazard)[4]
Mutagenicity Suspected of causing genetic defects (based on carbazole).GHS08 (Health Hazard)[4][5]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.GHS09 (Environment)[4]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's hazard profile to ensure personnel safety and environmental compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A lab coat is essential. For larger quantities or when generating dust, a flame-retardant lab coat and additional protective clothing to cover all skin may be necessary.[9][10]

  • Respiratory Protection: All handling of the solid compound and its waste must be performed in a certified chemical fume hood to prevent inhalation of dust.[9]

Step 2: Waste Identification and Segregation - Preventing Cross-Contamination

The fundamental principle is that any material that has come into contact with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is hazardous waste.

  • Designate as Hazardous Waste: This includes solid residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and any solutions containing the compound.[11]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][11] Incompatible materials can lead to dangerous reactions. Carbazole derivatives can react violently with strong oxidizing agents.[6]

Step 3: Waste Containerization - Secure and Compliant Containment

Proper containerization is critical to prevent leaks and ensure safe transport.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and materials used for cleanup, in a dedicated, leak-proof hazardous waste container.[11]

    • A high-density polyethylene (HDPE) container is generally suitable.[11]

    • The container must be kept securely closed except when adding waste.

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, sealed, and compatible container (e.g., a glass or HDPE bottle with a screw cap).

    • Do not overfill containers; leave adequate headspace for vapor expansion.

  • Labeling:

    • Clearly label every waste container with:

      • The words "Hazardous Waste "

      • The full chemical name: "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole " and its CAS No. 855738-89-5

      • Associated hazard symbols (Irritant, Health Hazard, Environmentally Hazardous).[5]

G cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Always Segregate Segregate Waste (Solid vs. Liquid) FumeHood->Segregate Generate Waste SolidContainer Place Solid Waste in Labeled HDPE Container Segregate->SolidContainer LiquidContainer Place Liquid Waste in Labeled Bottle Segregate->LiquidContainer Label Label Container Correctly (Name, CAS, Hazards) SolidContainer->Label LiquidContainer->Label Store Store in Designated Secondary Containment Area Label->Store Seal Container EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS

Caption: Workflow for the proper disposal of chemical waste.
Step 4: Temporary Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is highly recommended to mitigate spills.

  • Disposal: The final disposal must be conducted through your institution's EHS department or a licensed hazardous waste management company.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste. [5] Boron compounds can be harmful to wildlife, and carbazoles are very toxic to aquatic life.[12]

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is crucial.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[11]

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug equipment) as the dust can be combustible.[7]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Containment: If it is safe to do so, prevent the further spread of the spill.[7]

  • Cleanup (Small Spill):

    • Solid Spill: Carefully sweep or scoop the material into a designated hazardous waste container. AVOID CREATING DUST. [11] Lightly moistening the powder with water may help reduce dust generation, but do not create a slurry that could run off.[10]

    • Liquid Spill: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[7][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.[11]

  • Collect Waste: All cleaning materials (absorbents, contaminated wipes, PPE) must be collected and disposed of as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[11]

G Spill Spill Occurs IsSafe Is it safe to respond? Spill->IsSafe Evacuate Evacuate Area & Call EHS/Emergency IsSafe->Evacuate No Alert Alert Others & Isolate Area IsSafe->Alert Yes PPE Don Appropriate PPE Alert->PPE Contain Contain Spill & Remove Ignition Sources PPE->Contain Cleanup Clean up with Inert Absorbent Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Package all waste as Hazardous Decon->Dispose Report Report to Supervisor/EHS Dispose->Report

Caption: Decision flowchart for handling a chemical spill.

Decontamination of Labware

For non-disposable labware (e.g., glassware), a triple-rinse procedure is recommended.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect this initial rinsate as hazardous liquid waste.[13]

  • Repeat the rinse two more times, collecting all rinsate as hazardous waste.

  • After the solvent rinse, wash the glassware with soap and water.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your vital research. This guide serves not just as a set of instructions, but as a resource to empower you, our valued customer, with the knowledge to operate at the highest standard of laboratory excellence.

References

  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 3-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-carbazole. (n.d.). ChemicalBook.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | C18H20BNO2 | CID 67070134. (n.d.). PubChem.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. (n.d.). Chem-Impex.
  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-carbazole. (n.d.). ChemBK.
  • Carbazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. (n.d.). MilliporeSigma.
  • Safety Data Sheet: Carbazole. (n.d.). Carl ROTH.
  • Safety Data Sheet: Carbazole (another version). (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Carbazole. (2024, August 7). Sigma-Aldrich.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Safety Data Sheet - 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][11][14][15]thiadiazole. (2024, December 19). Fluorochem. Retrieved January 5, 2026, from

  • CARBAZOLE FOR SYNTHESIS Safety Data Sheet. (2024, May 6). Loba Chemie.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. (n.d.). Tokyo Chemical Industry.
  • Material Safety Data Sheet - 9H-Carbazole. (2004, November 15). Fisher Scientific.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656. (n.d.). PubChem.
  • Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

Welcome to a comprehensive guide on the safe handling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. As researchers dedicated to innovation, our primary responsibility is to ensure that our scientific pursu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. As researchers dedicated to innovation, our primary responsibility is to ensure that our scientific pursuits are conducted with the highest standards of safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. The causality of our choices in the lab is paramount; understanding why a specific piece of personal protective equipment (PPE) is necessary is as crucial as wearing it.

The compound in focus, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, is a valuable reagent in organic synthesis, particularly in the development of novel electronic materials and pharmaceuticals. Its structure combines two key moieties: a carbazole nucleus and a boronic acid pinacol ester. This unique combination dictates its reactivity and, consequently, its hazard profile. Our safety plan must therefore address the risks associated with both of these chemical families.

Hazard Assessment: A Tale of Two Moieties

A thorough risk assessment is the foundation of a safe experimental plan. The hazard profile of this compound is best understood by considering its constituent parts.

  • The Boronic Acid Pinacol Ester: Boronic esters are generally stable but should be treated as potential irritants.[1] Safety data for analogous compounds indicate that they can cause skin, eye, and respiratory irritation.[2]

  • The Carbazole Core: Carbazole and its derivatives are known skin irritants and sensitizers.[3] More significantly, some substituted carbazoles are suspected carcinogens, a classification that demands our utmost caution.[4][5]

Given this information, we must handle 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially a long-term health hazard.[2][3] The compound is typically a solid, meaning the primary exposure risks are through inhalation of dust and direct skin or eye contact.

Engineering Controls: Your Primary Barrier

Before any discussion of PPE, we must emphasize the role of engineering controls. PPE is the last line of defense; your first and most effective protection is a properly functioning and certified laboratory environment.

  • Chemical Fume Hood: All weighing and handling of this solid compound, as well as any reactions involving it, must be performed within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.[6][8] Verify their functionality before starting any procedure.

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE selection must be a self-validating system, meaning each component is chosen to address a specific, identified hazard. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Recommendations Rationale for Use
Eye and Face ANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., during reaction quenching or transfers of large quantities).[6][8]Protects eyes from dust particles and chemical splashes, which can cause serious irritation.[5]
Hand Protection Chemically resistant nitrile gloves are the minimum requirement.[9] For prolonged tasks, consider double-gloving or using thicker nitrile gloves. Inspect gloves for any signs of degradation or punctures before each use.[8]Prevents direct skin contact, which can lead to irritation and potential sensitization.[3] Nitrile provides good resistance to a wide range of chemicals used in organic synthesis.[10]
Body Protection A flame-resistant laboratory coat is required. Long pants and closed-toe shoes are mandatory laboratory attire.[9] For larger scale operations (>5g), a chemical-resistant apron worn over the lab coat is recommended.Protects skin from accidental spills and contamination.[6]
Respiratory For handling small quantities in a functioning fume hood, respiratory protection is typically not necessary. If dust is generated outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved N95 respirator or a respirator with an organic vapor/particulate cartridge is required.[6]Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[11]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents. The following diagram and procedural steps outline a safe handling process from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Pre-Use Inspection - Verify fume hood certification - Locate safety shower/eyewash - Assemble all materials Don_PPE 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves Prep->Don_PPE Verify Fit Weigh 3. Weigh Compound - Use anti-static weigh boat - Minimize dust generation Don_PPE->Weigh Transfer 4. Transfer to Reaction Vessel - Use spatula/powder funnel - Keep vessel opening low Weigh->Transfer Careful Transfer Reaction 5. Perform Experiment - Keep sash at lowest practical height Transfer->Reaction Decon 6. Decontaminate - Clean spatula & surfaces - Use appropriate solvent Reaction->Decon Doff_PPE 7. Doff PPE - Remove gloves first (turn inside out) - Wash hands thoroughly Decon->Doff_PPE Waste 8. Waste Disposal - Segregate solid/liquid waste - Label hazardous waste container Decon->Waste Segregate Waste

Caption: Workflow for Safely Handling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.

Procedural Steps:

  • Pre-Operational Checks: Before bringing the chemical into the workspace, verify that the fume hood has been certified within the last year. Confirm the location of the nearest eyewash station, safety shower, and spill kit.[6]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don a pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[9]

  • Weighing and Transfer (in Fume Hood): Perform all weighing and transfer operations on a disposable work surface liner inside the fume hood to contain any minor spills. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • During the Reaction: Keep the fume hood sash at the lowest possible height that still allows for comfortable work. This maximizes the capture velocity and your protection.

  • Decontamination: After the experiment, decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads.

  • Waste Disposal: All materials contaminated with the compound, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste.[12] Place them in a designated, sealed, and clearly labeled waste container.

  • Doffing PPE: Before leaving the work area, remove your gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Remove your goggles and lab coat.

  • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[13]

Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is critical.

Spill Response

For a small spill (<1 gram) contained within the fume hood:

  • Alert & Isolate: Alert nearby colleagues. Do not attempt to clean a spill without the proper PPE.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite to prevent it from spreading.[6]

  • Clean: Carefully sweep the absorbent material and spilled solid into a dustpan. Avoid creating dust.[13] Place the material into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

For a large spill or any spill outside of a fume hood, evacuate the immediate area, alert your supervisor and institutional safety office, and prevent entry.

First Aid and Exposure Response

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure Route Immediate First Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Skin Contact Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Conclusion: A Culture of Safety

The responsible use of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is predicated on a deep understanding of its potential hazards and a disciplined application of safety protocols. By integrating these engineering controls, PPE requirements, and handling procedures into your daily workflow, you build a robust safety culture that protects you, your colleagues, and the integrity of your research. Trust in these self-validating systems is what allows us to confidently and safely push the boundaries of science.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
  • Santa Cruz Biotechnology. (n.d.). Carbazole Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 7H-Dibenzo (c,g) Carbazole. Retrieved from [Link]

  • Loba Chemie. (2024). CARBAZOLE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-[(Ethoxycarbonyl)methyl]-1H-pyrazole-4-boronic acid pinacol ester.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
  • BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • ChemScience. (n.d.). Safety Data Sheet: Carbazole.
  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Carbazole.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - 2-methylfuran-3-boronic acid, pinacol ester.
  • Colorado State University - Environmental Health Services. (n.d.). Spill Cleanup (Process and Poster). Retrieved from [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
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